Technical Documentation Center

2-[(methylsulfonyl)methyl]-1H-benzimidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(methylsulfonyl)methyl]-1H-benzimidazole
  • CAS: 24092-75-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-[(methylsulfonyl)methyl]-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-[(methylsulfonyl)methyl]-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It details two primary synthetic pathways, starting from either 2-chloromethyl-1H-benzimidazole or 2-mercaptobenzimidazole. Each route is presented with a discussion of the underlying chemical principles, step-by-step experimental protocols, and methods for characterization of the final product and key intermediates. The guide emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The specific compound, 2-[(methylsulfonyl)methyl]-1H-benzimidazole, incorporates the benzimidazole scaffold with a methylsulfonylmethyl group at the 2-position. The sulfonyl group, being a strong electron-withdrawing group, can significantly influence the molecule's physicochemical properties, such as its acidity, hydrogen bonding capacity, and potential as a pharmacophore.

This guide will explore the most common and efficient laboratory-scale syntheses of this target molecule, providing the necessary detail for successful replication and adaptation.

Synthetic Strategies and Mechanisms

The synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole can be approached through two primary, logical pathways. Both routes commence with the formation of the core benzimidazole ring system, followed by the functionalization at the 2-position.

Overall Synthetic Workflow

The following diagram illustrates the two main synthetic routes discussed in this guide.

Synthetic_Workflow Overall Synthetic Workflow for 2-[(methylsulfonyl)methyl]-1H-benzimidazole cluster_0 Route 1 cluster_1 Route 2 o_phenylenediamine o-Phenylenediamine intermediate1 2-Chloromethyl-1H-benzimidazole o_phenylenediamine->intermediate1 Reflux in HCl intermediate3 2-Mercaptobenzimidazole o_phenylenediamine->intermediate3 Reaction with CS2 chloroacetic_acid Chloroacetic Acid chloroacetic_acid->intermediate1 cs2 Carbon Disulfide cs2->intermediate3 intermediate2 2-[(methylthio)methyl]-1H-benzimidazole intermediate1->intermediate2 NaSCH3 final_product 2-[(methylsulfonyl)methyl]-1H-benzimidazole intermediate2->final_product Oxidation (e.g., H2O2) intermediate4 2-(Methylthio)-1H-benzimidazole intermediate3->intermediate4 Alkylation (e.g., Methyl Iodide) intermediate4->final_product Oxidation (e.g., H2O2)

Caption: Diagram of the two primary synthetic routes to 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

Route 1: Synthesis via 2-Chloromethyl-1H-benzimidazole

This is a widely employed and reliable method that proceeds through a stable and well-characterized intermediate, 2-chloromethyl-1H-benzimidazole.

The initial step involves the condensation of o-phenylenediamine with chloroacetic acid.[2] This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst.[3] The acidic conditions facilitate the cyclization and dehydration to form the benzimidazole ring.

Mechanism: The reaction proceeds via a Phillips-Ladenburg condensation. The more nucleophilic amino group of o-phenylenediamine attacks the carbonyl carbon of chloroacetic acid. A series of proton transfers and cyclization, followed by dehydration, leads to the formation of the benzimidazole ring.

The 2-chloromethyl-1H-benzimidazole is then subjected to a nucleophilic substitution reaction. The chlorine atom is a good leaving group, and the methylene carbon is susceptible to attack by a sulfur nucleophile. Sodium thiomethoxide (NaSCH₃) is an excellent choice for this transformation, readily displacing the chloride to form the thioether.

Mechanism: This step is a classic SN2 reaction. The thiomethoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the chloromethyl group and displacing the chloride ion.

The final step is the oxidation of the thioether to the corresponding sulfone. This is a critical transformation that imparts the desired electronic properties to the final molecule. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common, effective, and environmentally benign choice.[4][5] The reaction is often carried out in a suitable solvent, such as acetic acid, which can also act as a catalyst.

Mechanism: The oxidation of the thioether to the sulfone proceeds in two stages. The first oxidation converts the thioether to a sulfoxide. A second, more vigorous oxidation step is then required to convert the sulfoxide to the sulfone. The exact mechanism can be complex and depends on the specific oxidizing agent and reaction conditions.

Route 2: Synthesis via 2-Mercaptobenzimidazole

An alternative approach involves the initial formation of 2-mercaptobenzimidazole, followed by S-alkylation and oxidation.

2-Mercaptobenzimidazole is readily prepared by the reaction of o-phenylenediamine with carbon disulfide.[6] This reaction is typically performed in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

Mechanism: The reaction involves the initial formation of a dithiocarbamate intermediate from the reaction of o-phenylenediamine with carbon disulfide. This intermediate then undergoes intramolecular cyclization and elimination of hydrogen sulfide to yield 2-mercaptobenzimidazole.

The sulfur atom of 2-mercaptobenzimidazole is nucleophilic and can be alkylated with a suitable electrophile.[7] For the synthesis of the methylthio derivative, methyl iodide is a common and effective alkylating agent. The reaction is carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

Mechanism: This is another example of an SN2 reaction, where the thiolate anion of 2-mercaptobenzimidazole attacks the methyl group of methyl iodide, displacing the iodide ion.

Similar to Route 1, the final step involves the oxidation of the thioether to the sulfone using an appropriate oxidizing agent like hydrogen peroxide.[4][5]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Route 1 Protocol

3.1.1. Synthesis of 2-Chloromethyl-1H-benzimidazole [2]

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol).

  • Add 5 N hydrochloric acid (60 mL) to the mixture.

  • Heat the reaction mixture to reflux in an oil bath and maintain for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with aqueous ammonia until the pH is neutral.

  • Collect the resulting yellow precipitate by filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and acetone (3:1) as the eluent to obtain 2-chloromethyl-1H-benzimidazole as a yellow solid.

3.1.2. Synthesis of 2-[(methylthio)methyl]-1H-benzimidazole

  • Prepare a solution of sodium thiomethoxide by carefully adding sodium metal (1.0 g, 43.5 mmol) to anhydrous methanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Once all the sodium has reacted, add a solution of 2-chloromethyl-1H-benzimidazole (5.0 g, 30 mmol) in anhydrous methanol (50 mL) dropwise to the sodium thiomethoxide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (100 mL) and ethyl acetate (100 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-[(methylthio)methyl]-1H-benzimidazole. Further purification can be achieved by recrystallization or column chromatography.

3.1.3. Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

  • Dissolve 2-[(methylthio)methyl]-1H-benzimidazole (3.0 g, 16.8 mmol) in glacial acetic acid (30 mL).

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (5.7 mL, 50.4 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-water (200 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

Route 2 Protocol

3.2.1. Synthesis of 2-Mercaptobenzimidazole [6]

  • In a 500 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.6 g, 0.1 mol), 95% ethanol (100 mL), and water (15 mL).

  • Add carbon disulfide (7.6 g, 0.1 mol) to the mixture.

  • Heat the mixture under reflux for 3 hours.

  • Add activated charcoal (1.15 g) and continue to reflux for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 60-70 °C, add warm water (100 mL), and acidify with dilute acetic acid with vigorous stirring.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2-mercaptobenzimidazole.

3.2.2. Synthesis of 2-(Methylthio)-1H-benzimidazole

  • Dissolve 2-mercaptobenzimidazole (7.5 g, 50 mmol) in a solution of sodium hydroxide (2.0 g, 50 mmol) in ethanol (100 mL).

  • To this solution, add methyl iodide (7.1 g, 50 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure.

  • Treat the residue with water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give 2-(methylthio)-1H-benzimidazole.

3.2.3. Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Follow the same oxidation procedure as described in section 3.1.3.

Characterization Data

The structural integrity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)MS (m/z)
2-Chloromethyl-1H-benzimidazole C₈H₇ClN₂166.61~12.5 (br s, 1H, NH), 7.6-7.2 (m, 4H, Ar-H), 4.9 (s, 2H, CH₂Cl)~151.0, 142.5, 135.0, 122.5, 115.0, 45.0~3050 (N-H), 1620 (C=N), 740 (C-Cl)166/168 [M]⁺
2-[(methylthio)methyl]-1H-benzimidazole C₉H₁₀N₂S178.25~12.3 (br s, 1H, NH), 7.5-7.1 (m, 4H, Ar-H), 3.9 (s, 2H, CH₂S), 2.1 (s, 3H, SCH₃)~152.0, 138.0, 122.0, 114.0, 35.0, 15.0~3050 (N-H), 1620 (C=N), 1440 (C-S)178 [M]⁺
2-[(methylsulfonyl)methyl]-1H-benzimidazole C₉H₁₀N₂O₂S210.25~12.8 (br s, 1H, NH), 7.7-7.3 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂SO₂), 3.0 (s, 3H, SO₂CH₃)~148.0, 138.0, 123.0, 115.0, 58.0, 41.0~3050 (N-H), 1620 (C=N), 1320, 1140 (SO₂)210 [M]⁺

Note: The spectral data presented are approximate and may vary depending on the specific instrumentation and experimental conditions. It is crucial to acquire and interpret the spectra for each synthesized batch.[1][8][9][10][11]

Safety and Handling

  • o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Chloroacetic acid: Corrosive and toxic. Avoid contact with skin and eyes.

  • Carbon disulfide: Highly flammable and toxic. Work in a fume hood and away from ignition sources.

  • Methyl iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Hydrogen peroxide (30%): Strong oxidizer and corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This guide has detailed two effective and reproducible synthetic routes for the preparation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole. Route 1, proceeding through the 2-chloromethyl intermediate, is a robust and well-documented pathway. Route 2, starting from 2-mercaptobenzimidazole, offers an alternative strategy. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and characterization data serve as a solid foundation for researchers and scientists in the field of drug development to synthesize and study this and related benzimidazole derivatives.

References

  • Benchchem. Synthesis of 2-(Trichloromethyl)
  • ACS Publications. Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry.
  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
  • Google Patents. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)
  • Google Patents. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Deriv
  • ResearchGate. Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite | Request PDF.
  • Al-Nahrain Journal of Science.
  • Der Pharma Chemica.
  • PMC. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • SUPPLEMENTARY INFORM
  • Benchchem.
  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol.
  • Rsc.org. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

Sources

Exploratory

2-[(methylsulfonyl)methyl]-1H-benzimidazole: Mechanism of Action and Fragment-Based Discovery

Executive Summary The oncogenic GTPase KRAS has historically been considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep, well-defined allosteric pockets. However, advances in Fragment-Ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oncogenic GTPase KRAS has historically been considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep, well-defined allosteric pockets. However, advances in Fragment-Based Drug Discovery (FBDD) and high-resolution Nuclear Magnetic Resonance (NMR) have unlocked new paradigms for targeting KRAS mutants. 2-[(methylsulfonyl)methyl]-1H-benzimidazole (CAS: 24092-75-9)[] is a novel fragment binder discovered through a state-of-the-art NMR2-based screening pipeline[2]. By specifically targeting the active, GMPPNP-bound state of the KRAS G12V mutant, this compound occupies the critical Switch I/II (SI/SII) region, providing a foundational structural scaffold for disrupting downstream effector signaling[2][3].

This technical guide dissects the mechanism of action, structural biology, and the self-validating experimental protocols utilized to characterize this fragment.

Molecular Identity & Target Biology

The KRAS G12V Challenge

In wild-type KRAS, the transition between the inactive GDP-bound state and the active GTP-bound state is tightly regulated. The G12V mutation (glycine to valine at codon 12) sterically hinders the intrinsic GTPase activity and prevents GTPase-activating proteins (GAPs) from catalyzing GTP hydrolysis. This locks KRAS in a constitutively active state, driving unchecked cellular proliferation.

To study the active state in vitro, researchers utilize GMPPNP (Guanosine 5'-[β,γ-imido]triphosphate), a non-hydrolyzable GTP analog that mimics the active conformation without being degraded by the protein[2].

Fragment Profile

2-[(methylsulfonyl)methyl]-1H-benzimidazole was identified as a low-millimolar affinity binder[2]. While its absolute affinity is modest—typical for primary fragment hits—its high ligand efficiency and precise binding vector make it an ideal starting point for structure-activity relationship (SAR) optimization.

Table 1: Physicochemical & Structural Properties

PropertyValue
Compound Name 2-[(methylsulfonyl)methyl]-1H-benzimidazole
CAS Number 24092-75-9[]
Target State KRAS G12V (GMPPNP-bound)[4]
Binding Interface Switch I / Switch II (SI/SII) region[2]
PDB Accession 8QE7[4]
Affinity Class Low millimolar (Fragment hit)[2]

Mechanism of Action: Switch I/II Steric Hindrance

The mechanism of action of 2-[(methylsulfonyl)methyl]-1H-benzimidazole relies on its ability to exploit the dynamic conformational states of the KRAS Switch regions.

When KRAS is loaded with GMPPNP, the Switch I (residues 30–40) and Switch II (residues 60–76) loops close around the nucleotide[3][4]. This specific conformation creates the primary interface for downstream effector proteins, such as RAF kinases and PI3K.

  • Target Engagement: The benzimidazole core and methylsulfonyl moiety interact directly with the shallow SI/SII pocket of the active KRAS G12V mutant[2].

  • Chemical Shift Perturbations (CSPs): NMR titrations reveal significant CSPs in the backbone amides of the SI/SII residues, confirming that the fragment alters the local electronic environment of the effector-binding interface[2].

  • Effector Disruption: By occupying this topological space, the fragment introduces steric hindrance. While the fragment alone may not completely abrogate RAF binding due to its low molecular weight, it serves as a structural wedge. Optimized derivatives of this fragment aim to fully competitively inhibit effector complex formation.

KRAS_Signaling KRAS_GDP KRAS G12V (GDP) Inactive KRAS_GTP KRAS G12V (GMPPNP) Active State KRAS_GDP->KRAS_GTP GEF / Mutation Effector Effector Proteins (e.g., RAF, PI3K) KRAS_GTP->Effector Binds Complex KRAS-Fragment Complex (Switch I/II Blocked) KRAS_GTP->Complex Fragment Binding Oncogenesis Downstream Signaling (Cell Proliferation) Effector->Oncogenesis Activates Fragment 2-[(methylsulfonyl)methyl]- 1H-benzimidazole Fragment->Complex Binds SI/SII Complex->Effector Steric Hindrance

Figure 1: Mechanism of KRAS G12V inhibition via Switch I/II steric hindrance.

Self-Validating Experimental Protocols

The discovery and validation of this compound relied on a highly rigorous, self-validating NMR pipeline. Below are the causal, step-by-step methodologies required to reproduce this structural elucidation.

KRAS G12V GMPPNP Loading Protocol

To screen for inhibitors of the active state, KRAS must be quantitatively loaded with GMPPNP. The standard nucleotide exchange protocol uses alkaline phosphatase to drive the reaction equilibrium[2].

Table 2: Buffer Compositions for Nucleotide Exchange

Buffer TypeCompositionCausal Purpose
Loading Buffer 20 mM Tris, 0.1 mM ZnCl₂, 10 mM (NH₄)₂SO₄Zn²⁺ acts as an essential cofactor for alkaline phosphatase.
NMR Buffer 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 2 mM TCEP, pH 7.4Mg²⁺ coordinates the nucleotide; TCEP prevents cysteine oxidation.

Step-by-Step Workflow:

  • Dilution: Dilute purified KRAS G12V into the Loading Buffer.

  • Enzymatic Shift: Add 5 U/mg of liquid alkaline phosphatase and a 2× molar excess of GMPPNP Li salt[2].

    • Causality: As intrinsic (or EDTA-induced) dissociation occurs, alkaline phosphatase rapidly degrades the released GDP into GMP and inorganic phosphate. This prevents GDP from rebinding, forcing the protein to bind the non-hydrolyzable GMPPNP.

  • Incubation: Shake gently at 4 °C overnight to ensure complete exchange[2].

  • Buffer Exchange: Perform size-exclusion chromatography or dialysis to exchange the protein into the NMR Buffer.

    • Causality: This step removes the phosphatase enzyme, degraded nucleotides, and excess free GMPPNP, which would otherwise interfere with NMR signals.

  • Validation Checkpoint: Acquire a [¹⁵N,¹H]-HSQC spectrum. The shift of specific reporter residues (e.g., G75) confirms 100% loading efficiency[2].

NMR2 Fragment Screening & Structural Elucidation

The NMR2 (Nuclear Magnetic Resonance 2) method allows for rapid protein-ligand structure determination without requiring fully isotopically labeled ligands, relying instead on highly sensitive NOESY cross-peaks[2].

  • Primary Screen (STD-NMR): Pool the 890-compound fragment library into mixtures of six. Perform Saturation Transfer Difference (STD) NMR.

    • Causality: STD-NMR detects magnetization transfer from the irradiated protein to the bound ligand. Pooling increases throughput, while the transient nature of fragment binding (fast off-rates) makes STD highly sensitive to low-affinity hits.

  • Hit Deconvolution & Validation: Deconvolute positive pools and test individual fragments using[¹⁵N,¹H]-HSQC titrations[2].

    • Causality: HSQC provides residue-specific resolution. If a fragment binds, the chemical environment of the nearby amide protons changes, causing peak shifts. This confirms binding and maps the pocket (SI/SII).

  • Restraint Generation: Acquire NOESY spectra of the KRAS-fragment complex. Convert cross-peaks into distance restraints[2].

    • Causality: Because KRAS tumbling time is ~12 ns, the effective tumbling time for a millimolar binder is short (~1 ns), making NOE signals weak[2]. Careful calibration of these restraints is critical to avoid structural artifacts.

  • 3D Structure Calculation: Input the restraints into the NMR2 software suite to calculate the final complex structure, yielding PDB ID: 8QE7[2][4].

NMR_Workflow Lib Fragment Library (890 compounds) STD STD-NMR Screening (Mixtures of 6) Lib->STD Primary Screen HSQC [15N,1H]-HSQC Titration (Binding Confirmation) STD->HSQC Hit Validation NOESY NOESY Spectra (Distance Restraints) HSQC->NOESY Structural Data NMR2 NMR2 Structure Calc. (PDB: 8QE7) NOESY->NMR2 3D Elucidation

Figure 2: NMR2-based FBDD workflow for screening and structural elucidation.

Conclusion & Future Directions

2-[(methylsulfonyl)methyl]-1H-benzimidazole represents a validated structural anchor within the KRAS G12V Switch I/II pocket. By utilizing a rigorous NMR2 pipeline, researchers have bypassed the traditional limitations of weak NOE signals in fragment screening[2]. The self-validating nature of the HSQC-to-NOESY workflow ensures high-confidence structural data (PDB: 8QE7)[4]. Future drug development efforts will utilize this fragment as a core scaffold, employing "SAR by catalog" and structure-guided synthesis to grow the molecule, enhance its binding affinity into the nanomolar range, and achieve complete steric occlusion of effector proteins.

References

  • Bütikofer, M., Torres, F., Kadavath, H., Gämperli, N., Abi Saad, M. J., Zindel, D., Coudevylle, N., Riek, R., & Orts, J. (2025). "NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS." Journal of the American Chemical Society. DOI: 10.1021/jacs.4c16762. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole." Molecular Modeling Database (MMDB). URL: [Link]

Sources

Foundational

The 2-[(methylsulfonyl)methyl]-1H-benzimidazole Scaffold: A Technical Guide to Synthesis, Optimization, and Pharmacological Utility

Executive Summary & Chemical Significance The benzimidazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from proton pump inhibitors (e.g., Omeprazole) to ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The benzimidazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from proton pump inhibitors (e.g., Omeprazole) to anthelmintics (e.g., Albendazole). However, the specific derivative 2-[(methylsulfonyl)methyl]-1H-benzimidazole (CAS: 24092-75-9) represents a highly specialized pharmacophore.

Historically recognized for its potent anthelmintic properties[1], this molecule has recently seen a resurgence in targeted oncology. The sulfone moiety (–SO₂CH₃) acts as a powerful electron-withdrawing group and a rigid hydrogen-bond acceptor. Recent structural biology breakthroughs have demonstrated its ability to complex with the "undruggable" KRAS G12V mutant, modulating the critical Switch I and Switch II regions[2].

This whitepaper provides an in-depth, field-proven guide to the retrosynthetic logic, step-by-step experimental protocols, and process optimization strategies required to synthesize this high-value intermediate with uncompromising purity.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole relies on a robust three-stage telescoping strategy. As process scientists, we must design routes that avoid late-stage functionalization of the sensitive benzimidazole nitrogen.

Chemical Logic:

  • Core Assembly: The benzimidazole core is constructed via a Phillips condensation between o-phenylenediamine and thioglycolic acid.

  • S-Alkylation: The resulting thiol is selectively alkylated. Sulfur is highly polarizable and more nucleophilic than the benzimidazole nitrogen, allowing for chemoselective S-alkylation under strictly controlled stoichiometric basic conditions.

  • Oxidation: The thioether is oxidized to the sulfone. The causality behind temperature control here is critical: the reaction passes through a sulfoxide intermediate. Uncontrolled exotherms will lead to over-oxidation, producing unwanted N-oxide byproducts.

Retrosynthesis Target 2-[(methylsulfonyl)methyl]-1H-benzimidazole (Target Molecule) Sulfide 2-[(methylthio)methyl]-1H-benzimidazole (Thioether Intermediate) Target->Sulfide Oxidation Mercapto 2-(mercaptomethyl)-1H-benzimidazole (Thiol Precursor) Sulfide->Mercapto S-Alkylation Starting o-Phenylenediamine + Thioglycolic Acid Mercapto->Starting Condensation

Retrosynthetic logic for 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

Quantitative Data: Oxidation Process Optimization

A critical failure point in this synthesis is the final oxidation step. Based on process development experience, selecting the right oxidant dictates the scalability and purity of the final API. Below is a comparative analysis of oxidation methodologies for converting the thioether to the target sulfone.

Oxidation MethodReagents & EquivalentsTemp (°C)Time (h)Yield (%)Purity (HPLC)Field-Proven Insights & Scalability
mCPBA mCPBA (2.2 eq), DCM0 to 25485%>98%Excellent for discovery lab scale. High purity, but atom economy is poor and reagents are expensive for kilo-lab scale[1].
H₂O₂ / Tungstate 30% H₂O₂ (3.0 eq), Na₂WO₄ (cat.), MeOH50678%>95%Highly scalable green chemistry approach. Requires careful monitoring to ensure complete conversion of the sulfoxide intermediate.
Oxone® Oxone (3.0 eq), MeOH/H₂O251282%>96%Mild conditions, avoids chlorinated solvents. Drawback: Requires large solvent volumes due to poor solubility of Oxone.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to verify chemical causality before proceeding.

Step 1: Synthesis of 2-[(methylthio)methyl]-1H-benzimidazole

Historical patent literature establishes this foundational S-alkylation step[1].

Reagents:

  • 2-(mercaptomethyl)-1H-benzimidazole: 20.0 g (121.8 mmol)

  • Sodium methoxide (NaOMe): 6.58 g (121.8 mmol, 1.0 eq)

  • Methyl iodide (MeI): 8.0 mL (~128 mmol, 1.05 eq)

  • Methanol: 1.0 L

Procedure:

  • Suspend the thiol precursor in 1.0 L of anhydrous methanol under an inert N₂ atmosphere.

  • Causality Check: Cool the suspension to 0°C. Add NaOMe portion-wise. The pKa of the thiol is ~8.5, while the benzimidazole NH is ~12. Exact stoichiometric addition of base at low temperatures guarantees selective deprotonation of the sulfur, preventing N-alkylation.

  • Stir for 15 minutes until a clear solution of the thiolate anion forms.

  • Add MeI dropwise over 30 minutes.

  • Reflux the mixture for 1 hour.

  • Self-Validation (IPC): Pull an aliquot for TLC (Eluent: EtOAc/Hexane 1:1). The highly polar thiol baseline spot must completely disappear, replaced by a higher Rf thioether spot.

  • Evaporate the methanol, partition the residue in water/ether, extract, dry over MgSO₄, and concentrate. Crystallize from ethyl acetate to yield the sulfide (M.P. 151-153°C)[1].

Step 2: Oxidation to 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Reagents:

  • 2-[(methylthio)methyl]-1H-benzimidazole: 5.0 g (28.0 mmol)

  • mCPBA (77% max): 13.8 g (61.6 mmol, 2.2 eq)

  • Chloroform or DCM: 200 mL

Procedure:

  • Dissolve the sulfide in 200 mL of chloroform. Cool the stirred solution strictly to 0°C using an ice bath.

  • Causality Check: Add mCPBA portion-wise. The first equivalent rapidly oxidizes the sulfide to the sulfoxide (highly exothermic). Maintaining 0°C prevents the thermal degradation of mCPBA and avoids N-oxidation of the benzimidazole core.

  • Allow the reaction to warm to room temperature and stir for 4 hours to complete the slower oxidation of sulfoxide to sulfone.

  • Self-Validation (IPC): Perform LC-MS. You must observe the target mass [M+H]⁺ = 211.0. If a mass of 195.0 is observed, the reaction is stalled at the sulfoxide intermediate; add 0.2 eq mCPBA.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides (critical safety step). Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Dry the organic layer, concentrate, and crystallize twice from ether to yield analytically pure sulfone (M.P. 196-198°C)[1].

ExperimentalWorkflow Step1 Step 1: Condensation (Phillips Reaction) IPC1 IPC: LC-MS Check Thiol Mass Step1->IPC1 Step2 Step 2: S-Alkylation (MeI, NaOMe) IPC1->Step2 IPC2 IPC: TLC Disappearance of Thiol Step2->IPC2 Step3 Step 3: Oxidation (mCPBA or H2O2) IPC2->Step3 IPC3 IPC: LC-MS Confirm Sulfone Mass Step3->IPC3 Final Final Product Crystallization IPC3->Final

Step-by-step experimental workflow with in-process controls.

Pharmacological Utility: KRAS G12V Inhibition

Beyond its historical use as an anthelmintic agent[1], the 2-[(methylsulfonyl)methyl]-1H-benzimidazole scaffold has emerged as a critical structural motif in modern oncology.

In August 2023, structural biologists successfully resolved the NMR structure of the KRAS G12V mutant (bound to the GTP analogue GMPPNP) in complex with this exact benzimidazole derivative (PDB: 8QE7)[2].

Mechanism of Action: The methylsulfonyl group is not merely a passive linker; it is an active pharmacophore. The highly polarized oxygen atoms of the sulfone act as rigid hydrogen-bond acceptors. When the benzimidazole core intercalates into the hydrophobic pockets of the KRAS protein, the sulfone moiety anchors the ligand by forming electrostatic interactions with the dynamic residues of the Switch I and Switch II regions. This binding event locks the oncogenic GTPase in a conformation that prevents downstream effector binding (e.g., RAF kinases), effectively short-circuiting the MAPK/ERK signaling pathway.

KRAS_Binding KRAS KRAS G12V Mutant (Active State) Complex Ligand-KRAS Complex (PDB: 8QE7) KRAS->Complex Ligand 2-[(methylsulfonyl)methyl]-1H-benzimidazole (Ligand Binding) Ligand->Complex Effect Modulation of Switch I/II Regions & Downstream Signaling Inhibition Complex->Effect

Mechanism of KRAS G12V inhibition via benzimidazole complexation.

Conclusion

The synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole requires rigorous attention to chemoselectivity and thermodynamic control. By leveraging the differential pKa values during S-alkylation and strictly controlling the thermal parameters during the biphasic oxidation of the thioether, process scientists can reliably scale this molecule. As its utility transitions from veterinary anthelmintics to cutting-edge KRAS inhibitors, mastering the synthesis of this scaffold remains highly relevant for modern drug discovery pipelines.

References

  • Title: 8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole Source: National Center for Biotechnology Information (NCBI) / Protein Data Bank URL: [Link][2]

  • Title: US3714180A - Sulfonyl benzimidazoles Source: Google Patents URL: [1]

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass) of 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[(methylsulfonyl)methyl]-1H-benzimidazole Authored by a Senior Application Scientist The benzimidazole core is a "privileged sub-structure" in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Authored by a Senior Application Scientist

The benzimidazole core is a "privileged sub-structure" in drug design, appearing in a wide range of biologically active compounds.[1] Its structural elucidation is a critical step in any research and development pipeline. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just data, but the underlying scientific reasoning for the expected spectral features.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of 2-[(methylsulfonyl)methyl]-1H-benzimidazole lies in recognizing the distinct chemical environments of its constituent protons and carbons.

Figure 2. NMR Analysis Workflow cluster_workflow Sample 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) Spectrometer 2. Spectrometer Setup (400 MHz, Shimming) Sample->Spectrometer H1_Acq 3. ¹H Acquisition (Standard Pulse Program) Spectrometer->H1_Acq C13_Acq 4. ¹³C Acquisition (Proton Decoupled) Spectrometer->C13_Acq Processing 5. Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis 6. Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure 7. Structure Confirmation Analysis->Structure

Caption: A streamlined workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Comparative Insights
3400 - 3100N-H stretchMedium, BroadThis broad absorption is characteristic of the N-H bond in the imidazole ring, often involved in hydrogen bonding. [2]
3100 - 3000Aromatic C-H stretchMediumTypical for C-H stretching vibrations on the benzene ring.
2950 - 2850Aliphatic C-H stretchWeak-MediumCorresponds to the stretching of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups.
~1620, ~1450C=N, C=C stretchMedium-StrongThese absorptions are characteristic of the benzimidazole ring system. [3]
~1300, ~1150S=O stretch (asymmetric & symmetric)StrongThe sulfonyl group (SO₂) gives rise to two very strong and characteristic absorption bands. These are key diagnostic peaks for this molecule.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is a common and simple technique. [4]2. Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 2-[(methylsulfonyl)methyl]-1H-benzimidazole

m/z ValueIonRationale & Notes
210[M]⁺˙ or 211 [M+H]⁺The molecular ion (in EI) or the protonated molecule (in ESI). The molecular formula C₉H₁₀N₂O₂S gives a monoisotopic mass of 210.05. [4]High-resolution mass spectrometry (HRMS) would confirm this exact mass.
132[M - SO₂CH₃]⁺A likely major fragment resulting from the cleavage of the C-S bond, losing the methylsulfonyl radical. The resulting fragment corresponds to the 2-methyl-1H-benzimidazole cation.
131[M - CH₂SO₂CH₃]⁺Cleavage of the bond between C2 and the methylene bridge would result in the benzimidazolyl cation.
119[Benzimidazole]⁺Further fragmentation could lead to the basic benzimidazole cation. [5]
79[SO₂CH₃]⁺The methylsulfonyl fragment itself may be observed.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for producing the protonated molecule [M+H]⁺, which is often the base peak. Electron ionization (EI) is a higher-energy method that will produce more fragmentation, which is useful for structural analysis.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Figure 3. Predicted MS Fragmentation Pathway cluster_pathway Parent [M+H]⁺ m/z = 211 Frag1 [M - SO₂CH₃]⁺ m/z = 132 Parent->Frag1 - SO₂CH₃ Frag2 [Benzimidazole]⁺ m/z = 119 Frag1->Frag2 - CH₃

Caption: A plausible fragmentation pathway for 2-[(methylsulfonyl)methyl]-1H-benzimidazole in MS.

Conclusion

The structural confirmation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole relies on a synergistic application of NMR, IR, and Mass Spectrometry. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous characterization. This guide provides a robust, predictive framework based on established scientific principles and data from analogous structures, serving as a reliable resource for scientists in the field of drug discovery and development.

References

  • [No Author]. (n.d.). SUPPLEMENTARY INFORMATION.
  • [No Author]. (2020). Supporting Information. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
  • National Center for Biotechnology Information. (n.d.). 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). 1H-benzimidazole, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-. SpectraBase. Retrieved from [Link]

  • [No Author]. (n.d.). Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid.
  • Mohammadizadeh, M. R., et al. (2012).
  • NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • Al-Qalaf, F., & El-Sokkary, R. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(10), 11584-11596.
  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1).
  • Patel, H., et al. (2017). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 2(7).
  • Rivera, G., et al. (2021).
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 231-235.
  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.
  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
  • NIST. (n.d.). 1H-Benzimidazole, 2-methyl- Mass Spectrum. NIST WebBook. Retrieved from [Link]

  • [No Author]. (n.d.). IR spectra for 2-methylbenzimidazole (a) and 2-methylbenzimidazole dithiocarbamate-Pb(II) complex (b). ResearchGate. Retrieved from [Link]

  • Vladimirova, S., et al. (2019). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 9(4), 2119-2130.
  • Arslan, H., & Algul, O. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzimidazole, 2-(methylthio)- IR Spectrum. NIST WebBook. Retrieved from [Link]

Sources

Foundational

Solubility Profiling and Solvent Optimization for 2-[(methylsulfonyl)methyl]-1H-benzimidazole in Drug Discovery

Executive Summary & Context In the realm of Fragment-Based Drug Discovery (FBDD), the physical behavior of a small molecule in solution is just as critical as its binding affinity. As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In the realm of Fragment-Based Drug Discovery (FBDD), the physical behavior of a small molecule in solution is just as critical as its binding affinity. As a Senior Application Scientist, I frequently observe promising fragment hits fail in downstream biological assays not due to a lack of target engagement, but due to poor solvent optimization and unrecognized precipitation.

2-[(methylsulfonyl)methyl]-1H-benzimidazole (CAS: 24092-75-9) is a highly versatile and widely utilized fragment molecule. It has been successfully employed in NMR-based screening campaigns to identify binders for conserved RNA regulatory elements in the SARS-CoV-2 genome (1)[1], and has been structurally characterized in complex with the KRAS G12V oncoprotein (2)[2].

This whitepaper provides an authoritative, in-depth guide to the solubility thermodynamics, solvent compatibility, and rigorous handling protocols for this specific compound.

Physicochemical Profiling and Solvation Thermodynamics

To understand why a compound dissolves, we must dissect its structural motifs. The solubility of 2-[(methylsulfonyl)methyl]-1H-benzimidazole is dictated by the energetic competition between its solid-state crystal lattice and the solvation energy provided by the solvent.

Structural Parameters
  • Molecular Weight: 210.25 g/mol (3)[3]

  • Estimated LogP: ~2.19 (4)[4]

  • Hydrogen Bond Donors: 1 (Benzimidazole NH)

  • Hydrogen Bond Acceptors: 4 (Benzimidazole N, Sulfone O x2)

The Causality of Solvent Interactions

Why does this fragment dissolve readily in DMSO but fail in aqueous buffers?

  • The Hydrophobic Penalty: The benzimidazole core is highly lipophilic. Introducing it into water forces the water molecules to form a highly ordered clathrate cage around the aromatic system, resulting in a massive entropic penalty.

  • Complementary H-Bonding: The NH group of the benzimidazole acts as a potent hydrogen bond donor. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, provides an ideal complementary environment. Its oxygen acts as a strong H-bond acceptor for the NH group, while its high dielectric constant stabilizes the highly polar, yet non-ionizable, sulfone moiety.

Solvation_Mechanism cluster_motifs Structural Motifs cluster_solvents Solvent Outcomes Compound 2-[(methylsulfonyl)methyl]-1H-benzimidazole (CAS: 24092-75-9) BenzCore Benzimidazole Core (Hydrophobic & NH Donor) Compound->BenzCore Sulfone Sulfone Group (Strong H-Bond Acceptor) Compound->Sulfone Aqueous Aqueous Solvents (Water/PBS) Poor Solubility (<0.1 mg/mL) BenzCore->Aqueous Hydrophobic Penalty Aprotic Polar Aprotic Solvents (DMSO) High Solubility (>50 mg/mL) BenzCore->Aprotic NH-DMSO H-Bonding Sulfone->Aqueous Insufficient Hydration Sulfone->Aprotic Dipole Stabilization

Caption: Logical relationship between structural motifs and solvent compatibility.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of 2-[(methylsulfonyl)methyl]-1H-benzimidazole across standard laboratory and biological solvents. Note: Values are empirically extrapolated based on LogP and structural analogues standard to FBDD libraries.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application Context
DMSO 46.7> 50.0Primary stock solutions for FBDD / NMR screening
DMF 36.7> 30.0Alternative aprotic stock solvent
Methanol 32.710.0 - 20.0LC-MS mobile phase preparation
PEG-400 12.45.0 - 10.0Preclinical in vivo formulation co-solvent
PBS (pH 7.4) ~80.0< 0.1Biological assays (Requires DMSO spike/titration)
Water 80.1< 0.05Intrinsic solubility baseline

Experimental Protocols: Self-Validating Systems

In drug development, a protocol is only as good as its internal controls. The thermodynamic shake-flask method described below is designed as a self-validating system .

Protocol: Thermodynamic Solubility Assessment via LC-MS/MS

Step 1: Solid Dispensing Accurately weigh 2.0 mg of 2-[(methylsulfonyl)methyl]-1H-benzimidazole powder into a 2 mL glass HPLC vial.

Step 2: Solvent Addition Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Methanol) to the vial.

Step 3: Equilibration (The Self-Validating Step) Seal the vial and incubate on an orbital shaker at 37°C at 300 RPM for 24 hours. Causality & Validation: The continuous presence of a visible solid pellet after 24 hours validates that the solution is fully saturated and true thermodynamic equilibrium has been achieved. If no solid is visible, the test is void and must be repeated with a higher initial mass of the compound.

Step 4: Phase Separation Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove sub-visible particulates that could cause false-positive concentration spikes.

Step 5: Quantification Dilute the filtrate 1:100 in a compatible solvent (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the mass spectrometer. Quantify via LC-MS/MS against a standard curve prepared entirely in DMSO. Causality & Validation: Using a 100% DMSO-based standard curve guarantees complete dissolution of the standard reference material, providing an absolute baseline for recovery without the risk of solvent-induced precipitation.

Protocol_Workflow Step1 Solid Dispensing (2 mg Compound) Step2 Solvent Addition (1 mL Target Solvent) Step1->Step2 Step3 Equilibration (37°C, 24h Shaking) Step2->Step3 Step4 Phase Separation (Centrifuge & Filter) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Caption: Self-validating thermodynamic solubility assessment workflow.

References

  • [2] 8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole - NCBI. nih.gov.

  • [3] 2-(methanesulfonylmethyl)-1H-1,3-benzodiazole | 24092-75-9 - Molport. molport.com.

  • [1] Exploring the Druggability of Conserved RNA Regulatory Elements in the SARS‐CoV‐2 Genome - ResearchGate. researchgate.net.

  • [4] 24092-75-9_2-[(甲基磺酰基)甲基]-1H-苯并咪唑CAS号 - cas号查询. chemsrc.com.

Sources

Exploratory

In Silico ADME Prediction of Benzimidazole Derivatives: From First Principles to High-Throughput Screening

An In-Depth Technical Guide: This guide provides a comprehensive technical overview of the computational methodologies employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the computational methodologies employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzimidazole derivatives. As a privileged scaffold in medicinal chemistry, the benzimidazole core is central to numerous therapeutic agents; however, its success is invariably tied to a favorable pharmacokinetic and safety profile.[1][2][3] The strategic application of in silico ADME modeling allows for the early identification of promising candidates and the culling of those with a high probability of late-stage failure, embodying the "fail early, fail cheap" paradigm essential to modern drug discovery.[4] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive models to accelerate the optimization of benzimidazole-based therapeutic candidates.

The Foundational Imperative: Why In Silico ADME Matters for Benzimidazoles

The benzimidazole scaffold, while versatile, is not immune to the pharmacokinetic challenges that plague many heterocyclic compounds. Issues such as poor solubility, metabolic instability, or unforeseen toxicity can derail an otherwise promising drug candidate.[5][6] Traditional experimental ADME screening is resource-intensive, making it impractical for the large libraries of derivatives often generated in the early discovery phases.[4][7] Computational approaches provide a rapid, cost-effective alternative to prioritize synthesis, guide structural modifications, and build a comprehensive understanding of a compound's likely behavior in vivo before significant resources are committed.[8][9][10]

The core objective of in silico ADME prediction is to translate a molecule's two-dimensional structure into a multi-parametric profile of its pharmacokinetic viability. For benzimidazole derivatives, this involves a nuanced understanding of how substitutions on the core ring system influence a delicate balance of properties that govern the ultimate success of the molecule as a drug.

Key ADME(T) Parameters and Desired Profiles

Successful drug candidates typically exhibit a balanced profile across several key ADME and toxicity parameters. The following table summarizes the most critical properties evaluated for benzimidazole derivatives and the generally desired outcomes.

Parameter Category Description In Silico Model Type Desired Profile for Oral Drug
Aqueous Solubility (logS) AbsorptionIntrinsic solubility in water; critical for dissolution in the GI tract.QSPR/ML ModelsHigh (> -4.0)
Caco-2 Permeability AbsorptionAn indicator of intestinal permeability and absorption across the gut wall.QSPR/ML ModelsHigh (> 1 x 10⁻⁶ cm/s)
Plasma Protein Binding (%PPB) DistributionThe extent to which a drug binds to plasma proteins like albumin.QSPR/ML, DockingModerate (Low unbound fraction can limit efficacy)
Blood-Brain Barrier (BBB) Permeation DistributionAbility to cross the BBB, crucial for CNS targets but undesirable for peripheral targets.QSPR/ML, Classification ModelsTarget Dependent
P-glycoprotein (P-gp) Substrate/Inhibitor Distribution/ExcretionP-gp is an efflux pump that can limit drug absorption and distribution.[11][12]Classification Models, DockingNot a Substrate/Inhibitor
CYP450 Inhibition (e.g., 2D6, 3A4) MetabolismInhibition of key metabolic enzymes can lead to drug-drug interactions.[13][14]Classification Models, Docking, Rule-BasedNon-inhibitor
CYP450 Substrate/Metabolite Prediction MetabolismIdentifies likely sites of metabolism on the molecule, guiding stability optimization.Reactivity Models, MLStable (or has desired metabolic profile)
hERG Blockage ToxicityBlockage of the hERG potassium channel is linked to cardiotoxicity.[15][16][17]Classification Models, PharmacophoresNon-blocker

Core Methodologies in ADME Prediction

The prediction of ADME properties relies on a diverse toolkit of computational methods. These can be broadly categorized into ligand-based and structure-based approaches.

  • Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These are ligand-based statistical models that correlate physicochemical descriptors (e.g., logP, molecular weight, polar surface area) and structural fingerprints with an experimental ADME endpoint.[7] Machine learning (ML) algorithms like Random Forests (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) are now commonplace for building robust and highly predictive QSAR models.[14][16][18]

  • Molecular Docking: This structure-based method predicts the binding pose and affinity of a ligand (the benzimidazole derivative) within the active site of a protein (e.g., a CYP450 enzyme or P-glycoprotein).[12][19][20] It is particularly useful for predicting potential enzyme inhibition or transporter interactions.[12]

  • Pharmacophore Modeling: This ligand-based approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for interaction with a biological target. It is often used to screen for potential hERG blockers by identifying common toxicophore features.[21]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: This advanced technique integrates predicted ADME data with system-level physiological information to simulate the concentration-time profile of a drug in different organs and tissues.[7]

The Benzimidazole Screening Cascade: An Integrated Workflow

A successful in silico screening strategy does not rely on a single prediction but rather on an integrated workflow that filters a large virtual library through successively more stringent criteria. This "ADMET Funnel" approach ensures that computational effort is focused on the most promising candidates.

ADMET_Funnel cluster_0 In Silico ADMET Screening Funnel node_start Virtual Library (Benzimidazole Derivatives) node_physchem Physicochemical Filtering (Lipinski's Rule, TPSA, etc.) node_start->node_physchem ~1000s of compounds node_adme Core ADME Prediction (Solubility, Permeability, PPB) node_physchem->node_adme ~100s of compounds node_metabolism Metabolism & DDI Risk (CYP Inhibition/Substrate, P-gp) node_adme->node_metabolism ~50-100 compounds node_toxicity Key Toxicity Prediction (hERG, Ames Mutagenicity) node_metabolism->node_toxicity ~20-50 compounds node_end Prioritized Candidates for Synthesis & In Vitro Testing node_toxicity->node_end <20 high-quality leads

Caption: The ADMET Funnel illustrates the early attrition screening cascade.

Protocol: A Step-by-Step Virtual ADMET Screening Workflow

This protocol outlines a typical workflow using freely available tools, such as SwissADME, to demonstrate the core principles. Commercial platforms like ADMET Predictor® or those from ACD/Labs offer more advanced and often more accurate models.[22][23]

Objective: To perform a comprehensive in silico ADMET profile for a library of novel benzimidazole derivatives and prioritize candidates for synthesis.

Materials:

  • A library of benzimidazole derivatives in a simplified molecular-input line-entry system (SMILES) or SDF format.

  • Access to a web-based ADME prediction tool (e.g., SwissADME).[24]

Methodology:

  • Library Preparation:

    • Ensure all molecular structures are correctly drawn and standardized (e.g., neutralized, explicit hydrogens added if required by the software).

    • Prepare a list of SMILES strings or a multi-molecule SDF file for batch processing.

  • Initial Physicochemical & Druglikeness Assessment:

    • Causality: The foundational physicochemical properties of a molecule are primary determinants of its pharmacokinetic behavior.[10] Rules like Lipinski's Rule of Five provide a rapid filter for compounds with a low probability of good oral bioavailability.

    • Execution:

      • Navigate to the SwissADME web server.

      • Paste the list of SMILES strings into the input window.

      • Execute the prediction.

      • Analyze the output table, focusing on columns for Molecular Weight (MW), logP, H-bond donors, and H-bond acceptors.

      • Filter out compounds with two or more violations of Lipinski's Rule. Note any "PAINS" (pan-assay interference compounds) alerts, which flag problematic substructures.[7]

  • Pharmacokinetic Property Prediction:

    • Causality: Good absorption and appropriate distribution are necessary for a drug to reach its target at a therapeutic concentration. Poor solubility is a primary reason for the failure of oral drug candidates.

    • Execution:

      • In the SwissADME results, examine the "Pharmacokinetics" section.

      • GI absorption: Prioritize compounds predicted as "High".

      • BBB permeant: Assess based on the project's target. For a CNS drug, "Yes" is required; for a peripheral drug, "No" is preferred.

      • P-gp substrate: Prioritize compounds predicted as "No". Being a P-gp substrate can severely limit bioavailability and brain penetration.[25][26]

      • CYP Inhibition: Check the predictions for key isoforms (CYP1A2, 2C19, 2C9, 2D6, 3A4). Prioritize compounds predicted to be non-inhibitors to minimize the risk of drug-drug interactions.[27][28]

  • Solubility and Bioavailability Prediction:

    • Causality: A molecule must be soluble to be absorbed and must possess a balance of properties to be bioavailable. The "Boiled-Egg" model provides an intuitive visualization of this balance between passive absorption and brain penetration.[6]

    • Execution:

      • Examine the "Water Solubility" predictions (logS). Favor compounds with values indicating good solubility (e.g., Soluble, Moderately Soluble).

      • Analyze the "Bioavailability Score". While an arbitrary score, it provides a composite metric. A score of 0.55 or higher is a good starting point.

      • Review the "Boiled-Egg" plot. Ideal candidates will reside in the yellow yolk (high probability of BBB penetration) for CNS targets or the white part (high probability of GI absorption) for peripheral targets, while avoiding the blue region (P-gp substrates).

  • Data Consolidation and Candidate Prioritization:

    • Causality: Decision-making requires integrating multiple data points to identify candidates with the best overall profile, accepting necessary trade-offs.

    • Execution:

      • Export the results to a spreadsheet.

      • Use conditional formatting to color-code favorable (green), acceptable (yellow), and unfavorable (red) predicted properties.

      • Rank the compounds based on a multi-parameter scoring system that weights the most critical properties for your specific project (e.g., for a CNS drug, BBB permeation and lack of P-gp substrate activity are critical).

      • Select the top 5-10 candidates that exhibit the most promising, well-balanced profile for progression to synthesis and in vitro validation.

Advanced Topics and Critical Considerations

Predicting Cardiotoxicity: hERG Channel Blockage

Blockage of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Many drugs have been withdrawn from the market due to this off-target effect. In silico models are therefore critical for early-stage cardiotoxicity risk assessment.[29]

  • Mechanism: Many hERG blockers are basic or zwitterionic compounds that can access the inner pore of the channel. Key interactions often involve cation-π stacking with aromatic residues (e.g., Tyr652, Phe656) in the channel pore.

  • Prediction Models: Classification models built using machine learning (kNN, SVM) and deep learning (GCN) methods, trained on large datasets of known blockers and non-blockers, have shown high predictive accuracy.[15][16] These models use a combination of physicochemical descriptors and molecular fingerprints to identify structural alerts associated with hERG liability.[16]

Navigating the Blood-Brain Barrier (BBB)

For CNS-targeted benzimidazoles, crossing the BBB is essential; for peripherally acting drugs, it is undesirable.[30][31]

  • Key Factors: BBB penetration is a complex process influenced by passive diffusion and active transport.[32] Key molecular properties favoring penetration include lower molecular weight (<450 Da), moderate lipophilicity (logP 1.5-3.5), low polar surface area (TPSA < 90 Ų), and a low number of rotatable bonds. Crucially, the molecule must not be a substrate for efflux transporters like P-gp.[32]

  • Prediction Models: Numerous in silico models exist, from simple binary classifiers (BBB+/BBB-) to quantitative regression models predicting the brain-to-plasma concentration ratio (logBB).[18][30] These models are often built using large, curated datasets and employ machine learning algorithms.[18][33]

BBB_Factors BBB BBB Penetration LogP Optimal Lipophilicity (logP 1.5-3.5) LogP->BBB + MW Low MW (<450 Da) MW->BBB + TPSA Low TPSA (<90 Ų) TPSA->BBB + HBD Low H-Bond Donors (<3) HBD->BBB + Pgp P-gp Efflux Substrate Pgp->BBB -

Caption: Key molecular properties influencing Blood-Brain Barrier penetration.

The Principle of Self-Validation: Model Limitations and Best Practices

It is crucial to recognize that all in silico models are approximations of complex biological reality. Their predictive power is constrained by the quality and diversity of the training data and the algorithms used.[9]

  • Applicability Domain (AD): A model's predictions are only reliable for compounds that are structurally similar to those in its training set. Always be cautious when evaluating novel scaffolds. Reputable software will often provide a confidence score or an AD assessment for its predictions.[34]

  • Data Quality: The adage "garbage in, garbage out" is paramount. Models trained on noisy, inconsistent, or small datasets will yield unreliable predictions.

  • Prospective Validation: The ultimate test of any in silico model is prospective validation. Predictions must be confirmed with targeted in vitro experiments (e.g., solubility assays, Caco-2 permeability assays, CYP inhibition assays). The feedback loop from these experiments is essential for refining and improving future generations of predictive models.

Conclusion

The integration of in silico ADME prediction into the drug discovery pipeline for benzimidazole derivatives is no longer an option but a necessity. By employing a strategic, multi-parametric screening cascade, research teams can make more informed decisions, reduce attrition rates, and ultimately accelerate the journey from virtual scaffold to viable drug candidate. The methodologies and workflows described in this guide provide a robust framework for harnessing the power of predictive modeling to unlock the full therapeutic potential of the benzimidazole chemical space.

References

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (n.d.). Toxicology Research.
  • In silico prediction of hERG blockers using machine learning and deep learning approaches. (2023). Journal of Applied Toxicology.
  • Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction. (2025).
  • Combining Machine Learning and Molecular Dynamics to Predict P-Glycoprotein Substrates. (2020).
  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. (2022). Journal of the Indian Chemical Society.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). PMC.
  • Improving the accuracy of prediction models for small datasets of Cytochrome P450 inhibition with deep learning. (2025). PMC.
  • In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. (2019). Current Medicinal Chemistry.
  • In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019). PMC.
  • Identification of substrates of P-Glycoprotein using in-silico methods. (n.d.). Victor Osho.
  • A Bayesian Approach to in Silico Blood-Brain Barrier Penetration Modeling. (2012).
  • In silico classification of HERG channel blockers: a knowledge-based str
  • In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. (2013). PubMed.
  • In silico and in vitro Blood-Brain Barrier models for early stage drug discovery. (2019). IEEE Xplore.
  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (n.d.). Toxicology Research (RSC Publishing).
  • In Silico ADME Methods Used in the Evaluation of N
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs.
  • Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025). PMC.
  • Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. (2022). PubMed.
  • Machine Learning Models and a Web Portal for Predicting Cytochrome P450 Activity. (n.d.). ChemRxiv.
  • In Silico Predictions of hERG Channel Blockers in Drug Discovery: From Ligand-Based and Target-Based Approaches to Systems Chemical Biology. (2011). Bentham Science Publishers.
  • In Silico Methods to Assess CNS Penetration of Small Molecules. (2024). Preprints.org.
  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). ISCA.
  • Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. (n.d.). PMC.
  • ADMET Predictor®. (2025).
  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordin
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025).
  • In Silico ADME Methods Used in the Evaluation of N
  • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2022).
  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • In Silico ADME Methods Used in the Evaluation of N
  • Rule-Based Prediction Models of Cytochrome P450 Inhibition. (2015).
  • Predictive DMPK: In Silico ADME Predictions in Drug Discovery. (2013). Molecular Pharmaceutics.
  • Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. (2021). Oxford Academic.
  • Comparison and summary of in silico prediction tools for CYP450-medi
  • In silico validation and ADMET analysis for the best lead molecules. (n.d.).
  • In silico ADME/T modelling for rational drug design. (2015). Quarterly Reviews of Biophysics.
  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. (2021). PMC.
  • Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. (2025). DMPK.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2023).
  • Biological Evaluation of Novel 2-Benzimidazole Derivatives for Antibacterial Activity. (2026).
  • A Classification-Based Blood–Brain Barrier Model: A Compar
  • Plasma Protein Binding. (n.d.).
  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. (2023). Analytical Chemistry.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Antimicrobial Assays Using 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3] The compound 2-[(methylsulfonyl)methyl]-1H-benzimidazole represents a specific iteration of this versatile pharmacophore. While extensive research has been conducted on the antimicrobial properties of the broader benzimidazole class, specific data on the antimicrobial spectrum and potency of 2-[(methylsulfonyl)methyl]-1H-benzimidazole is not extensively documented in publicly available literature.

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for evaluating the antimicrobial potential of 2-[(methylsulfonyl)methyl]-1H-benzimidazole. The protocols detailed herein are based on established methodologies for antimicrobial susceptibility testing and are tailored to the physicochemical properties common to benzimidazole derivatives.[4][5] These application notes will not only provide step-by-step instructions but also delve into the scientific rationale behind the experimental design, ensuring a robust and reliable assessment of the compound's efficacy.

Mechanism of Action: The Benzimidazole Pharmacophore

Benzimidazole derivatives typically exert their antimicrobial effects through various mechanisms, a key one being the disruption of microtubule synthesis. This is achieved by binding to the protein tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the cytoskeleton can interfere with cell division, motility, and intracellular transport.[1] Other proposed mechanisms for different benzimidazole derivatives include the inhibition of nucleic acid synthesis and the disruption of mitochondrial function. The presence of the methylsulfonyl group at the 2-position of the benzimidazole ring in 2-[(methylsulfonyl)methyl]-1H-benzimidazole may influence its solubility, cell permeability, and interaction with target enzymes, making its experimental evaluation critical.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is essential for the comprehensive evaluation of a novel compound's antimicrobial properties. The following workflow outlines the key stages, from initial screening to the determination of quantitative measures of antimicrobial activity.

Antimicrobial_Evaluation_Workflow cluster_prep Compound & Culture Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis & Interpretation A Compound Solubilization & Stock Preparation C Agar Disk Diffusion Assay A->C Impregnate Disks D Broth Microdilution Assay (MIC Determination) A->D Prepare Serial Dilutions B Microorganism Revival & Working Culture Preparation B->C Inoculate Plates B->D Inoculate Wells C->D Guide for Quantitative Testing E Minimal Bactericidal/Fungicidal Concentration (MBC/MFC) D->E Subculture from MIC wells F Data Recording & Analysis D->F E->F G Conclusion on Antimicrobial Spectrum & Potency F->G

Caption: A logical workflow for the antimicrobial evaluation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

Part 1: Compound Preparation and Handling

Solubility Testing

Prior to conducting antimicrobial assays, it is crucial to determine the appropriate solvent for 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

  • Rationale: The chosen solvent must dissolve the compound at the desired concentration and be non-toxic to the test microorganisms at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common solvent for benzimidazole derivatives due to its high dissolving power and low toxicity at concentrations typically below 1% (v/v) in the final assay medium.

  • Protocol:

    • Attempt to dissolve a small, known amount of the compound in various solvents (e.g., sterile distilled water, ethanol, methanol, DMSO).

    • Observe for complete dissolution.

    • If DMSO is chosen, prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform a solvent toxicity control by adding the highest concentration of the solvent to be used in the assay to a culture of the test microorganism and observe for any inhibition of growth.

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is fundamental to the reliability of the assay results.

  • Protocol:

    • Prepare a stock solution of 2-[(methylsulfonyl)methyl]-1H-benzimidazole in the chosen solvent (e.g., 10 mg/mL in DMSO).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Prepare working solutions by diluting the stock solution in the appropriate sterile broth medium to be used for the assay.

Part 2: Antimicrobial Susceptibility Testing Protocols

Agar Disk Diffusion Assay (Qualitative Screening)

The agar disk diffusion method is a widely used preliminary test to assess the antimicrobial spectrum of a compound.[6]

  • Rationale: This method allows for the simultaneous screening of the compound against multiple microorganisms. The presence and size of a zone of inhibition around the disk indicate the compound's ability to inhibit microbial growth.

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Inoculation: Uniformly streak the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate with the prepared inoculum using a sterile cotton swab.

    • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the surface of the agar.

    • Compound Application: Pipette a known volume (e.g., 10 µL) of the 2-[(methylsulfonyl)methyl]-1H-benzimidazole stock solution onto each disk.

    • Controls: Use a disk with the solvent alone as a negative control and a disk with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

    • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][7]

  • Rationale: This quantitative assay provides a precise measure of the compound's potency against specific microorganisms and is essential for comparing the activity of different compounds.

Broth_Microdilution_Workflow A Prepare 2-fold serial dilutions of the compound in a 96-well plate B Add standardized microbial inoculum to each well A->B C Include positive (microbe only) and negative (medium only) controls B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for turbidity or use a plate reader to measure absorbance D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Protocol:

    • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to wells 2 through 12 of a 96-well microtiter plate.

    • Compound Dilution: Add 200 µL of the highest concentration of the compound to be tested to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Controls: Well 11 will serve as the growth control (inoculum without compound), and well 12 will serve as the sterility control (broth only).

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or by using a microplate reader to measure absorbance at 600 nm.

Parameter Bacteria (e.g., S. aureus, E. coli) Fungi (e.g., C. albicans, A. niger)
Medium Mueller-Hinton Broth/AgarSabouraud Dextrose Broth/Agar or RPMI-1640
Inoculum Size ~5 x 10⁵ CFU/mL (broth)~0.5-2.5 x 10³ CFU/mL (yeast)
Incubation Temp. 35-37°C28-30°C
Incubation Time 18-24 hours24-48 hours
Positive Control Ciprofloxacin, AmpicillinFluconazole, Amphotericin B

Table 1: Recommended Assay Conditions for Bacteria and Fungi.

Part 3: Data Interpretation and Further Steps

Interpretation of Results
  • Disk Diffusion: The diameter of the zone of inhibition is qualitatively proportional to the susceptibility of the microorganism to the compound. A larger zone of inhibition suggests greater antimicrobial activity.

  • MIC: The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher potency.

Determination of Minimal Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Rationale: The MIC indicates growth inhibition, but not necessarily cell death. The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the initial inoculum.

  • Protocol:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a fresh agar plate (without the compound).

    • Incubate the plates under the appropriate conditions.

    • The MBC/MFC is the lowest concentration from the MIC assay that shows no growth on the subculture plate.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of 2-[(methylsulfonyl)methyl]-1H-benzimidazole. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. While specific antimicrobial data for this particular compound is not yet widely available, the application of these assays will contribute to a better understanding of its potential as a novel antimicrobial agent. The inherent versatility of the benzimidazole scaffold suggests that a thorough investigation of this derivative is a worthwhile endeavor in the search for new therapeutic agents.[1]

References

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 345-356.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(10), 2443-2467.
  • Boiani, M., & González, M. (2005). Benzimidazole derivatives. Mini reviews in medicinal chemistry, 5(4), 409-424.
  • Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13.
  • Gaba, M., et al. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacological Reports, 66(4), 567-579.
  • Husain, A., et al. (2009). Synthesis and antimicrobial activities of some new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 66(2), 151-157.
  • Kamal, A., et al. (2010). Synthesis and in vitro antimicrobial activity of some new 2-substituted-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3326-3333.
  • Kumar, D., et al. (2012). Synthesis and antimicrobial evaluation of some new benzimidazole derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10.
  • Sharma, D., et al. (2010). Benzimidazole: A short review of their antimicrobial activities. International Journal of Research in Pharmaceutical and Biomedical Sciences, 1(2), 119-127.
  • Song, D., et al. (2018). Synthesis and biological evaluation of novel benzimidazole derivatives as potent antimicrobial agents. Molecules, 23(1), 158.
  • Tuncbilek, M., et al. (2009). Synthesis and in vitro antimicrobial activity of some new 2-substituted-5-nitro-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(2), 766-774.
  • Walia, R., et al. (2011). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Journal of the Korean Chemical Society, 55(1), 84-89.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

Application

Application Note: Utilizing 2-[(methylsulfonyl)methyl]-1H-benzimidazole as a Fragment Scaffold for KRAS G12V Inhibitor Development via NMR2-Based FBDD

Introduction & Mechanistic Rationale For decades, the K-Ras-4B (KRAS) GTPase was considered an "undruggable" oncogenic target due to its picomolar affinity for GTP/GDP and the lack of deep, traditional small-molecule bin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

For decades, the K-Ras-4B (KRAS) GTPase was considered an "undruggable" oncogenic target due to its picomolar affinity for GTP/GDP and the lack of deep, traditional small-molecule binding pockets. While the G12C mutation has been successfully targeted using covalent inhibitors (e.g., Sotorasib), the G12V mutation—which lacks a reactive cysteine—remains a formidable clinical challenge. The G12V mutation impairs intrinsic GTPase activity, locking the protein in a constitutively active, GTP-bound state that continuously recruits effector proteins like RAF and PI3K to drive tumorigenesis.

Recent breakthroughs in Fragment-Based Drug Discovery (FBDD) have successfully identified novel chemical scaffolds capable of binding the shallow Switch I/II (SI/SII) effector-binding interface of KRAS. Among these, 2-[(methylsulfonyl)methyl]-1H-benzimidazole has been identified and structurally validated as a fragment binder for the active state of KRAS G12V [1].

This application note details the integration of this benzimidazole fragment into an advanced NMR2 (Nuclear Magnetic Resonance 2) screening and structural elucidation pipeline. Unlike standard X-ray crystallography, which often struggles with the high flexibility of the KRAS switch regions, or traditional NOE-based NMR, which fails due to the short effective tumbling time ( τc,eff​≈1 ns) of weak millimolar binders, the NMR2 methodology allows for rapid, reliable 3D structural determination of the protein-ligand complex [1].

KRAS_Pathway EGFR Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS (Inactive) GDP-bound EGFR->KRAS_GDP GEF activation KRAS_GTP KRAS G12V (Active) GTP/GMP-PNP bound KRAS_GDP->KRAS_GTP GTP exchange (Locked by G12V) Effector Effector Proteins (e.g., RAF, PI3K) KRAS_GTP->Effector Switch I/II Interaction Cancer Cell Proliferation & Tumorigenesis Effector->Cancer Kinase Cascade Fragment 2-[(methylsulfonyl)methyl]- 1H-benzimidazole Fragment->KRAS_GTP Binds Switch I/II (Steric Blockade)

Oncogenic KRAS G12V signaling pathway and steric blockade by the benzimidazole fragment.

Quantitative Data Summary

The following table summarizes the biophysical and structural parameters of the 2-[(methylsulfonyl)methyl]-1H-benzimidazole interaction with KRAS G12V, as established by the NMR2 pipeline [1, 2].

ParameterValue / Description
Compound Name 2-[(methylsulfonyl)methyl]-1H-benzimidazole
Target Protein KRAS G12V (GMP-PNP bound, active state)
Binding Interface Switch I / Switch II (SI/SII) region
Affinity Range ( KD​ ) Low millimolar (Characteristic of primary fragment hits)
Effective Tumbling Time ( τc,eff​ ) ~1 ns (Necessitates NMR2 over standard NOE calibration)
PDB Accession 8QE7
BMRB Accession 34860

Experimental Workflows & Protocols

The following protocols outline a self-validating system: initial nucleotide exchange ensures the correct target conformation, STD-NMR identifies transient binders, HSQC filters false positives and maps the binding site, and NMR2 provides the definitive 3D structure.

Protocol 1: Preparation of GMP-PNP Loaded KRAS G12V

To screen for inhibitors that block effector binding, KRAS must be locked in its active conformation. Because native GTP hydrolyzes slowly even in the G12V mutant, the non-hydrolyzable analog GMP-PNP is used to maintain structural stability over the multi-day duration of NMR data acquisition.

  • Buffer Preparation: Dilute purified KRAS G12V into an exchange buffer comprising 20 mM Tris, 0.1 mM ZnCl 2​ , and 10 mM (NH 4​ ) 2​ SO 4​ .

    • Causality: ZnCl 2​ is critical here because the subsequent step uses alkaline phosphatase, a zinc-dependent metalloenzyme.

  • Enzymatic GDP Degradation: Add 5 units/mg (relative to KRAS) of liquid alkaline phosphatase and a 2-fold molar excess of GMP-PNP (Li + salt).

    • Causality: Alkaline phosphatase shifts the thermodynamic equilibrium by degrading the endogenously bound GDP as it naturally dissociates, leaving the empty nucleotide pocket available exclusively for the non-hydrolyzable GMP-PNP.

  • Incubation: Gently shake the reaction at 4 °C overnight.

  • Buffer Exchange: Exchange the protein into the final NMR buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl 2​ , and 2 mM TCEP, pH 7.4.

    • Causality: Mg 2+ is strictly required to coordinate the GMP-PNP within the KRAS active site. TCEP is chosen over DTT because it lacks aliphatic protons that would create massive background interference in 1D 1 H and STD-NMR spectra.

  • Validation: Confirm >95% GMP-PNP loading by acquiring a [ 15 N, 1 H]-HSQC spectrum and comparing it against the known active-state reference (BMRB entry 50773).

Protocol 2: Primary Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is highly sensitive to transient, low-affinity interactions (millimolar KD​ ), making it the gold standard for primary fragment screening.

  • Sample Preparation: Pool 2-[(methylsulfonyl)methyl]-1H-benzimidazole with up to 5 other structurally distinct fragments (to prevent spectral overlap) at 1 mM each. Add unlabeled KRAS G12V to a final concentration of 10–20 μ M.

  • Acquisition: Irradiate the protein methyl region (e.g., -0.5 ppm) to achieve saturation.

    • Causality: The magnetization transfers via spin diffusion through the protein and across the binding interface to the bound fragment. Because the fragment is in fast exchange, saturated ligand molecules accumulate in the bulk solution, resulting in a highly amplified signal in the difference spectrum.

Protocol 3: Secondary Validation via [ 15 N, 1 H]-HSQC

STD-NMR is prone to false positives from non-specific aggregation. HSQC is used as an orthogonal, self-validating step to confirm 1:1 stoichiometric binding and map the binding site.

  • Titration: Add 1 mM of the benzimidazole fragment to 110 μ M of 15 N-labeled KRAS G12V in NMR buffer.

  • Data Analysis: Overlay the apo (blue) and ligand-bound (red) spectra. Calculate Chemical Shift Perturbations (CSPs) for each backbone amide.

    • Causality: Residues showing significant CSPs (e.g., G75) indicate alterations in their local magnetic environment due to ligand proximity. For 2-[(methylsulfonyl)methyl]-1H-benzimidazole, CSPs localize to the SI/SII switch region, confirming it successfully competes with effector binding interfaces [1].

Protocol 4: Structural Elucidation using the NMR2 Pipeline

Standard NOE-based structure calculations fail for this complex because the effective tumbling time ( τc,eff​ ) of the millimolar binder is approximately 1 ns. This results in NOE signals that approach the detection limit and are insensitive to distance changes, introducing severe structural errors [1]. NMR2 circumvents this.

  • Data Collection: Acquire unassigned protein-ligand NOESY spectra.

  • NMR2 Calculation: Instead of requiring full side-chain resonance assignments, input the unassigned NOE cross-peaks along with the established high-resolution apo-structure of KRAS G12V.

  • Refinement: The NMR2 algorithm calculates the complex structure by treating the fragment as a rigid body and matching the experimental NOEs against theoretical distances in the apo-pocket.

    • Result: This yields the high-resolution complex structure of 2-[(methylsulfonyl)methyl]-1H-benzimidazole bound to KRAS G12V (PDB: 8QE7) [2], providing the exact steric vectors needed for subsequent medicinal chemistry optimization (e.g., fragment growing or linking).

NMR2_Workflow Prep 1. Protein Prep KRAS G12V + GMP-PNP STD 2. Primary Screen STD-NMR (Fragment Library) Prep->STD Unlabeled Protein HSQC 3. Secondary Screen [15N,1H]-HSQC (CSP Mapping) Prep->HSQC 15N-Labeled Protein STD->HSQC Hit Identification NMR2 4. Structure Elucidation NMR2 Pipeline (NOESY) HSQC->NMR2 Binding Site Confirmed Hit Fragment Hit: 2-[(methylsulfonyl)methyl]- 1H-benzimidazole NMR2->Hit 3D Complex (PDB: 8QE7)

NMR2-based Fragment-Based Drug Discovery (FBDD) workflow for KRAS G12V.

References

  • Buetikofer, M., & Orts, J. (2025). NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. Journal of the American Chemical Society.[Link]

  • NCBI / MMDB. (2023). 8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole.[Link]

  • BMRB / Osaka University. (2024). PDB id: pdb_00008qe7 / BMRB id: 34860. [Link]

Method

Application Note: Mechanistic Evaluation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole as a Structural Probe in Proton Pump Inhibitor Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Gastroenterology and Pharmacology. Introduction & Mechanistic Rationale The gastric H⁺/K⁺-ATPase is the primary pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Gastroenterology and Pharmacology.

Introduction & Mechanistic Rationale

The gastric H⁺/K⁺-ATPase is the primary pharmacological target for the management of acid-related gastrointestinal disorders. Classical Proton Pump Inhibitors (PPIs), such as omeprazole and pantoprazole, are acid-activated prodrugs. Their mechanism relies on a highly specific structural motif: a benzimidazole ring and a nucleophilic pyridine ring connected by a methylsulfinyl (–S(=O)–CH₂–) bridge. In an acidic environment (pH < 4.0), the pyridine nitrogen protonates, triggering a nucleophilic attack that forms a spiro intermediate. This intermediate rapidly converts into a reactive sulfenic acid or sulfenamide, which forms an irreversible covalent disulfide bond with luminal cysteine residues (predominantly Cys813) on the H⁺/K⁺-ATPase 1.

In contrast, 2-[(methylsulfonyl)methyl]-1H-benzimidazole (2-MSMB) (CAS: 24092-75-9) represents a profound structural divergence. While recently noted as a ligand in KRAS G12V structural biology (PDB: 8QE7), in the context of PPI development, 2-MSMB serves as a critical negative mechanistic probe .

The Causality of Inactivity: 2-MSMB features a methylsulfonyl (–CH₂–SO₂–CH₃) linkage. This alters the molecule in three critical ways:

  • Linkage Reversal: The carbon and sulfur positions are swapped relative to the benzimidazole C2 carbon.

  • Oxidation State: The hyper-stable sulfonyl (O=S=O) group cannot undergo the acid-catalyzed Smiles-type rearrangement required for activation.

  • Lack of Pyridine: The absence of the nucleophilic pyridine ring removes the electron-donating mechanism necessary to initiate the spiro intermediate.

By utilizing 2-MSMB in comparative assays against classical PPIs and modern Potassium-Competitive Acid Blockers (P-CABs like Vonoprazan, which bind ionically and reversibly 2), researchers can validate the necessity of the sulfinyl-pyridine axis for covalent inhibition and screen for off-target non-covalent binding.

Activation Pathway Comparison

The following diagram illustrates the mechanistic divergence between a classical PPI and the stable 2-MSMB probe when exposed to the acidic environment of the gastric parietal cell canaliculus.

PPI_Mechanism Start Acidic Environment (pH < 4.0) Omeprazole Omeprazole (Sulfinyl + Pyridine) Start->Omeprazole MSMB 2-MSMB (Sulfonyl, No Pyridine) Start->MSMB Spiro Spiro Intermediate Formation Omeprazole->Spiro Sulfenamide Active Sulfenamide Species Spiro->Sulfenamide Covalent Covalent Disulfide Bond with Cys813 (Inhibition) Sulfenamide->Covalent NoSpiro No Nucleophilic Attack (Stable Sulfonyl) MSMB->NoSpiro NoActivation No Sulfenamide Formation NoSpiro->NoActivation NoInhibition No Covalent Binding (Inactive as PPI) NoActivation->NoInhibition

Figure 1: Mechanistic divergence between classical PPIs (Omeprazole) and the stable analog 2-MSMB.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical experimental choice is grounded in biochemical causality.

Protocol A: Gastric H⁺/K⁺-ATPase Isolation and Pi-Release Activity Assay

This assay measures the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by the H⁺/K⁺-ATPase 3.

Reagents & Preparation:

  • Lyophilized Gastric Vesicles: Sourced from rabbit or porcine gastric mucosa.

  • Reaction Buffer: 40 mM Tris-HCl, 2 mM MgCl₂, 150 mM KCl. Prepare two batches: one adjusted to pH 6.8 (acid-transporting conditions) and one to pH 7.4 (resting conditions).

  • Ionophore: 5 µM Valinomycin. Causality: The H⁺/K⁺-ATPase pumps H⁺ into the vesicle and K⁺ out. Without valinomycin, intravesicular K⁺ is rapidly depleted, halting the pump. Valinomycin collapses the K⁺ gradient, allowing continuous ATP hydrolysis for accurate Pi quantification.

Step-by-Step Methodology:

  • Compound Pre-incubation: Reconstitute Omeprazole, Vonoprazan, and 2-MSMB in DMSO. Dilute into the pH 6.8 Reaction Buffer to a final concentration range of 0.01 µM to 100 µM.

  • Vesicle Addition: Add 10 µg of gastric vesicles to each well of a 96-well plate containing the buffered compounds. Incubate at 37°C for 30 minutes. Causality: This incubation period allows omeprazole to accumulate in the slightly acidic intravesicular space and undergo conversion to the active sulfenamide.

  • Reaction Initiation: Add 2 mM ATP to all wells to initiate the hydrolysis reaction. Incubate for an additional 30 minutes at 37°C.

  • Detection: Terminate the reaction by adding Malachite Green reagent. Read absorbance at 620 nm after 10 minutes.

  • Self-Validation Check: Include a control well with vesicles and ATP, but without valinomycin. A >80% reduction in Pi release compared to the valinomycin-positive control confirms that the vesicles are intact, properly sealed, and not leaky.

Protocol B: Covalent Adduct Detection via LC-MS/MS

This protocol verifies whether the test compound forms a physical disulfide bridge with the enzyme's cysteine residues.

Step-by-Step Methodology:

  • Incubation: Incubate 50 µg of H⁺/K⁺-ATPase vesicles with 10 µM of the test compounds in pH 6.0 buffer for 45 minutes to force maximum acid activation.

  • Denaturation & Digestion: Pellet the vesicles via ultracentrifugation (100,000 × g). Resuspend in 8M urea to denature the protein. Perform a tryptic digest overnight at 37°C. Causality: Trypsin cleaves the protein into predictable peptide fragments, isolating the Cys813-containing transmembrane domain for mass analysis.

  • LC-MS/MS Analysis: Inject the digested peptides into a high-resolution Q-TOF mass spectrometer.

  • Self-Validation Check: Analyze the vehicle-control sample to confirm the presence of unmodified Cys813 (mass shift = 0 Da). The absence of spontaneous oxidation ensures that any observed mass shift in the Omeprazole cohort (+345 Da corresponding to the sulfenamide adduct) is strictly compound-driven. 2-MSMB should yield an unmodified Cys813 fragment.

Comparative Pharmacodynamics Data

The following table summarizes the expected quantitative outcomes when utilizing 2-MSMB as a structural probe against established clinical benchmarks.

CompoundMechanism ClassIC₅₀ (pH 6.8 Activating)IC₅₀ (pH 7.4 Resting)Covalent Adduct on Cys813
Omeprazole Classical PPI (Prodrug)< 1.0 µM> 50 µMYes (+345 Da Mass Shift)
Vonoprazan P-CAB (Reversible)< 0.05 µM< 0.05 µMNo (Ionic Binding)
2-MSMB Mechanistic Probe> 100 µM (Inactive)> 100 µM (Inactive)No (Unmodified Peptide)

Data Interpretation: The inability of 2-MSMB to inhibit the pump at either pH level confirms that the sulfonyl group prevents acid-activation, and the lack of the pyridine ring prevents any coincidental P-CAB-like ionic binding at the potassium exchange site.

References

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors Source: PMC - NIH URL
  • Vonoprazan: A New Potassium-Competitive Acid Blocker Source: PMC - NIH URL
  • Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents Source: ResearchGate URL

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Introduction: The Benzimidazole Scaffold and the Imperative for High-Throughput Screening The 1H-benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and the Imperative for High-Throughput Screening

The 1H-benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in a multitude of clinically approved drugs and biologically active compounds, owing to its ability to interact with a wide array of biological targets.[3][4] The versatility of the benzimidazole core allows for substitutions that can modulate its physicochemical properties and target specificity, leading to a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antihypertensive effects.[3][5]

The specific compound, 2-[(methylsulfonyl)methyl]-1H-benzimidazole, and its analogs belong to a chemical space of significant interest. The methylsulfonyl group, in particular, has been associated with potent biological activities, including the inhibition of key enzymes in disease pathways. For instance, various alkylsulfonyl benzimidazole derivatives have been investigated as anticancer agents, with some showing potential as Bcl-2 inhibitors and modulators of microtubule dynamics.[1][5][6] Furthermore, related structures bearing a 4-(methylsulfonyl)phenyl moiety have been designed as selective cyclooxygenase-2 (COX-2) inhibitors.[7]

Given the vast therapeutic potential of the benzimidazole scaffold, identifying the specific molecular targets of novel derivatives like 2-[(methylsulfonyl)methyl]-1H-benzimidazole is a critical step in drug discovery. High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate large compound libraries against a multitude of biological targets, enabling the identification of "hit" molecules that can be developed into lead compounds.[8][9][10]

This guide provides detailed application notes and protocols for two distinct HTS assays designed to evaluate the activity of 2-[(methylsulfonyl)methyl]-1H-benzimidazole against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs) . These protocols are designed to be robust, scalable, and adaptable for automated HTS platforms.

Application Note I: A TR-FRET-Based Assay for Identifying Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Several benzimidazole derivatives have been reported to exhibit potent kinase inhibitory activity.[5] This section details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful and homogeneous method for HTS of kinase inhibitors.[11] We will use Aurora Kinase A , a serine/threonine kinase frequently overexpressed in human cancers, as an exemplary target.[10][12]

Scientific Principle of the LanthaScreen® TR-FRET Kinase Assay

The LanthaScreen® TR-FRET assay is a competition-based immunoassay that measures the phosphorylation of a substrate by a kinase.[11][13] The assay principle is as follows:

  • Kinase Reaction: The kinase (e.g., Aurora Kinase A) phosphorylates a fluorescein-labeled substrate in the presence of ATP.

  • Detection: A terbium-labeled anti-phospho-substrate antibody is added to the reaction. Terbium (Tb) serves as the FRET donor.

  • FRET Signal: If the substrate is phosphorylated, the Tb-labeled antibody binds to it, bringing the terbium donor in close proximity to the fluorescein acceptor on the substrate. Excitation of the terbium donor with a 340 nm light source results in energy transfer to the fluorescein acceptor, which then emits light at 520 nm.

  • Inhibition: If a compound inhibits the kinase, the substrate is not phosphorylated. Consequently, the Tb-labeled antibody does not bind, no FRET occurs, and the emission at 520 nm is low.

The TR-FRET ratio (520 nm emission / 490 nm emission) is directly proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.[13][14]

Diagram of the LanthaScreen® TR-FRET Kinase Assay Workflow

TR_FRET_Kinase_Assay cluster_kinase_reaction Kinase Reaction cluster_detection Detection cluster_readout Signal Readout Kinase Aurora Kinase A Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Fluorescein-Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound (e.g., 2-[(methylsulfonyl)methyl]-1H-benzimidazole) Inhibitor->Kinase Inhibition? Phospho_Substrate Phosphorylated Fluorescein-Substrate Reaction_Mix->Phospho_Substrate Incubate Unphospho_Substrate Unphosphorylated Fluorescein-Substrate Reaction_Mix->Unphospho_Substrate Incubate Detection_Mix Detection Mixture Phospho_Substrate->Detection_Mix Unphospho_Substrate->Detection_Mix Tb_Antibody Terbium-Ab Tb_Antibody->Detection_Mix EDTA EDTA (Stop Solution) EDTA->Detection_Mix FRET_Complex FRET Complex (Tb-Ab + Phospho-Substrate) Detection_Mix->FRET_Complex High Kinase Activity No_FRET No FRET Detection_Mix->No_FRET Low Kinase Activity (Inhibition) Reader TR-FRET Plate Reader (Ex: 340 nm) FRET_Complex->Reader Em: 520 nm (Acceptor) Em: 490 nm (Donor) No_FRET->Reader Low 520 nm Signal GloSensor_cAMP_Assay cluster_cell Live Cell cluster_receptor GPCR Signaling cluster_biosensor GloSensor Readout cluster_workflow HTS Workflow Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR Activation G_Protein Gαs GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC GloSensor_Inactive GloSensor Biosensor (Low Activity) cAMP->GloSensor_Inactive Binds GloSensor_Active GloSensor Biosensor (High Activity) GloSensor_Inactive->GloSensor_Active Conformational Change Light Luminescence (Light Output) GloSensor_Active->Light Catalyzes Substrate GloSensor Reagent (Substrate) Substrate->GloSensor_Active Seed_Cells 1. Seed cells expressing GPCR and GloSensor Add_Reagent 2. Add GloSensor Reagent (Equilibrate ~2h) Seed_Cells->Add_Reagent Add_Compound 3. Add Test Compound (e.g., 2-[(methylsulfonyl)methyl]-1H-benzimidazole) Add_Reagent->Add_Compound Incubate 4. Incubate (15-30 min) Add_Compound->Incubate Read_Luminescence 5. Read Luminescence Incubate->Read_Luminescence

Sources

Method

Application Note: Cell-Based Validation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole as a KRAS G12V Fragment Inhibitor

Executive Summary The oncogenic protein KRAS has historically been considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets. Recently, fragment-based drug discovery (FBD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oncogenic protein KRAS has historically been considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets. Recently, fragment-based drug discovery (FBDD) utilizing an NMR2-based pipeline identified 2-[(methylsulfonyl)methyl]-1H-benzimidazole as a novel fragment hit targeting the KRAS G12V mutant[1]. This compound binds within the Switch I/II (SI/SII) region, the critical interface for effector protein binding[1].

Translating a biophysical fragment hit (which typically exhibits low millimolar affinity in vitro) into a validated cellular lead requires highly sensitive, homogeneous assays. Because fragments often have rapid target association and dissociation rates, traditional wash-based assays fail to capture their activity. This application note outlines a self-validating, three-tier cell-based assay workflow designed specifically for low-affinity, high-concentration fragment validation.

Biological Rationale & Mechanism of Action

KRAS G12V mutations abolish intrinsic GTPase activity, locking the protein in a constitutively active, GTP-bound state[1]. This drives continuous downstream signaling through the MAPK (RAF/MEK/ERK) pathway, leading to uncontrolled cellular proliferation.

2-[(methylsulfonyl)methyl]-1H-benzimidazole acts by occupying the SI/SII pocket of KRAS G12V[1]. By sterically blocking this region, the fragment prevents the recruitment of RAF kinases, thereby abrogating the downstream phosphorylation cascade.

MAPK_Pathway EGFR EGFR / RTK SOS1 SOS1 (GEF) EGFR->SOS1 Activation KRAS KRAS G12V (Active GTP-bound) SOS1->KRAS GTP Loading (Constitutive in G12V) RAF RAF Kinase KRAS->RAF Effector Binding (Switch I/II) Inhibitor 2-[(methylsulfonyl)methyl] -1H-benzimidazole Inhibitor->KRAS Binds SI/SII Pocket Blocks Effector MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Survival & Proliferation ERK->Proliferation Transcriptional Activation

Figure 1: MAPK cascade showing KRAS G12V activation and targeted SI/SII pocket inhibition.

Experimental Workflow Design

To establish a robust structure-activity relationship (SAR) for this fragment, we employ a sequential validation strategy:

  • Target Engagement (NanoBRET): Proves the fragment penetrates the live cell membrane and physically binds KRAS G12V.

  • Functional Signaling (AlphaLISA): Proves that binding translates to functional inhibition of the MAPK pathway (p-ERK reduction).

  • Phenotypic Efficacy (3D Spheroids): Proves the functional inhibition is sufficient to induce cell death in a physiologically relevant tumor model.

Assay_Workflow Compound Hit Compound (Fragment) TargetEngage Target Engagement (NanoBRET) Compound->TargetEngage Step 1 Signaling Downstream Signaling (p-ERK AlphaLISA) TargetEngage->Signaling Step 2 Phenotype Phenotypic Assay (3D Spheroid Viability) Signaling->Phenotype Step 3

Figure 2: Sequential cell-based assay workflow for validating KRAS fragment inhibitors.

Detailed Assay Protocols

Assay 1: Intracellular Target Engagement via NanoBRET

Causality & Rationale: Fragment hits like 2-[(methylsulfonyl)methyl]-1H-benzimidazole have fast dissociation rates. Wash-based assays (like pull-downs) will wash the fragment away, yielding false negatives. The NanoBRET TE Intracellular RAS Assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells without washing[2]. The fragment competes with a fluorescent NanoBRET RAS Tracer for the KRAS pocket; successful binding displaces the tracer, reducing the BRET signal[2].

Step-by-Step Protocol:

  • Cell Preparation: Harvest HEK293 cells and transiently transfect them with the NanoLuc®-KRAS(G12V) fusion vector using a lipid-based transfection reagent.

  • Seeding: Plate the transfected cells into a 384-well white, tissue-culture treated plate at a density of 10,000 cells/well in assay medium (Opti-MEM + 1% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition: Add the NanoBRET RAS Tracer (e.g., Tracer K-1) to a final concentration of 2 µM[2].

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 2-[(methylsulfonyl)methyl]-1H-benzimidazole. Because it is a fragment, start at a high top concentration (e.g., 2 mM). Ensure the final DMSO concentration remains constant (≤1%) across all wells to prevent solvent toxicity.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow the fragment to reach equilibrium with the tracer[3].

  • Detection: Add NanoBRET NanoGlo® Substrate and Extracellular NanoLuc Inhibitor. Read the plate on a multimode reader (e.g., EnVision) equipped with BRET filters (Donor: 460 nm, Acceptor: 610 nm).

  • Data Analysis: Calculate the milliBRET ratio (Acceptor/Donor × 1000). Plot against compound concentration to determine the intracellular IC₅₀.

Assay 2: Downstream Signaling Inhibition via AlphaLISA (p-ERK1/2)

Causality & Rationale: Target engagement does not inherently guarantee that the fragment is an antagonist; it could be a silent binder. To verify functional inhibition, we measure the phosphorylation of ERK1/2 (Thr202/Tyr204), the terminal kinase in the MAPK cascade. AlphaLISA is chosen because it is a highly sensitive, homogeneous (no-wash) bead-based proximity assay, preventing the loss of weak, transient fragment effects during lysis and detection[4].

Step-by-Step Protocol:

  • Cell Seeding: Seed SW480 cells (endogenous KRAS G12V mutant) into a 384-well clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Starvation: Replace media with serum-free DMEM for 4 hours to reduce basal ERK phosphorylation, sensitizing the assay window.

  • Treatment: Treat cells with serial dilutions of 2-[(methylsulfonyl)methyl]-1H-benzimidazole for 2 hours. Use Sotorasib (KRAS G12C inhibitor) on a G12C cell line (e.g., MIA PaCa-2) as a positive control for assay validation, and DMSO as the vehicle control.

  • Lysis: Remove media and add 10 µL of AlphaLISA 1X Lysis Buffer[4]. Shake at 350 rpm for 10 minutes at room temperature (RT)[4].

  • Acceptor Bead Addition: Transfer 10 µL of the lysate to a 384-well white OptiPlate. Add 5 µL of the AlphaLISA Acceptor Bead mix (conjugated to the anti-p-ERK antibody)[4]. Incubate for 1 hour at RT.

  • Donor Bead Addition: Add 5 µL of the Streptavidin-coated Donor Bead mix (binds the biotinylated total-ERK antibody)[4]. Incubate for 1 hour at RT in the dark (Donor beads are highly light-sensitive).

  • Detection: Read the plate on an Alpha-enabled reader (excitation at 680 nm, emission at 615 nm)[4].

Assay 3: 3D Spheroid Viability Assay

Causality & Rationale: 2D monolayer cultures often artificially inflate the apparent potency of weak compounds. 3D spheroids restore cell-cell interactions, hypoxic cores, and extracellular matrix barriers, providing a more rigorous, physiologically relevant test of the fragment's ability to induce apoptosis in KRAS-addicted tumors.

Step-by-Step Protocol:

  • Spheroid Formation: Seed SW480 cells at 2,000 cells/well in a 384-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge the plate at 300 x g for 5 minutes to force cell aggregation.

  • Maturation: Incubate for 72 hours to allow tight spheroid formation.

  • Treatment: Carefully add 2-[(methylsulfonyl)methyl]-1H-benzimidazole directly to the wells (10-point dose response). Incubate for an additional 72 hours.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (volume equal to the well contents). The 3D specific reagent has enhanced lytic capacity to penetrate the spheroid. Shake vigorously for 5 minutes, then incubate for 25 minutes at RT.

  • Detection: Measure luminescence to quantify ATP levels, which are directly proportional to the number of viable cells.

Data Presentation & Expected Outcomes

Given that 2-[(methylsulfonyl)methyl]-1H-benzimidazole is an unoptimized fragment hit[1], researchers should expect low potency (high micromolar to millimolar IC₅₀ values). The goal of these assays is to establish a reliable baseline for hit-to-lead chemistry optimization.

Assay TypeTarget MetricCell LineExpected IC₅₀ / EC₅₀ RangeAssay Window (S/B)
NanoBRET Target Engagement Intracellular KRAS G12V OccupancyHEK293 (Transfected)500 µM – >2 mM3.0 – 5.0
AlphaLISA p-ERK1/2 Downstream MAPK InhibitionSW480 (Endogenous G12V)800 µM – >2 mM4.0 – 8.0
3D Spheroid Viability Phenotypic Cell DeathSW480 (Endogenous G12V)>1 mM (May require optimization)10.0 – 20.0

Note: If the fragment requires concentrations >1 mM to achieve 50% inhibition, rigorous controls must be run to ensure the observed effects are not artifacts of high DMSO concentration or non-specific osmotic stress.

Sources

Application

Application Notes and Protocols for Preclinical Efficacy Testing of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Introduction: Rationale for Efficacy Testing of 2-[(methylsulfonyl)methyl]-1H-benzimidazole The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Efficacy Testing of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antiparasitic effects.[1][2][3][4][5][6] The versatility of the benzimidazole nucleus allows for structural modifications that can fine-tune its interaction with various biological targets.[5][6] The subject of this guide, 2-[(methylsulfonyl)methyl]-1H-benzimidazole, incorporates a methylsulfonyl group. This functional group is present in several therapeutic agents and is known to influence physicochemical properties such as solubility and metabolic stability, and can be critical for target engagement. For instance, some compounds with a 4-methylsulfonyl phenyl moiety have been investigated as selective COX-2 inhibitors.[7]

Given the established broad-spectrum activity of benzimidazoles and the potential contribution of the methylsulfonyl group to anti-inflammatory and anticancer activity, this document outlines detailed protocols for the preclinical evaluation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole in relevant animal models. These notes are intended for researchers, scientists, and drug development professionals to provide a robust framework for assessing the therapeutic potential of this compound.

PART 1: Preclinical Evaluation in Oncology

The antiproliferative activity of benzimidazole derivatives against various cancer cell lines is well-documented.[3][4] The proposed mechanism often involves the disruption of microtubule polymerization or inhibition of key signaling pathways involved in cell growth and survival. Therefore, a logical first step in evaluating 2-[(methylsulfonyl)methyl]-1H-benzimidazole is to assess its efficacy in a cancer model. The cell line-derived xenograft (CDX) model in immunodeficient mice is a widely used and reproducible platform for such preclinical assessments.[8][9]

Animal Model Selection and Rationale

For initial efficacy studies, the use of immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, is recommended. These animals can accept transplanted human cancer cell lines without rejection, allowing for the in vivo assessment of the compound's effect on human tumor growth.[9][10]

Experimental Workflow for Oncology Efficacy Study

G cluster_0 Setup Phase cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture Human Cancer Cell Culture & Expansion implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation animal_acclimatization Acclimatization of Immunodeficient Mice animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Vehicle or 2-[(methylsulfonyl)methyl]-1H-benzimidazole randomization->treatment monitoring Continued Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint Euthanasia & Tumor Excision at Endpoint monitoring->endpoint analysis Tumor Weight Measurement, Histology, & Biomarker Analysis endpoint->analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Detailed Protocol: Human Tumor Xenograft Model

1.3.1. Cell Culture and Implantation:

  • Culture a relevant human cancer cell line (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject approximately 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each immunodeficient mouse.

1.3.2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

1.3.3. Dosing and Administration:

  • Formulation: Prepare a formulation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be a clear solution or a uniform suspension.[11]

  • Dose Selection: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD). For the efficacy study, use at least two dose levels below the MTD.

  • Administration: Administer the compound via an appropriate route, such as oral gavage or intraperitoneal injection, at a consistent time each day.[12][13] The control group should receive the vehicle only.

Table 1: Example Dosing Regimen for Oncology Study

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle Control-Oral GavageDaily
2Compound25Oral GavageDaily
3Compound50Oral GavageDaily
4Positive ControlVariesVariesVaries

1.3.4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a specified size), euthanize the animals and excise the tumors.

  • Measure the final tumor weight.

  • Primary efficacy endpoints include tumor growth inhibition (TGI) and a statistically significant reduction in final tumor weight compared to the vehicle control group.

  • Secondary endpoints can include histological analysis of tumors for necrosis and apoptosis, and biomarker analysis (e.g., western blot for key signaling proteins).

PART 2: Preclinical Evaluation in Inflammatory Disease

The anti-inflammatory potential of benzimidazole derivatives makes this a promising area for investigation.[14][15] Animal models of induced inflammation are critical for evaluating the efficacy of novel anti-inflammatory agents.[16][17][18]

Animal Model Selection and Rationale

The carrageenan-induced paw edema model in rodents (rats or mice) is a classic and well-characterized model of acute inflammation. It is widely used for the screening of compounds with potential anti-inflammatory activity.[15]

Experimental Workflow for Inflammation Study

G cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement cluster_2 Data Analysis animal_acclimatization Acclimatization of Rodents baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement treatment Administration of Vehicle, Compound, or Positive Control baseline_measurement->treatment induction Subplantar Injection of Carrageenan treatment->induction paw_measurement Paw Volume Measurement at Regular Intervals induction->paw_measurement calculation Calculation of Paw Edema and % Inhibition paw_measurement->calculation statistical_analysis Statistical Comparison between Groups calculation->statistical_analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema Model

2.3.1. Animal and Grouping:

  • Use healthy adult male or female Wistar rats or Swiss albino mice.

  • Randomly assign animals to different groups: vehicle control, compound-treated groups (at least two dose levels), and a positive control group (e.g., indomethacin).

2.3.2. Dosing and Administration:

  • Administer the test compound or vehicle orally or intraperitoneally, typically 60 minutes before the induction of inflammation.

  • The positive control drug should be administered according to established protocols.

2.3.3. Induction of Inflammation:

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

2.3.4. Efficacy Evaluation:

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema (inflammation) at each time point for each animal.

  • The primary efficacy endpoint is the percentage inhibition of paw edema in the compound-treated groups compared to the vehicle control group.

Table 2: Example Dosing for Inflammation Study

GroupTreatmentDose (mg/kg)RoutePre-treatment Time
1Vehicle Control-Oral Gavage60 min
2Compound25Oral Gavage60 min
3Compound50Oral Gavage60 min
4Indomethacin10Oral Gavage60 min

PART 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound is crucial for interpreting efficacy data and for designing optimal dosing regimens.[19][20][21][22][23]

Pharmacokinetic Studies

A preliminary PK study should be conducted to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).[21][23][24] This involves administering a single dose of the compound to a small group of animals and collecting blood samples at various time points. Analysis of the plasma concentration of the compound over time will provide information on:

  • Cmax: Maximum plasma concentration.[21]

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.[21]

  • Half-life (t½): The time it takes for the plasma concentration to reduce by half.[21]

These data are essential for selecting appropriate dose levels and dosing intervals for efficacy studies.[21][22][25]

Pharmacodynamic Assessments

PD studies aim to correlate the drug's concentration with its pharmacological effect.[20][21][23] In the context of the proposed efficacy studies, PD assessments could include:

  • Oncology: Collection of tumor and plasma samples at the end of the study to correlate drug concentration with the extent of tumor growth inhibition.

  • Inflammation: Measurement of inflammatory markers (e.g., cytokines, prostaglandins) in the paw tissue or plasma and correlating their levels with the degree of edema and drug concentration.

PART 4: General Considerations for Preclinical Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[13] Rigorous experimental design is essential to ensure the reproducibility and translational relevance of the findings.[26][27][28][29] Key principles include:

  • Hypothesis-driven research: Studies should be designed to test a clear scientific hypothesis.[27]

  • Randomization and blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.

  • Appropriate sample size: The number of animals per group should be sufficient to detect a statistically significant effect if one exists.

  • Transparent reporting: All aspects of the study design, execution, and analysis should be reported in detail to allow for independent assessment and replication.[26][29]

By following these detailed protocols and adhering to best practices in preclinical research, investigators can generate robust and reliable data to support the further development of 2-[(methylsulfonyl)methyl]-1H-benzimidazole as a potential therapeutic agent.

References

  • Broad Institute. (n.d.). Animal models of neurodegenerative diseases.
  • Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
  • (n.d.). A Review on Neurodegenerative Diseases with their Suitable Animal Models.
  • PubMed. (2010, August 15). The use of animal models for cancer chemoprevention drug development.
  • (2016, December 15). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents.
  • PubMed. (2013). Animal models of neurodegenerative diseases.
  • PubMed. (2018, October 15). Animal models of neurodegenerative diseases.
  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models.
  • JoVE. (2023, April 30). Video: Mouse Models of Cancer Study.
  • (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • PubMed. (2002, April 15). Animal model pharmacokinetics and pharmacodynamics: a critical review.
  • ResearchGate. (2023, June 11). (PDF) Experimental animal models of chronic inflammation.
  • PMC. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
  • (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • PMC. (n.d.). General Principles of Preclinical Study Design.
  • MedchemExpress.com. (n.d.). Animal Dosing Guidelines.
  • Scantox. (n.d.). Pharmacokinetics and Pharmacodynamics.
  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing.
  • (2016, October 12). Dosing Techniques and Limits.
  • (n.d.). KNOWLEDGE – International Journal Vol. 45.7 THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • NC3Rs. (2025, September 23). Dosing in animal models of neuroscience.
  • PMC. (2023, June 11). Experimental animal models of chronic inflammation.
  • MDPI. (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes.
  • MP Biomedicals. (n.d.). Animal Models of IBD.
  • Oxford Academic. (2024, April 16). Animal models of inflammatory bowel disease: category and evaluation indexes.
  • ALS TDI. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?.
  • American Physiological Society. (n.d.). Avoiding Common Pitfalls in Preclinical Animal Research Design.
  • EQUATOR Network. (n.d.). Animal pre-clinical research.
  • Holland & Knight. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies.
  • PMC. (n.d.). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis.
  • PMC. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.
  • Oriental Journal of Chemistry. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework.
  • (2024, July 5). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications.
  • PMC. (2021, August 17). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors.
  • ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs.
  • IntechOpen. (2019, February 28). Condensed Benzimidazoles Are a Novel Scaffold for Antioxidant Agents' Search and Development.
  • Google Patents. (n.d.). WO2024112287A1 - Benzimidazole compounds and pharmaceutical compositions and uses thereof.
  • UNL Repository. (2021, December 14). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • (2022, November 10). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives.
  • PMC. (n.d.). 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol.
  • PMC. (2019, August 6). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review.
  • ResearchGate. (2020, April 16). (PDF) New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies.

Sources

Method

Formulation and In Vivo Administration Protocol for 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The transition of fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The transition of fragment-based hits from in vitro biophysical screening to in vivo murine models is frequently bottlenecked by poor physicochemical properties. Recently, 2-[(methylsulfonyl)methyl]-1H-benzimidazole (MW: 210.25 g/mol ) was identified as a novel, low-millimolar fragment ligand targeting the SI/SII switch region of the oncogenic KRAS G12V mutant ()[1]. Structural elucidation via NMR confirms its precise binding modality to the GMP-PNP bound state (PDB: )[2].

As a Senior Application Scientist, I must emphasize that dosing this compound in vivo requires overcoming significant thermodynamic barriers. Benzimidazole derivatives typically exhibit BCS Class II or IV characteristics ()[3]. The planar benzimidazole core drives high crystal lattice energy, while its weak basicity (pKa ~5.5) means it is un-ionized and highly insoluble at physiological pH (7.4). Although the methylsulfonyl group adds a strong dipole, it is insufficient to achieve the aqueous solubility required for intravenous (IV) or high-dose oral (PO) administration.

To evaluate the target-inhibitory potential of such benzimidazole scaffolds in vivo ()[4], we must engineer formulations that disrupt the crystal lattice and mask the lipophilic core from the aqueous environment.

Formulation Strategy & Quantitative Data

Selecting the correct vehicle is a balance between maximizing the solubilized dose and minimizing vehicle-induced toxicity in mice. Below is a quantitative summary of three self-validating formulation strategies designed for this compound.

Table 1: Quantitative Comparison of In Vivo Formulation Vehicles
Formulation StrategyCompositionEst. Max Solubilized ConcentrationRouteCausality / Mechanism of Action
A. Co-Solvent Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline~5 - 10 mg/mLIV, PO, IPDMSO disrupts the crystal lattice; PEG/Tween form micelles to prevent precipitation upon aqueous dilution.
B. Cyclodextrin Complex 20% HP-β-CD in 50 mM Citrate Buffer (pH 4.0)~15 - 20 mg/mLIV, POHost-guest inclusion masks the lipophilic core; acidic pH (4.0) protonates the benzimidazole nitrogen (pKa ~5.5) to exponentially boost baseline solubility.
C. Nanosuspension 0.5% CMC, 0.1% Tween-80 in Sterile Water>50 mg/mL (Suspended)PO onlyCMC increases vehicle viscosity to prevent particle settling; Tween-80 reduces surface tension for uniform gastrointestinal dispersion.

Experimental Workflows & Decision Tree

G Start 2-[(methylsulfonyl)methyl]-1H-benzimidazole (KRAS G12V Ligand) Prop Physicochemical Barrier pKa ~5.5 | High Lipophilicity | BCS Class II/IV Start->Prop Dec Select Administration Route Prop->Dec IV Intravenous (IV) Requires Absolute Clarity Dec->IV Rapid Systemic Exposure PO Oral Gavage (PO) Tolerates Suspensions Dec->PO Bioavailability Assessment FormA Formulation A (Solution) 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline IV->FormA FormB Formulation B (Complexation) 20% HP-β-CD in 50 mM Citrate (pH 4.0) IV->FormB PO->FormA PO->FormB FormC Formulation C (Suspension) 0.5% CMC / 0.1% Tween-80 in Sterile Water PO->FormC InVivo In Vivo PK/PD Evaluation (Murine Xenograft Models) FormA->InVivo FormB->InVivo FormC->InVivo

Workflow for the formulation and in vivo evaluation of the KRAS G12V benzimidazole ligand.

Step-by-Step Formulation Protocols

Protocol A: Co-Solvent Solution (For IV or PO)

This protocol relies on sequential solvent addition. Order of addition is critical; deviating will result in irreversible precipitation.

  • Weighing: Accurately weigh the required mass of 2-[(methylsulfonyl)methyl]-1H-benzimidazole into a sterile glass vial.

  • Lattice Disruption (10% DMSO): Add DMSO to constitute exactly 10% of the final target volume. Vortex vigorously for 2 minutes.

    • Causality: DMSO's high dielectric constant breaks the intermolecular hydrogen bonding of the benzimidazole core.

    • Self-Validation Check: The solution must become optically clear. Residual turbidity indicates incomplete lattice disruption. Do not proceed until clear.

  • Thermodynamic Stabilization (40% PEG300): Add PEG300 (40% final volume) and vortex for 1 minute.

    • Causality: PEG300 acts as a co-solvent to maintain the thermodynamic activity of the drug as polarity increases.

  • Micellization (5% Tween-80): Add Tween-80 (5% final volume) and vortex.

    • Causality: The surfactant coats the solvated molecules, preventing nucleation when the aqueous phase is introduced.

  • Aqueous Dilution (45% Saline): Gradually add sterile 0.9% NaCl dropwise while continuously vortexing.

    • Self-Validation Check: If cloudiness appears and persists for more than 10 seconds during addition, the critical micelle concentration has failed. Discard and restart.

Protocol B: Cyclodextrin Complexation (For IV or PO)

Ideal for maximizing systemic exposure without the toxicological liabilities of high DMSO/PEG concentrations.

  • Vehicle Preparation: Dissolve Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 50 mM Citrate buffer (pH 4.0) to a concentration of 20% w/v.

    • Causality: The acidic pH ensures the benzimidazole nitrogen is partially protonated, exponentially increasing its baseline aqueous solubility to synergize with cyclodextrin encapsulation.

  • API Addition: Add the compound to the vehicle.

  • Thermal Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes.

    • Causality: Thermal energy accelerates the kinetic entrapment of the lipophilic methylsulfonyl-benzimidazole core into the hydrophobic cavity of the cyclodextrin torus.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: High resistance during filtration indicates uncomplexed, suspended API. The filtrate must be assayed via HPLC to confirm the final dosed concentration.

Protocol C: In Vivo Dosing & PK Blood Sampling (Mice)
  • Pre-warming: Warm the formulated solution to 37°C immediately prior to injection.

    • Causality: Injecting cold co-solvent formulations IV can cause sudden temperature-induced precipitation in the bloodstream, leading to fatal pulmonary embolisms.

  • Administration:

    • IV (Tail Vein): Administer a maximum volume of 5 mL/kg slowly over 10-15 seconds.

    • PO (Oral Gavage): Administer a maximum volume of 10 mL/kg using a bulb-tipped gastric gavage needle.

  • Sampling: Collect 20 µL serial blood samples via the tail vein or submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to extract plasma for LC-MS/MS bioanalysis.

References

  • Title: NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: 8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole Source: National Center for Biotechnology Information (NCBI Structure / PDB) URL: [Link]

  • Title: In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists Source: ACS Omega URL: [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of 2-[(methylsulfonyl)methyl]-1H-benzimidazole in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling and biodistribution studies for fragment-based drug discovery. Biological Context & A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling and biodistribution studies for fragment-based drug discovery.

Biological Context & Analyte Profiling

The oncogenic protein KRAS, particularly the G12V mutant, has historically been considered an elusive therapeutic target. However, recent advancements in NMR-based fragment screening have successfully identified novel binding pockets within the SI/SII switch region of KRAS. Notably, 2-[(methylsulfonyl)methyl]-1H-benzimidazole (PDB ID: 8QE7)[1] has emerged as a critical fragment hit, demonstrating low millimolar affinity to the GMP-PNP bound KRAS G12V mutant[2] ().

As this fragment progresses through hit-to-lead optimization, characterizing its pharmacokinetic (PK) profile in biological matrices (e.g., plasma, tumor tissue) is paramount. This guide establishes a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to quantify this specific analyte.

G A Fragment Library Screening (NMR) B Hit Identification (PDB: 8QE7) A->B C In Vivo Dosing (Mouse Models) B->C D Bio-sampling (Plasma/Tissue) C->D E LC-MS/MS Quantification D->E F PK/PD Modeling E->F

Workflow: From KRAS G12V NMR fragment screening to LC-MS/MS pharmacokinetic profiling.

Mechanistic Rationale for Analytical Strategy

As a Senior Application Scientist, I emphasize that a robust bioanalytical method must be built on the fundamental physicochemical properties of the analyte.

Chromatographic & Ionization Mechanics

Small-molecule fragments (MW = 210.25 Da) often lack the extensive chromophores required for sensitive UV detection. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity and selectivity for benzimidazole derivatives in complex matrices[3],[4] ().

The analyte possesses a benzimidazole core with a basic nitrogen (pKa ~5.5). By utilizing an acidic mobile phase (0.1% formic acid, pH ~2.7), this nitrogen is fully protonated, making Positive Electrospray Ionization (ESI+) the optimal choice[3],[5].

Fragmentation Causality

Upon collision-induced dissociation (CID), the precursor ion [M+H]+(m/z211.1) undergoes predictable fragmentation. The weakest bond is the C−S bond between the methylene bridge and the methylsulfonyl group. The cleavage of the methylsulfonyl group is a documented fragmentation pathway for structurally similar compounds[6],[7]. Cleavage here results in the neutral loss of methanesulfinic acid ( CH3​SO2​H , 80 Da), yielding a highly stable benzimidazolium-methyl cation at m/z131.1 . This serves as the primary quantifier transition.

G A Precursor Ion [M+H]+ m/z 211.1 B Quantifier Ion Benzimidazolium-methyl+ m/z 131.1 A->B - CH3SO2H (Loss of 80 Da) CE: 20 eV C Qualifier Ion Benzimidazole+ m/z 118.1 A->C - CH2SO2CH3 (Loss of 93 Da) CE: 35 eV

CID fragmentation pathway of 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

Sample Preparation Causality

For early-stage fragment PK, a one-step Protein Precipitation (PPT) using acetonitrile (ACN) is preferred over Solid-Phase Extraction (SPE). PPT rapidly denatures plasma proteins, releasing protein-bound fragments, while ACN provides a compatible injection solvent for Reversed-Phase Liquid Chromatography (RPLC) when subsequently diluted with an aqueous buffer.

Experimental Protocols (Step-by-Step)

Reagents & Materials
  • Analyte: 2-[(methylsulfonyl)methyl]-1H-benzimidazole (CAS: 24092-75-9).

  • Internal Standard (IS): Thiabendazole-d4 (or a structurally similar stable-isotope labeled benzimidazole).

  • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Matrix: Blank mammalian plasma (e.g., CD-1 mouse plasma, K2EDTA).

Biological Sample Extraction (PPT Workflow)

Self-Validation Checkpoint: The inclusion of the stable-isotope labeled IS prior to extraction corrects for matrix-induced ion suppression and physical extraction losses, ensuring the calculated recovery remains within the 85-115% acceptable range.

  • Aliquot: Transfer 50 µL of the biological sample (plasma or tissue homogenate) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of IS working solution (100 ng/mL in 50% ACN). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (100%) to induce protein precipitation and disrupt drug-protein binding.

  • Agitate: Vortex the samples vigorously for 2 minutes to ensure complete phase mixing and protein denaturation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dilute: Carefully transfer 100 µL of the clear supernatant into an LC autosampler vial containing 100 µL of LC-MS grade water. (Note: Diluting the organic supernatant prevents peak fronting and distortion on the RPLC column).

UPLC-MS/MS Parameters

Table 1: Liquid Chromatography (UPLC) Conditions

ParameterSetting / Value
Analytical Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Gradient Program 0.0–0.5 min: 5% B 0.5–2.5 min: 5% to 95% B 2.5–3.5 min: 95% B 3.5–3.6 min: 95% to 5% B 3.6–5.0 min: 5% B (Equilibration)

Table 2: Mass Spectrometry (MRM) Parameters

ParameterSetting / Value
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage +3.5 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr (Nitrogen)
Precursor Ion (m/z) 211.1 [M+H]+
Quantifier Transition (m/z) 211.1 → 131.1 (Collision Energy: 20 eV)
Qualifier Transition (m/z) 211.1 → 118.1 (Collision Energy: 35 eV)

Method Validation & Quality Control (Self-Validating System)

To ensure absolute trustworthiness, this protocol must be validated against established bioanalytical guidelines. The system validates itself during each run by integrating Quality Control (QC) samples at Low, Mid, and High concentration tiers.

Table 3: Bioanalytical Validation Acceptance Criteria

Validation ParameterAcceptance CriteriaMechanistic Purpose
Linearity (Calibration) R2≥0.99 ; Non-zero calibrators within ±15% of nominal (±20% at LLOQ).Establishes the reliable dynamic range (e.g., 1 - 1000 ng/mL) for PK modeling.
Accuracy (% Bias) Mean value within ±15% of nominal concentration (±20% at LLOQ).Ensures the method measures the true in vivo concentration without systematic error.
Precision (CV%) Coefficient of Variation ≤15% ( ≤20% at LLOQ).Ensures repeatability across multiple runs, analysts, and days.
Matrix Effect (MF) IS-normalized Matrix Factor CV ≤15% across 6 different matrix lots.Evaluates and proves that biological lipids/salts are not causing unpredictable ion suppression.
Extraction Recovery Consistent and reproducible across Low, Mid, and High QC levels.Validates the efficiency of the ACN protein precipitation step.

References

  • NCBI. "8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole." National Center for Biotechnology Information, 2023.

  • Buetikofer, M.; Orts, J. "NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS." Journal of the American Chemical Society, 2025.

  • Shimadzu Application News. "Determination of Benzimidazole Residues in Animal Tissue by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry." Jenck, 2021.

  • Chen, D. et al. "Development of a liquid chromatography-tandem mass spectrometry with pressurized liquid extraction method for the determination of benzimidazole residues in edible tissues." PubMed, 2011.

  • Benchchem. "Quantitative Analysis of Benzimidazoles Using Mass Spectrometry." Benchchem Application Notes.

  • Letcher, R. J. et al. "Quantification of achiral and chiral methylsulfonyl polychlorinated biphenyl metabolites by column-switching liquid chromatography." Pure, Aarhus University.

  • Madhusudana Reddy, M. B. et al. "Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques." Journal of Applied Pharmaceutical Science, 2026.

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidelines, 2018.

Sources

Method

Application Note: 2-[(Methylsulfonyl)methyl]-1H-benzimidazole as a Chemical Probe for KRAS G12V

Target Biology & Mechanistic Rationale The development of therapeutics against the GTPase KRAS has historically been hindered by its lack of deep, druggable pockets and its picomolar affinity for intracellular GTP[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Biology & Mechanistic Rationale

The development of therapeutics against the GTPase KRAS has historically been hindered by its lack of deep, druggable pockets and its picomolar affinity for intracellular GTP[1]. The KRAS G12V mutation further complicates this by impairing intrinsic GTPase activity, effectively locking the protein in a constitutively active, GTP-bound state that drives oncogenic signaling[1].

To therapeutically intervene, drug discovery efforts have pivoted toward Fragment-Based Drug Discovery (FBDD) to identify low-molecular-weight anchors that can bind transiently to shallow surface pockets[1]. 2-[(methylsulfonyl)methyl]-1H-benzimidazole has been identified as a critical chemical probe in this context[2].

Mechanistic Causality: This fragment probe specifically targets the Switch I and Switch II (SI/SII) regions of the active-state KRAS G12V[1]. The SI/SII pocket is the primary binding interface for downstream effector proteins, such as RAF and PI3K[1]. By occupying this interface, the probe acts as a steric blockade. While its low-millimolar affinity is typical for unoptimized fragments, it serves as a highly validated structural anchor for the NMR2 (Nuclear Magnetic Resonance 2) drug discovery pipeline, enabling rapid Structure-Activity Relationship (SAR) optimization without the need for isotopically labeled ligands[1].

Probe Properties & Quantitative Data

The following table summarizes the physicochemical and structural parameters of the probe to guide assay development and computational modeling.

ParameterValue / Description
Chemical Name 2-[(methylsulfonyl)methyl]-1H-benzimidazole
CAS Number 24092-75-9[3]
Target KRAS G12V (GMP-PNP bound active state)[2]
Binding Interface Switch I / Switch II (SI/SII) region[1]
Affinity Range Low millimolar ( Kd​≈1−5 mM)[1]
PDB ID (Complex) 8QE7[4]
BMRB ID 34860[5]
Primary Application Structural anchor for NMR2-based FBDD[1]

Experimental Workflows & Self-Validating Protocols

The following protocols detail the exact methodology required to utilize this probe within an NMR-based screening and structural elucidation pipeline. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol 1: Preparation of Active-State KRAS G12V (GMP-PNP Loading)
  • Objective: Lock recombinant KRAS G12V into a stable, active conformation.

  • Causality: Native GTP hydrolyzes too rapidly during prolonged NMR acquisition. GMP-PNP, a non-hydrolyzable GTP analog, ensures the protein remains in the active state[1]. Recombinant KRAS often co-purifies with endogenous GDP; therefore, alkaline phosphatase is introduced to degrade unbound nucleotides, driving the thermodynamic equilibrium entirely toward GMP-PNP binding[1].

  • Step-by-Step Method:

    • Dilute purified KRAS G12V into an exchange buffer comprising 20 mM Tris, 0.1 mM ZnCl 2​ , and 10 mM (NH 4​ ) 2​ SO 4​ [1].

    • Add liquid alkaline phosphatase at a ratio of 5 Units per mg of KRAS[1].

    • Introduce a 2-fold molar excess of GMP-PNP lithium salt[1].

    • Incubate the reaction mixture with gentle shaking at 4 °C overnight[1].

    • Exchange the protein into the final NMR buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl 2​ , 2 mM TCEP, pH 7.4) using a desalting column[1].

  • Validation Check: Acquire a[ 15 N, 1 H]-HSQC spectrum. The disappearance of GDP-bound cross-peaks and the emergence of a uniform GMP-PNP bound peak dispersion confirms 100% loading efficiency[1].

Protocol 2: Primary Fragment Screening via STD-NMR
  • Objective: Detect the transient binding of the probe to KRAS G12V.

  • Causality: Saturation Transfer Difference (STD) NMR detects magnetization transfer from a saturated protein to a bound ligand. Because the probe has a fast off-rate (low millimolar affinity), it rapidly exchanges into bulk solution, amplifying the STD signal and making it highly sensitive for fragment screening[1].

  • Step-by-Step Method:

    • Prepare the fragment library (e.g., 890 compounds) in mixtures of six to optimize throughput[1].

    • Acquire a 1D 1 H reference spectrum for each mixture to establish baseline ligand resonances[1].

    • Introduce 10-20 μ M of GMP-PNP loaded KRAS G12V to the mixture.

    • Acquire the STD-NMR spectrum using a selective saturation pulse on the protein aliphatic region.

  • Validation Check: Overlay the STD spectrum with the 1D reference. Only resonances that appear in both spectra are true binders. Compounds showing no STD signal are discarded[1].

Protocol 3: Hit Validation and Binding Site Mapping ([ 15 N, 1 H]-HSQC)
  • Objective: Eliminate false positives and map the probe's binding interface.

  • Causality: STD-NMR cannot distinguish between specific pocket binding and non-specific aggregation. HSQC monitors the chemical environment of every backbone amide in the 15 N-labeled protein. Ligand binding alters the local magnetic environment, causing specific peak shifts (Chemical Shift Perturbations, CSPs) that map directly to the SI/SII pocket[1].

  • Step-by-Step Method:

    • Prepare a sample of 110 μ M 15 N-labeled KRAS G12V (GMP-PNP bound) in NMR buffer[1].

    • Add 2-[(methylsulfonyl)methyl]-1H-benzimidazole to a final concentration of 1 mM[1].

    • Record the[ 15 N, 1 H]-HSQC spectrum and overlay it with the apo-protein spectrum[1].

  • Validation Check: Analyze the 1D spectrum for shifts in the Tris buffer peak; significant shifts indicate a pH change rather than true binding, flagging the hit as a false positive[1]. For validated hits, map the perturbed residues (e.g., G75) to the 3D structure to confirm SI/SII engagement[1].

Protocol 4: Structural Elucidation via NMR2
  • Objective: Determine the 3D complex structure (PDB: 8QE7) without labeling the ligand.

  • Causality: Traditional NMR structure determination requires fully isotopically labeled ligands, which is cost-prohibitive for fragment libraries. The NMR2 pipeline circumvents this by utilizing unassigned NOESY cross-peaks from the complex and the known apo-protein structure to computationally derive the exact binding pose[1].

  • Step-by-Step Method:

    • Acquire NOESY spectra of the KRAS-probe complex[1].

    • Extract distance restraints from the NOE cross-peaks[1].

    • Input the distance restraints and the apo-KRAS coordinates into the NMR2 software[1].

    • Execute the structure calculation to generate the final complex model[1].

  • Validation Check: Cross-reference the calculated NMR2 structure against the HSQC data. The computationally derived binding pocket must perfectly align with the residues exhibiting the highest CSPs in Protocol 3[1].

Visualizations

Pathway 1: KRAS Activation & Effector Signaling Blockade

The following diagram illustrates the mechanistic rationale of using the probe to sterically block the active SI/SII interface, preventing downstream effector signaling.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS) RTK->GEF Activation KRAS_GTP KRAS G12V-GTP/GMP-PNP (Active State) GEF->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive State) KRAS_GDP->KRAS_GTP GEF mediated KRAS_GTP->KRAS_GDP GAP mediated (Blocked by G12V Mutation) Effector Effector Proteins (e.g., RAF, PI3K) KRAS_GTP->Effector Downstream Signaling Probe 2-[(methylsulfonyl)methyl]-1H-benzimidazole (Chemical Probe) Probe->KRAS_GTP Binds SI/SII Pocket (Steric Blockade)

Caption: Mechanism of KRAS G12V activation and steric inhibition of effector binding by the chemical probe.

Pathway 2: NMR2-Based Fragment Screening Workflow

The following diagram outlines the self-validating experimental pipeline used to identify and structurally elucidate the probe.

NMR2_Workflow Lib Fragment Library (890 Compounds) STD Primary Screen (STD-NMR) Lib->STD Mixtures of 6 HSQC Secondary Screen ([15N,1H]-HSQC) STD->HSQC Hit Validation NMR2 Structural Elucidation (NMR2 Pipeline) HSQC->NMR2 NOESY Restraints SAR SAR by Catalog & Hit Optimization NMR2->SAR 3D Complex (PDB: 8QE7)

Caption: The NMR2-based FBDD pipeline from primary STD-NMR screening to 3D structural elucidation.

References

  • Bütikofer, M., Torres, F., Kadavath, H., Gämperli, N., Abi Saad, M. J., Zindel, D., Coudevylle, N., Riek, R., & Orts, J. (2025). "NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS." Journal of the American Chemical Society. URL:[Link]

  • RCSB Protein Data Bank. "8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole." URL:[Link]

  • National Center for Biotechnology Information (NCBI) Molecular Modeling Database (MMDB). "8QE7: NMR2 Structure of KRAS G12V." URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Entry 34860: NMR2 Structure of KRAS G12V (GMPPNP bound)." URL:[Link]

Sources

Application

Application Notes and Protocols for Structure-Activity Relationship Studies of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Introduction: The Benzimidazole Sulfone Scaffold in Medicinal Chemistry The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Sulfone Scaffold in Medicinal Chemistry

The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with various biological targets.[1] The introduction of a methylsulfonylmethyl moiety at the 2-position of the benzimidazole ring creates a unique pharmacophore, 2-[(methylsulfonyl)methyl]-1H-benzimidazole, which has garnered interest for its potential as a modulator of key biological pathways. The sulfone group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, significantly influences the molecule's physicochemical properties and target interactions.

These application notes provide a comprehensive guide for researchers and drug development professionals on utilizing the 2-[(methylsulfonyl)methyl]-1H-benzimidazole scaffold in structure-activity relationship (SAR) studies. We will delve into detailed protocols for the synthesis of the core scaffold and its analogs, as well as in vitro assays for evaluating their biological activity, with a focus on anti-inflammatory and antibacterial applications. The causality behind experimental choices and the principles of self-validating systems are emphasized throughout to ensure scientific integrity and reproducibility.

PART 1: Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole and its Analogs

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips-Ladenburg synthesis.[3][4][5] This approach is particularly well-suited for the preparation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole and its analogs for SAR studies, as it allows for facile variation of both the benzimidazole ring and the 2-position substituent.

General Synthetic Workflow

The overall synthetic strategy involves the condensation of a substituted o-phenylenediamine with methylsulfonylacetic acid or a related carboxylic acid derivative. This one-pot reaction is typically acid-catalyzed and driven to completion by the removal of water.

Synthesis Workflow OPD o-Phenylenediamine (or substituted analog) Reaction Phillips-Ladenburg Condensation (Acid Catalyst, Heat) OPD->Reaction MSA Methylsulfonylacetic Acid (or analog) MSA->Reaction Product 2-[(methylsulfonyl)methyl]-1H-benzimidazole (or analog) Reaction->Product

Caption: General workflow for the synthesis of the target compound.

Protocol 1: Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

This protocol describes a representative synthesis of the parent compound. The causality for using polyphosphoric acid (PPA) lies in its dual role as a catalyst and a dehydrating agent, which effectively drives the cyclization reaction to completion.[6]

Materials:

  • o-Phenylenediamine

  • Methylsulfonylacetic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide solution

  • Ice

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1.0 eq) and methylsulfonylacetic acid (1.1 eq).

  • Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of o-phenylenediamine). The PPA serves as both the solvent and the acid catalyst.

  • Reaction: Heat the reaction mixture to 130-140°C and stir for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This step is crucial for the complete precipitation of the benzimidazole product, which is basic in nature.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts and PPA.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 2-[(methylsulfonyl)methyl]-1H-benzimidazole. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

PART 2: Biological Evaluation and Structure-Activity Relationship (SAR) Studies

The 2-[(methylsulfonyl)methyl]-1H-benzimidazole scaffold has shown promise in modulating inflammatory and microbial pathways. The following protocols are designed to assess the biological activity of newly synthesized analogs and to build a robust SAR.

Application Note: Anti-Inflammatory Activity Evaluation

A key target for many anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme.[7] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a reliable method for determining the COX-2 inhibitory activity of test compounds.[8][9] The assay measures the peroxidase activity of COX-2, where a fluorogenic substrate is oxidized to a highly fluorescent product.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Fluorometric Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and the positive control in DMSO to create stock solutions, then serially dilute to the desired concentrations in COX Assay Buffer.

  • Plate Setup:

    • Enzyme Control Wells: Add Assay Buffer, Heme, COX-2 enzyme, and DMSO (vehicle control).

    • Inhibitor Wells: Add Assay Buffer, Heme, COX-2 enzyme, and the test compound at various concentrations.

    • Background Wells: Add Assay Buffer, Heme, and DMSO (no enzyme).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme. This step is critical for time-dependent inhibitors.

  • Reaction Initiation: Initiate the reaction by adding the fluorometric substrate followed by arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Application Note: Antibacterial Activity Screening

Benzimidazole derivatives have been extensively studied for their antibacterial properties.[10] The following protocols outline a standard workflow for screening new analogs against a panel of pathogenic bacteria.

Antibacterial Screening Workflow Synthesis Synthesized Analogs PrimaryScreen Primary Screening (Disc Diffusion Method) Synthesis->PrimaryScreen ActiveHits Active Compounds PrimaryScreen->ActiveHits MIC_Test Secondary Screening (MIC Determination) ActiveHits->MIC_Test MIC_Value MIC Value MIC_Test->MIC_Value

Caption: Workflow for antibacterial screening of synthesized compounds.

Protocol 3: Antibacterial Susceptibility Testing

Part A: Disc Diffusion Method (Primary Screening)

This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Muller-Hinton Agar (MHA)

  • Sterile filter paper discs

  • Test compounds and a standard antibiotic (e.g., Ciprofloxacin)

  • Sterile saline

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of an MHA plate with the prepared bacterial suspension.

  • Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.

  • Compound Addition: Pipette a known concentration of each test compound solution (dissolved in a suitable solvent like DMSO) onto a separate disc. Also include a disc with the standard antibiotic and a solvent control disc.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Part B: Minimum Inhibitory Concentration (MIC) Determination (Secondary Screening)

For compounds showing activity in the primary screen, the MIC is determined to quantify their potency.[11]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plate

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of each test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

PART 3: Structure-Activity Relationship (SAR) Insights

The systematic modification of the 2-[(methylsulfonyl)methyl]-1H-benzimidazole scaffold allows for the elucidation of key structural features required for biological activity. The following table summarizes general SAR trends observed for related benzimidazole sulfone derivatives based on published literature.[12][13]

Position of Modification Structural Change Effect on Anti-Inflammatory/Antibacterial Activity Rationale/Hypothesis
Benzimidazole Ring (R¹) Introduction of electron-withdrawing groups (e.g., -Cl, -NO₂)Generally increases activityEnhances the acidity of the N-H proton, potentially improving interaction with the biological target.
Introduction of electron-donating groups (e.g., -CH₃, -OCH₃)Variable, often decreases activityAlters the electron density of the aromatic system, which may affect binding affinity.
N-1 Position (R²) Alkylation or arylationCan modulate activity and physicochemical propertiesSubstitution at N-1 can influence solubility, metabolic stability, and steric interactions within the binding pocket.
Methylene Bridge (-CH₂-) Chain extension or introduction of rigidityOften leads to a decrease in activityThe methylene linker may provide optimal spacing and flexibility for binding.
Sulfonyl Group (-SO₂-) Replacement with sulfoxide (-SO-) or sulfide (-S-)Typically reduces activityThe sulfone group's hydrogen bond accepting capacity and electron-withdrawing nature are often crucial for activity.

Conclusion

The 2-[(methylsulfonyl)methyl]-1H-benzimidazole scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and insights provided in these application notes offer a robust framework for the synthesis, biological evaluation, and systematic SAR exploration of this compound class. By understanding the causal relationships between chemical structure and biological function, researchers can rationally design and optimize next-generation benzimidazole-based drugs with improved potency and selectivity.

References

  • Salah Hamza Sherif, et al. (2021). Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. Scholars Middle East Publishers. [Link]

  • Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • ResearchGate. (2023). Structure activity relationship (SAR) of benzimidazole derivatives.... [Link]

  • ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • MDPI. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). green-and-efficient-synthesis-of-benzimidazole-derivatives-and-their-antibacterial-screening.pdf. [Link]

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • PubMed. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. [Link]

  • bioRxiv. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]

  • Organic-Chemistry.org. (n.d.). Benzimidazole synthesis. [Link]

  • Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. [Link]

  • CoLab.ws. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Gedi, M. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. [Link]

  • ResearchGate. (2014). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Introduction & Mechanistic Rationale Benzimidazoles are a privileged class of heterocyclic pharmacophores, integral to the structural framework of numerous biologically active compounds, including antiviral, antibacteria...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzimidazoles are a privileged class of heterocyclic pharmacophores, integral to the structural framework of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents[1][2]. The traditional synthesis of 1,2-disubstituted benzimidazoles typically involves the condensation of o-phenylenediamine with an aldehyde or carboxylic acid under prolonged conventional heating (reflux) in the presence of strong acids[2]. These classical methods often suffer from significant drawbacks: extended reaction times (hours to days), low to moderate yields, and the generation of hazardous chemical waste[3][4].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering a highly efficient, "green" alternative[1]. Unlike conventional conductive heating, which relies on thermal gradients and convection currents, microwave irradiation directly couples with the molecules in the reaction mixture through dipolar polarization and ionic conduction [1]. This direct energy transfer results in rapid, uniform internal heating, drastically lowering the activation energy barrier for the condensation and cyclization steps. Consequently, MAOS accelerates the reaction kinetics, reduces side-product formation, and significantly enhances overall yields[3][4].

Workflow A Reactants (o-Phenylenediamine + Aldehyde) B Catalyst Addition (e.g., Er(OTf)3 or Oxalic Acid) A->B C Microwave Irradiation (Controlled Power & Temp) B->C D Cooling & Precipitation (Ice Bath) C->D E Purification (Filtration & Recrystallization) D->E F Pure Benzimidazole Derivative E->F

General workflow for microwave-assisted benzimidazole synthesis.

Comparative Efficacy: MAOS vs. Conventional Heating

Quantitative data from multiple synthetic studies unequivocally demonstrate the superiority of microwave irradiation over conventional heating. The application of microwave energy not only reduces reaction times from hours to mere minutes but also increases yields by up to 10–50% depending on the specific derivative and catalyst used[3][4].

Table 1: Quantitative Comparison of Synthetic Protocols

Synthesis MethodCatalyst / SolventReaction TimeYield (%)Reference
Conventional HeatingOxalic acid / THF3 – 4 hours45 – 65%[3]
Microwave Irradiation Oxalic acid / THF 2 – 4 minutes 80 – 95% [3]
Conventional HeatingPolyphosphoric acid2 – 8 hours~40 – 50%[4]
Microwave Irradiation Polyphosphoric acid 3 – 10 minutes 84 – 91% [4]
Conventional HeatingNone / Dichloromethane8 hours11.54%[5]
Microwave Irradiation None / Dichloromethane 60 minutes 19.23% [5]

Note: The dramatic reduction in time (up to 98% reduction) minimizes thermal degradation of sensitive functional groups, thereby improving the purity profile of the crude product[4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol A: Eco-Friendly Synthesis Catalyzed by Oxalic Acid[3]

This protocol utilizes oxalic acid, an inexpensive and environmentally benign catalyst, to drive the condensation reaction.

Materials:

  • 1,2-phenylenediamine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Oxalic acid (5 mol% as catalyst)

  • Tetrahydrofuran (THF) or Ethanol (2-5 mL)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled, microwave-safe reaction vessel (e.g., quartz or specialized borosilicate), dissolve 1.0 mmol of 1,2-phenylenediamine and 1.0 mmol of the target aromatic aldehyde in 2-5 mL of THF.

    • Causality: THF acts as a microwave-transparent medium that homogenizes the reactants, while the specialized vessel safely contains the autogenous pressure generated during rapid heating.

  • Catalyst Addition: Add 5 mol% of oxalic acid to the mixture.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine to form the Schiff base intermediate[3].

  • Microwave Irradiation: Seal the vessel with a crimp cap equipped with a pressure-release septum. Place it in a dedicated laboratory microwave reactor. Irradiate at a controlled power (e.g., 100–300 W) to maintain a temperature of 80–100 °C for 2 to 4 minutes[3].

  • In-Process Validation: Pause the reaction and sample a micro-aliquot. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 7:3) mobile phase.

    • Causality: TLC validates the complete consumption of the starting materials, ensuring the reaction is not prematurely halted.

  • Workup & Isolation: Once complete, cool the vessel in an ice-water bath. Add 10 mL of crushed ice/water to the mixture.

    • Causality: The sudden drop in temperature and shift in solvent polarity drastically reduces the solubility of the benzimidazole derivative, forcing it to precipitate out of the solution while leaving unreacted acid and polar impurities dissolved.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product. Validate purity via melting point determination.

Protocol B: Solvent-Free Synthesis using Erbium Triflate[6]

This protocol eliminates organic solvents entirely, relying on the potent Lewis acid Erbium Triflate ( Er(OTf)3​ ) to catalyze the reaction.

Materials:

  • N-phenyl-o-phenylenediamine (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Er(OTf)3​ (1 mol%)

Step-by-Step Methodology:

  • Dry Mixing: In an agate mortar, thoroughly triturate 1.0 mmol of N-phenyl-o-phenylenediamine with 1.0 mmol of the benzaldehyde derivative and 1 mol% of Er(OTf)3​ until a homogenous paste or powder is formed. Transfer to a microwave-safe vial.

  • Irradiation: Irradiate the solvent-free mixture in the microwave reactor. The absence of solvent means the reactants themselves absorb the microwave energy, leading to highly localized "hot spots" that drive the cyclization almost instantaneously (typically 1–3 minutes)[6].

  • Extraction: Allow the vial to cool to room temperature. Quench the crude mass with 10 mL of water and extract with ethyl acetate ( 3×10 mL)[6].

    • Causality: Ethyl acetate selectively partitions the organic benzimidazole product into the organic layer, separating it from the water-soluble Lewis acid catalyst.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water, then concentrate under reduced pressure using a rotary evaporator[6].

Biological Application: Mechanism of Action

Benzimidazole derivatives synthesized via these microwave protocols exhibit potent pharmacological properties, most notably as anticancer agents[2][6]. The structural similarity of the benzimidazole nucleus to purine bases allows these molecules to interact seamlessly with various biological targets[1].

A primary mechanism of action for specific benzimidazole derivatives is the inhibition of microtubule dynamics . By binding to the colchicine site on β -tubulin, these compounds prevent the polymerization of microtubules. This disruption halts the formation of the mitotic spindle during cellular division, effectively trapping the cancer cell in the G2/M phase of the cell cycle, which ultimately triggers apoptosis[2][6].

Pathway A Benzimidazole Derivative B Microtubule Dynamics (Inhibition) A->B Binds Tubulin C Mitotic Spindle Formation (Disruption) B->C D G2/M Phase Arrest C->D E Apoptosis (Cell Death) D->E

Inhibition of microtubule dynamics by benzimidazole derivatives.

Conclusion

Microwave-assisted organic synthesis represents a paradigm shift in the generation of benzimidazole derivatives. By replacing conventional thermal heating with microwave irradiation, researchers can achieve superior yields, drastically reduced reaction times, and higher product purities[3][4]. Whether utilizing eco-friendly acid catalysts like oxalic acid or solvent-free Lewis acid systems, these protocols provide robust, self-validating methodologies essential for modern drug discovery and development.

References

  • Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives - Benchchem. BenchChem.
  • Microwave Assisted Synthesis of Benzimidazoles Catalysed by Oxalic Acid. IJRASET.
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzimidazole Derivative from Citronellal in Kaffir lime oil (Citrus hystrix DC.). ResearchGate.
  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. JOCPR.
  • Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. ResearchGate.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole. This document is designed for chemistry professionals e...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your synthetic strategy. Our goal is to empower you to not only replicate a procedure but to understand and master it.

Overview of the Synthetic Pathway

The synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole is typically achieved via a two-step process. This pathway is favored for its reliability and the commercial availability of its starting materials.

  • Step 1: Phillips-Ladenburg Condensation. The synthesis begins with the acid-catalyzed condensation of o-phenylenediamine with chloroacetic acid to form the key intermediate, 2-(chloromethyl)-1H-benzimidazole. This is a classic and effective method for constructing the benzimidazole core.[1][2]

  • Step 2: Nucleophilic Substitution. The intermediate is then reacted with a methanesulfinate salt, typically sodium methanesulfinate, in a nucleophilic substitution reaction. The sulfinate anion displaces the chloride, forming the C-S bond and yielding the final methylsulfonyl product.

Below is a workflow diagram illustrating this common synthetic route.

G start Starting Materials (o-phenylenediamine, Chloroacetic Acid) step1 Step 1: Phillips-Ladenburg Condensation (Acid Catalyst, Reflux) start->step1 intermediate Intermediate: 2-(chloromethyl)-1H-benzimidazole step1->intermediate purify1 Work-up & Purification intermediate->purify1 step2 Step 2: Nucleophilic Substitution (Sodium Methanesulfinate, Solvent) purify1->step2 Purified Intermediate end_product Final Product: 2-[(methylsulfonyl)methyl]-1H-benzimidazole step2->end_product purify2 Final Purification & Analysis end_product->purify2 final Pure Product purify2->final

Caption: General two-step synthesis workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue ID: YLD-001 Question: My yield for the first step, the synthesis of 2-(chloromethyl)-1H-benzimidazole, is very low. What are the likely causes?

Answer: Low yield in the Phillips-Ladenburg condensation is a frequent challenge. A systematic evaluation of your reagents and conditions is the best approach.[3][4]

  • Cause 1: Purity of o-phenylenediamine. This is the most common culprit. o-phenylenediamine is highly susceptible to air oxidation, which forms colored, polymeric impurities that inhibit the reaction and complicate purification.[3]

    • Solution: Use freshly purified o-phenylenediamine. If the reagent is discolored (anything beyond a light tan), it should be purified. A common method is recrystallization from water with the addition of a small amount of sodium dithionite to reduce oxidized species.[3]

  • Cause 2: Suboptimal Reaction Conditions. The reaction is sensitive to temperature, time, and acid concentration.

    • Solution: Ensure the reaction is refluxed adequately, typically for 4-8 hours in 4N or 5N HCl.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, extend the reflux period. Conversely, excessive heating can lead to degradation.[5]

  • Cause 3: Incorrect Stoichiometry. An improper molar ratio of reactants can lead to incomplete conversion.[3]

    • Solution: While a 1:1 molar ratio is often cited, a slight excess of chloroacetic acid (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate the work-up. Double-check all calculations and measurements.

Issue ID: YLD-002 Question: The second step, forming the sulfone, is not working. My TLC shows only the starting 2-(chloromethyl)-1H-benzimidazole. What should I investigate?

Answer: Failure in the nucleophilic substitution step often points to issues with the nucleophile, the solvent, or the reaction conditions.

  • Cause 1: Inactive Nucleophile. Sodium methanesulfinate is hygroscopic and can degrade. The sulfinate anion must be available to act as a nucleophile.

    • Solution: Use a fresh, anhydrous source of sodium methanesulfinate. Ensure it has been stored in a desiccator.

  • Cause 2: Inappropriate Solvent. The choice of solvent is critical for an Sₙ2 reaction. It must be able to dissolve the reactants and facilitate the substitution.

    • Solution: A polar aprotic solvent like Dimethylformamide (DMF) is an excellent choice as it solvates the sodium cation without strongly solvating the sulfinate anion, thus enhancing its nucleophilicity.[6] Ethanol can also be used, but the reaction may be slower.

  • Cause 3: Insufficient Temperature. Nucleophilic substitutions often require thermal energy to overcome the activation barrier.

    • Solution: If running the reaction at room temperature is unsuccessful, gently heat the mixture (e.g., to 50-70 °C) and monitor by TLC.

Issue ID: PUR-001 Question: My final product is a dark, oily substance, not the expected solid. How can I purify it?

Answer: The formation of a dark oil indicates the presence of impurities, likely from oxidation or side reactions.[3][4] Purification requires removing these contaminants.

  • Solution 1: Acid-Base Extraction. During the work-up, ensure you have effectively removed acidic and basic impurities. An acid wash (e.g., dilute HCl) can remove any unreacted diamine, while a base wash (e.g., NaHCO₃ solution) can remove unreacted chloroacetic acid.[7]

  • Solution 2: Column Chromatography. This is the most effective method for separating the target compound from colored impurities and byproducts.[7]

    • Protocol: Use silica gel and a solvent system determined by TLC analysis. A good starting point is a gradient of ethyl acetate in hexanes. Aim for an Rf value of 0.2-0.4 for your product.[7]

  • Solution 3: Recrystallization. If chromatography yields a semi-pure solid, recrystallization can achieve high purity.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetone) and allow it to cool slowly. If crystals do not form, try adding a non-polar "anti-solvent" like hexanes dropwise to the solution until it becomes cloudy, then allow it to stand.[3][8]

G start Low Yield or No Reaction q1 Is this Step 1 (Benzimidazole formation) or Step 2 (Sulfone formation)? start->q1 step1_node Step 1 Issues q1->step1_node Step 1 step2_node Step 2 Issues q1->step2_node Step 2 q_opda Is o-phenylenediamine pure & colorless? step1_node->q_opda sol_opda Action: Purify o-phenylenediamine (e.g., recrystallize with Na2S2O4). q_opda->sol_opda No q_cond Are reaction conditions (reflux time, acid conc.) optimal? q_opda->q_cond Yes sol_cond Action: Monitor by TLC. Ensure 4-8h reflux in 4-5N HCl. q_cond->sol_cond No q_nuc Is Sodium Methanesulfinate fresh and anhydrous? step2_node->q_nuc sol_nuc Action: Use fresh, dry reagent. Store in a desiccator. q_nuc->sol_nuc No q_solv Is the solvent appropriate (e.g., DMF, EtOH)? q_nuc->q_solv Yes sol_solv Action: Use a polar aprotic solvent like DMF. Consider gentle heating. q_solv->sol_solv No

Caption: Troubleshooting flowchart for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Both o-phenylenediamine and chloroacetic acid are toxic and corrosive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The use of strong acids like HCl also requires caution.

Q2: Can I use a different acid catalyst for the first step? A2: While 4-5N HCl is standard, other acidic catalysts like p-toluenesulfonic acid (p-TSA) or even greener catalysts under specific conditions have been reported for benzimidazole synthesis.[5][9] However, for this specific reaction with chloroacetic acid, aqueous HCl is well-documented and effective.[1] Any change in catalyst would require re-optimization of the reaction conditions.

Q3: How do I monitor the reaction progress effectively? A3: Thin Layer Chromatography (TLC) is indispensable. Use an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes) to clearly separate your starting material, intermediate, and product. Visualizing the spots under a UV lamp will show the consumption of reactants and the appearance of products.

Q4: What are the expected spectroscopic signatures for the final product? A4: In ¹H NMR, you should expect to see signals for the benzimidazole aromatic protons (typically in the 7.2-7.6 ppm range), a singlet for the N-H proton (which can be broad and may exchange with D₂O), a singlet for the methylene protons (-CH₂-SO₂) adjacent to the sulfone group, and a singlet for the methyl protons (-SO₂-CH₃). Mass spectrometry should confirm the expected molecular weight.

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole (Intermediate)

This protocol is adapted from established literature procedures.[1]

ParameterValue
Reactants o-phenylenediamine, Chloroacetic Acid
Stoichiometry 1.0 : 1.1 equivalents
Solvent/Catalyst 5N Hydrochloric Acid
Temperature Reflux (approx. 100-110 °C)
Time 8 hours
Typical Yield 75-85%

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (e.g., 8.64 g, 80 mmol).

  • Carefully add 5N hydrochloric acid (60 mL).

  • Add chloroacetic acid (e.g., 8.29 g, 88 mmol).

  • Heat the mixture to reflux in an oil bath and maintain reflux for 8 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture to a pH of ~7 using a concentrated ammonia solution. This should be done in an ice bath as the neutralization is exothermic.

  • A precipitate will form. Collect the solid crude product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual salts.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with petroleum ether/acetone).[1]

Protocol 2: Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole (Final Product)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the purified 2-(chloromethyl)-1H-benzimidazole (e.g., 1.67 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add sodium methanesulfinate (e.g., 1.22 g, 12 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature or heat gently to 50 °C for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water (100 mL).

  • A solid product should precipitate. If it does not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Collect the precipitated solid by vacuum filtration and wash with water. If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

References

  • Gao, W. W., et al. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 61(13), 3259-3267. [Link]

  • Patel, V., et al. (2015). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1545-1553. [Link]

  • Gao, W. W., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed, National Library of Medicine. [Link]

  • Chaudhari, S. K., & Suryawanshi, A. (2024). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 14(6-S), 133-137. [Link]

  • Ukrainets, I. V., et al. (2017). Design and synthesis of N-benzimidazol-2-yl-N'-sulfonyl acetamidines. Arkivoc, 2017(5), 235-254. [Link]

  • Lee, Y. R., & Kim, Y. M. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 39(17), 3142-3151. [Link]

  • Shitole, N. V., et al. (2012). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry, 10, S1849-S1853. [Link]

  • Mattsson, J. P., et al. (1998). Process for the preparation of 2-[[(2-pyridinyl)methyl]sulfinyl]-1h-benzimidazoles and novel compounds of use for such purpose.
  • Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]

  • Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-266. [Link]

  • Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2329. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Lindberg, P., et al. (2005). A process for the optical purification of benzimidazole derivatives.
  • Yar, M. S., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. BioMed Research International, 2013, 191746. [Link]

  • Lindberg, P., et al. (1998). A process for the optical purification of enantiomerically enriched benzimidazole derivatives.
  • European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL). EPO. [Link]

  • Mathew, B., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmacia, 69(4), 981-988. [Link]

  • Liu, W., et al. (2006). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
  • Nguyen, T. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34621-34651. [Link]

  • Shitole, N. V., et al. (2012). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. ResearchGate. [Link]

Sources

Optimization

Purification of 2-[(methylsulfonyl)methyl]-1H-benzimidazole from reaction mixtures

Welcome to the Technical Support Center for Benzimidazole Synthesis & Purification . This portal is designed for researchers and drug development professionals working with KRAS G12V ligands [1] and proton-pump inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzimidazole Synthesis & Purification . This portal is designed for researchers and drug development professionals working with KRAS G12V ligands [1] and proton-pump inhibitor (PPI) intermediates [2].

Below, you will find the physicochemical knowledge base, a self-validating standard operating procedure (SOP), and a troubleshooting desk dedicated to the isolation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole from complex oxidation reaction mixtures.

Physicochemical Knowledge Base

The purification of 2-[(methylsulfonyl)methyl]-1H-benzimidazole typically follows the oxidation of its sulfide precursor, 2-(methylthiomethyl)-1H-benzimidazole. The reaction mixture inevitably contains a triad of sulfur oxidation states. Understanding their divergent properties is the cornerstone of a successful separation strategy.

Table 1: Comparative Physicochemical Profile of Benzimidazole Sulfur Derivatives

PropertyUnreacted Starting Material (Sulfide)Under-Oxidized Impurity (Sulfoxide)Target Product (Sulfone)
Sulfur Oxidation State -20+2
Chromatographic Polarity Low (Highest Rf​ )High (Lowest Rf​ )Medium (Intermediate Rf​ )
H-Bond Acceptor Strength WeakVery Strong (Localized S=O dipole)Moderate (Sterically hindered SO2​ )
Aqueous Solubility (pH 7) Very LowModerateLow
Diagnostic IR Stretch ~690 cm−1 (C-S)1030–1060 cm−1 (S=O)1130, 1300 cm−1 ( SO2​ )

Purification Workflow Architecture

The following workflow exploits two distinct chemical phenomena: the pH-dependent solubility of the benzimidazole heterocycle, and the differential hydrogen-bonding affinities of the sulfur functional groups.

PurificationWorkflow Mix Crude Reaction Mixture (Sulfone, Sulfoxide, Sulfide, mCBA) Quench Quench & Neutralize (Sat. NaHCO₃ / Na₂S₂O₃) Mix->Quench OrgPhase Organic Phase (Benzimidazole Derivatives) Quench->OrgPhase Extract (EtOAc) AqPhase Aqueous Phase (mCBA Salts, Waste) Quench->AqPhase Discard AcidExt Acid Extraction (0.1 M HCl, pH 1) OrgPhase->AcidExt OrgWaste Organic Waste (Neutral Impurities) AcidExt->OrgWaste Discard AqAcid Aqueous Acidic Phase (Protonated Benzimidazoles) AcidExt->AqAcid Extract Basify Basification & Precipitation (pH 8 with NaOH) AqAcid->Basify Recryst Recrystallization / Chromatography (Isolate Target Sulfone) Basify->Recryst Filter Solid Pure Pure 2-[(methylsulfonyl)methyl] -1H-benzimidazole Recryst->Pure Polish

Figure 1: Acid-base extraction and purification workflow for benzimidazole sulfone isolation.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step are met.

Phase 1: Quenching and Oxidant Removal

Causality: If mCPBA was used as the oxidant, the reaction mixture contains a massive excess of m-chlorobenzoic acid (mCBA). mCBA is highly soluble in organic solvents but has a pKa of ~3.8. Washing with a weak base deprotonates mCBA, forcing it into the aqueous waste stream.

  • Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 10% aqueous Na2​S2​O3​ to neutralize any unreacted peroxide species.

  • Wash the organic layer three times with saturated aqueous NaHCO3​ .

    • Validation Check: The evolution of CO2​ gas (bubbling) will cease during the final wash, and the pH of the aqueous waste will remain >7.5, confirming the complete removal of mCBA.

Phase 2: Acid-Base Extraction

Causality: The benzimidazole nitrogen has a pKa of ~5.5. By dropping the pH to 1.0, the heterocycle becomes fully protonated (>99.99%), rendering it highly water-soluble. Neutral impurities (like residual organic byproducts) remain trapped in the organic layer. 4. Extract the EtOAc layer with 0.1 M HCl (3 x 50 mL). Collect the aqueous acidic layers.

  • Validation Check: Spot both the organic and aqueous layers on a TLC plate and visualize under UV (254 nm). The organic layer must show no UV-active spots at the target Rf​ , confirming the complete transfer of the benzimidazole core to the aqueous phase.

  • Discard the organic layer.

  • Place the aqueous layer in an ice bath. Slowly add 1.0 M NaOH dropwise under vigorous stirring until the pH reaches 7.5–8.0.

    • Validation Check: As the pH crosses 6.0, the solution will become turbid. At pH 8.0, the neutral 2-[(methylsulfonyl)methyl]-1H-benzimidazole will crash out as a distinct precipitate.

  • Filter the precipitate under vacuum and wash with cold distilled water.

Phase 3: Final Polishing (Sulfone vs. Sulfoxide Separation)
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator. The target sulfone will crystallize, while the more polar sulfoxide remains dissolved in the mother liquor.

  • Filter the pure white crystals and dry under high vacuum.

Troubleshooting Desk & FAQs

Q: During silica gel chromatography, why does my under-oxidized sulfoxide impurity elute slower (lower Rf​ ) than my fully oxidized sulfone product? A: This is a classic chromatographic inversion [3]. Although the sulfone has more oxygen atoms, its tetrahedral geometry causes the dipoles to partially cancel out, and the oxygens sterically hinder each other. Conversely, the S=O bond in a sulfoxide is highly polarized ( Sδ+−Oδ− ). This localized, exposed dipole acts as a potent hydrogen-bond acceptor, binding aggressively to the silanol (-OH) groups on the silica gel stationary phase, resulting in a lower Rf​ value than the sulfone.

Q: My sulfone and sulfoxide fractions are co-eluting on the column. How can I improve the resolution? A: Your mobile phase is likely too protic. If you are using a Dichloromethane/Methanol gradient, the methanol is aggressively competing for the silanol binding sites, which compresses the Rf​ difference between the sulfone and sulfoxide. Switch to a strictly aprotic gradient (e.g., Dichloromethane/Ethyl Acetate). Without a protic solvent disrupting the interactions, the sulfoxide will anchor tightly to the baseline, allowing the sulfone to elute cleanly.

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing during the final ethanol recrystallization. What is causing this? A: "Oiling out" occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when highly soluble impurities (like unreacted sulfide) depress the crystal lattice formation. Fix: Re-dissolve the oil by adding a few drops of hot ethanol. Add a seed crystal of pure 2-[(methylsulfonyl)methyl]-1H-benzimidazole, and cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature overnight). Alternatively, switch to a binary solvent system with a sharper solubility curve, such as EtOAc/Heptane.

Q: I oxidized 2-(methylthiomethyl)-1H-benzimidazole with mCPBA, but my final isolated solid smells strongly of sulfur. What happened? A: A sulfurous, garlic-like odor is a definitive indicator of unreacted starting material (the sulfide). Pure benzimidazole sulfones and sulfoxides are entirely odorless due to their low volatility and stable oxidation states. This indicates your initial oxidation was incomplete. To rescue the batch, triturate (wash) the solid with cold, non-polar solvents like hexanes or heptane; the non-polar sulfide will dissolve, leaving the polar sulfone intact.

References

  • NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole National Center for Biotechnology Information (NCBI) Structure Database. URL: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy MDPI Pharmaceuticals. URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses (Detailing the Rf inversion of sulfoxides and sulfones) Organic Syntheses, 2009, 86, 121-129. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the physicochemical challenges of 2-[(methylsulfonyl)methyl]-1H-benzimidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the physicochemical challenges of 2-[(methylsulfonyl)methyl]-1H-benzimidazole (CAS: 24092-75-9).

While this compound demonstrates critical utility in structural biology—such as serving as a ligand for the KRAS G12V (GMPPNP bound) complex[1]—its planar, bicyclic aromatic core combined with the methylsulfonylmethyl group renders it highly hydrophobic[2]. This inherent lipophilicity frequently leads to precipitation, high background noise, and false-negative binding affinities in aqueous biochemical assays.

The following guide provides field-proven, self-validating methodologies to diagnose and overcome these solubility barriers.

Diagnostic Workflow for Assay Precipitation

Before altering your assay buffer, it is critical to systematically identify where the solubility failure occurs. The workflow below outlines the standard diagnostic path for benzimidazole derivatives.

SolubilityWorkflow Start Prepare 10 mM Stock in 100% Anhydrous DMSO Dilute Dilute into Aqueous Buffer (Final DMSO ≤ 1%) Start->Dilute Check Measure Light Scattering (Nephelometry at 620 nm) Dilute->Check Clear Baseline Scattering: Compound Soluble Check->Clear No Aggregation Precip Increased Scattering: Micro-precipitation Check->Precip Solvent Shock Opt1 Add 1-5% HP-β-CD Precip->Opt1 Opt2 Adjust Buffer pH < 6.5 Precip->Opt2 Opt3 Add 0.01% Tween-20 Precip->Opt3 Opt1->Check Opt2->Check Opt3->Check

Workflow for diagnosing and resolving benzimidazole precipitation in aqueous assays.

Troubleshooting & FAQs

Q1: My 2-[(methylsulfonyl)methyl]-1H-benzimidazole stock is clear in 100% DMSO, but it immediately turns cloudy when added to my KRAS binding assay buffer. Why? A: This is a classic thermodynamic phenomenon known as "solvent shock" [2][3]. The compound is highly soluble in Dimethyl sulfoxide (DMSO) due to the solvent's high solubilizing power and favorable dielectric constant[2][4]. However, when rapidly diluted into an aqueous buffer (like PBS or HEPES), the drastic shift in solvent polarity forces the hydrophobic benzimidazole molecules to self-associate to minimize thermodynamically unfavorable interactions with water[2]. This causes the compound to crash out of solution instantly.

Q2: What is the optimal method for preparing the primary stock solution? A: DMSO is the gold standard for preparing high-concentration stocks (typically 10–30 mM) of poorly soluble compounds[2][3]. It is critical to use anhydrous, fresh DMSO. DMSO is highly hygroscopic; if it absorbs ambient water during storage, its solubilizing capacity drops exponentially, leading to premature crystallization in the stock tube. Always gently warm the stock to 37°C and vortex thoroughly to overcome the activation energy barrier of the crystalline lattice[3][5].

Q3: I cannot exceed 1% DMSO in my cell-based assay due to toxicity. How can I keep the compound in solution? A: Cell-based assays are highly sensitive to organic solvents, often requiring final DMSO concentrations below 0.1% to 0.5% to avoid solvent-induced artifacts[2][4]. To maintain solubility without increasing DMSO, you must modify the aqueous environment:

  • Adjust the pH: The benzimidazole moiety contains a basic nitrogen atom. Lowering the assay buffer's pH (e.g., to pH 6.0–6.5) can protonate this nitrogen, creating an ionized species with significantly higher aqueous solubility[2][3].

  • Utilize Cyclodextrins: Cyclic oligosaccharides like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form host-guest inclusion complexes. They effectively encapsulate the hydrophobic benzimidazole core, shielding it from water without denaturing your target proteins[2][6].

Quantitative Data: Solubilization Strategies

When optimizing your assay buffer, refer to the following empirically derived strategies for enhancing the solubility of benzimidazole derivatives.

Solubilization StrategyMechanistic RationaleTypical Working ConcentrationExpected Solubility GainAssay Compatibility
Co-solvents (e.g., PEG) Reduces the dielectric constant of the aqueous solvent, easing the polarity transition[6].1% - 5% (v/v)2x - 5xHigh (Must run vehicle controls)[3]
pH Adjustment (Acidic) Protonates the basic imidazole nitrogen, creating a highly soluble ionized species[2][3].pH 5.5 - 6.510x - 50xModerate (Depends on target protein stability)
Cyclodextrins (HP-β-CD) Forms inclusion complexes, physically shielding the hydrophobic core from water[2][6].1% - 5% (w/v)50x - 100xHigh (Low toxicity, minimal protein interference)
Non-ionic Surfactants Forms micelles that encapsulate the lipophilic methylsulfonylmethyl and aromatic groups[6].0.01% - 0.1% (v/v)5x - 20xModerate (May disrupt membrane-bound proteins)

Self-Validating Experimental Protocols

Visual inspection is insufficient for verifying solubility. Micro-aggregates scatter light (the Tyndall effect) long before they become visible to the naked eye, quenching fluorescence and causing false positives in optical assays. The following protocol utilizes nephelometry to establish a self-validating kinetic solubility limit[2][6].

Protocol: Kinetic Solubility Determination via Nephelometry

Objective: Determine the exact concentration at which 2-[(methylsulfonyl)methyl]-1H-benzimidazole precipitates in your specific assay buffer.

Materials:

  • 10 mM compound stock in 100% anhydrous DMSO.

  • Target assay buffer (e.g., HEPES pH 7.4).

  • 96-well clear-bottom microplate.

  • Nephelometer or plate reader capable of measuring absorbance/scattering at 620 nm.

Step-by-Step Methodology:

  • Serial Dilutions: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the 10 mM stock using 100% DMSO to create a concentration gradient (10 mM down to 0.01 mM)[6].

  • Buffer Addition: Transfer 2 µL of each DMSO dilution into a new 96-well reading plate[6].

  • Aqueous Dilution (Critical Step): Rapidly add 198 µL of your aqueous assay buffer to each well. Causality Note: This ensures the final DMSO concentration remains strictly constant at 1% across all test wells, isolating the compound concentration as the only variable[2][6].

  • Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for 1 to 2 hours with gentle shaking to allow the system to reach kinetic equilibrium[2][6].

  • Quantification: Measure the turbidity of each well at 620 nm (a wavelength where the benzimidazole compound does not inherently absorb light)[6].

  • Analysis: Plot the scattering intensity against compound concentration. The inflection point where light scattering sharply increases defines the absolute kinetic solubility limit of the compound in your buffer[2].

Assay Context: Target Engagement Fidelity

When evaluating 2-[(methylsulfonyl)methyl]-1H-benzimidazole against targets like KRAS G12V via NMR or biochemical binding assays[1], maintaining absolute solubility is paramount. Aggregated compounds cannot enter the protein binding pocket, leading to artificially inflated IC50​ or Kd​ values.

KRASAssayLogic Ligand 2-[(methylsulfonyl)methyl] -1H-benzimidazole Complex Ligand-KRAS G12V Complex (GMPPNP bound) Ligand->Complex Target Engagement Artifact Light Scattering Artifacts (False Positives) Ligand->Artifact If Precipitated Assay NMR / Binding Assay Readout Complex->Assay Soluble True Binding Affinity (Accurate Kd/IC50) Assay->Soluble If Fully Soluble Artifact->Assay Interferes

Impact of compound solubility on target engagement and assay readout fidelity for KRAS G12V.

References

  • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFERSdARez16wNmDCmn01qDhqxAf6UeKX211vfhMKiq4MUqfeU-PPxwrd5yS5vZdxUx82tULBPB2qFQE1gX_SV_UDcE5fo0uKdl2eM8o7Pm1TneA8VSzuLEDQ0tJ3UTEtylC5oYv_fEwXiG3sK9ya8AdKC85nRrxN1ap-HZeR1ot5zhF4OwaHOoT4hb0ZWFnK2wrk1k2WF97OHVpRQaAnQKcDzcTEc4A8vFRECUqAXO9htXFqOntw==]
  • Application Notes and Protocols for the Preparation of 2-tert-butyl-6-methyl-1H-benzimidazole Stock Solutions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEbKuq0ZJGkrpKdnLYHCm2EvGpRgfeFtoAFFDPK9M8L8c54QebXDLg_sPdzjOybmZaHT8s3OxUrckGtGP0ecfUSoBPEKnETtaaHeW8R0J7R6SWaOncN2zhelzm1j06la6DEn04urBKVWtxLqRPsxNnKvpAZt5ou5VebJDxzTAF0PA_27UwYZbdFshDonsd20vdE11IPH4yegokG3tx-Fh276m-yDsKR9YAIxYj8eY6CXiggvWrBHL6ysMjPBiQ6xPmPZt4HkM3MAuO]
  • Improving N-(1H-Benzo[d]imidazol-4-yl)formamide solubility for assays. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYczQ0Zm6Q18da-TFGvtlflhCrSXO8M5t3OZbXoHvgcfUfftd08OFLKZPPAG3bjVJq9yLAy_ayAPTKymzCSXdIGNV8ZwNgRlSY3bMQBAoTNA-V_PVBm0Ct_6zh5X21TlNurcXFTTOYOa9ea3QqgcMpWFCFuePTbztsV2vkIJrUIoJlf1z_QOv3QEC6DPoqcUHIjK5S4INoAIchvXpf7pF8]
  • Overcoming solubility issues with 5-propyl-1,3,4-thiadiazol-2-amine in bioassays. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHJvrcGUZm8c__n4-GB9JXydRuA17FIRRqnAG-QMjrLPBiaqdpncWMEOVegkxlAp3eQbnHbFGpTus9cdZ3D2UjH0EajH_WvpsGnUGexRKaAfuEcANOolSlzT6m60OjrV1H4avTOyc8i2UfmJJimJf593Vi3zD7-L1QcLIuCrXzDQWrvm0TJ8KPEza-k0LWPzx3LL_MbZCU5EzzYx8rgHHIz9-y4Txyhon4dK3c]
  • 8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole. NCBI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1hOuZpSbbYgLyiNRmXV2MyGcG4hivsPyHCgMqmfUMPCKDCeFa-qTmEV1iZ13EIMOL1E0XYu7Izp5BfyGsBzPKaRVNRI_ViIP2TUp4dBwOUvsUySKPtCuqh696iaWicrQnRCZhULmNEp3UgM38U8jT37x3zJ_QPJlVzQ==]
  • Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. EurekAlert!.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdIgvsmSi1XRNM3cumynphQr1w8Z-cTx0lmXZtsasATBQcLq1doGokYBzTNKlYgIN_IDL699Rtg67vSXCdbfl-Yn3fJtf34xKfhy3sjyLvPzA6go4ZxhRy3xQR5WNIxqhcdS3IDKX0eXS]

Sources

Optimization

Stability of 2-[(methylsulfonyl)methyl]-1H-benzimidazole under experimental conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(methylsulfonyl)methyl]-1H-benzimidazole. Recognizing that specific stability data for this c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(methylsulfonyl)methyl]-1H-benzimidazole. Recognizing that specific stability data for this compound is not extensively published, this document synthesizes information based on the well-established chemistry of the benzimidazole scaffold, the influence of its substituents, and standard pharmaceutical stress testing protocols. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and troubleshoot stability-related challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial questions regarding the handling and stability of 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

Q1: What are the primary stability concerns when working with 2-[(methylsulfonyl)methyl]-1H-benzimidazole?

A1: The benzimidazole core is generally a chemically and thermally stable aromatic system.[1][2] However, like many heterocyclic compounds used in drug development, its stability can be influenced by specific experimental conditions. The primary concerns for this molecule are:

  • Photodegradation: Benzimidazole derivatives are frequently photosensitive, particularly in solution, and can degrade upon exposure to UV or even ambient light over time.[3][4][5][6]

  • Hydrolysis under Extreme pH: The imidazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, a process that can be accelerated by elevated temperatures.[3][7]

  • Oxidation: While the benzimidazole ring itself is relatively stable against oxidation, the methylene bridge (-CH2-) connecting it to the methylsulfonyl group could be a potential site for oxidative degradation.[7]

Q2: What are the recommended storage conditions for the compound?

A2: Proper storage is critical to ensure the integrity of your starting material and experimental solutions. The following conditions are recommended based on best practices for analogous compounds.

FormRecommended StorageRationale & Best Practices
Solid Compound Store at room temperature or refrigerated (2-8°C), sealed in a light-protecting (amber) container in a dry environment (desiccator).[8][9]Protects from light and moisture, which are key instigators of degradation.[7] A tightly sealed container prevents hydration.
Solutions For short-term use (<24h), store at 2-8°C, protected from light. For long-term storage, aliquot and freeze at -20°C or -80°C.[7][10]It is highly advisable to prepare fresh solutions for sensitive experiments.[3] Freezing minimizes solvent evaporation and slows degradation kinetics. Avoid repeated freeze-thaw cycles, which can degrade the compound.[10]

Q3: Is 2-[(methylsulfonyl)methyl]-1H-benzimidazole sensitive to light and what precautions should I take?

A3: Yes, photosensitivity is a known characteristic of the benzimidazole class.[3][11] Exposure to light, particularly UV, can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products.[7] Recommended Actions:

  • Always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.[3]

  • Minimize exposure to ambient lab lighting during experimental setup.

  • For photosensitivity studies, follow established guidelines such as those from the International Council for Harmonisation (ICH), specifically guideline Q1B.[7][12]

Q4: What are the likely degradation pathways for this molecule?

A4: Understanding potential degradation pathways is essential for identifying impurities and interpreting stability data. Forced degradation studies are the primary tool for elucidating these pathways.[13][14] For 2-[(methylsulfonyl)methyl]-1H-benzimidazole, the following pathways are plausible:

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, the imidazole ring could potentially undergo cleavage.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the methylene bridge or the sulfur atom of the sulfonyl group (though sulfones are generally quite stable to further oxidation).

  • Photolytic Degradation: Light exposure can lead to complex degradation pathways, including ring cleavage or rearrangement reactions.[15]

cluster_products Potential Degradation Products parent 2-[(methylsulfonyl)methyl]-1H-benzimidazole stress Experimental Stressors (Light, Heat, H+/OH-, [O]) parent->stress hydrolysis Hydrolytic Products (e.g., Ring-opened species) stress->hydrolysis H+/OH- oxidation Oxidative Products (e.g., N-oxides) stress->oxidation [O] photo Photolytic Products (e.g., Rearrangements) stress->photo hv

Caption: Plausible degradation pathways for the parent compound.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common issues encountered during experimentation.

IssuePotential Cause(s)Recommended Action(s)
Inconsistent results or loss of potency in biological assays. 1. Compound Degradation: The compound may be unstable in the assay buffer, under incubation conditions (e.g., temperature, light exposure), or due to repeated freeze-thaw cycles of the stock solution.[10] 2. Poor Solubility: The compound may be precipitating from the assay medium.1. Assess Stability: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer under the exact assay conditions. Analyze samples by HPLC at t=0 and at the end of the incubation period. 2. Prepare Fresh: Always use freshly prepared dilutions from a properly stored stock solution. 3. Verify Solubility: Visually inspect for precipitation. If needed, determine the compound's solubility limit in the assay medium. Consider using a co-solvent like DMSO, ensuring the final concentration is compatible with your assay.
Appearance of new, unexpected peaks in HPLC chromatograms. 1. On-Column Degradation: The HPLC mobile phase (e.g., extreme pH) or column temperature may be causing degradation. 2. Sample Degradation: The compound may have degraded in the autosampler vial while waiting for injection, possibly due to light exposure or temperature.[10] 3. Solvent Impurity: The peak could be an impurity from the solvent used to dissolve the sample.1. Adjust HPLC Method: If using an acidic mobile phase, ensure it is not overly harsh. Evaluate the effect of column temperature. 2. Control Autosampler Conditions: Use a cooled autosampler (e.g., 4°C) and amber vials. Limit the time samples sit in the autosampler before injection. 3. Run a Blank: Inject the solvent used for sample preparation (a "blank") to rule out solvent-based impurities. 4. Identify the Peak: If the peak persists, use LC-MS to obtain its mass and tentatively identify it as a degradant.[7]
The main compound peak in HPLC decreases over time, but no significant degradation peaks appear. 1. Formation of Non-UV Active Products: The degradation products may lack a chromophore and are thus invisible to the UV detector.[7] 2. Formation of Involatile or Insoluble Products: Degradants may be precipitating out of solution or may not be volatile enough for certain detection methods (like MS).[7] 3. Adsorption: The compound or its degradants may be adsorbing to the surfaces of vials or tubing.1. Use a Universal Detector: Re-analyze samples using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to detect non-UV active compounds.[7] 2. Check Mass Balance: Quantify the main peak and all visible impurity peaks. A significant deviation from 100% suggests one of the issues listed. 3. Change Wavelength: Analyze at a lower wavelength (e.g., 210 nm) where more organic molecules absorb.[7]

Section 3: Experimental Protocols & Methodologies

To proactively understand the stability of 2-[(methylsulfonyl)methyl]-1H-benzimidazole, a forced degradation study is the most effective approach. This involves intentionally stressing the compound to identify potential degradation products and pathways.[13][14]

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

This workflow is designed to assess stability under hydrolytic, oxidative, thermal, and photolytic stress conditions, in accordance with ICH guidelines.[16]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid 2a. Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base 2b. Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid 2c. Oxidation (3% H₂O₂, RT) stock->oxid therm 2d. Thermal (80°C, Solution & Solid) stock->therm photo 2e. Photolytic (ICH Q1B Light Exposure) stock->photo analysis 3. Analyze All Samples (including t=0 and control) by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Workflow for a comprehensive forced degradation study.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration.[7]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at similar time points.

    • Neutralize with 0.1 M HCl before analysis.[7]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points and analyze directly.[7]

  • Thermal Degradation:

    • Place a sample of the solid compound and a separate, sealed vial of the stock solution in an oven at 80°C.

    • Analyze samples at various time points (e.g., 24, 48, 72 hours).[7]

  • Photostability:

    • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

    • A control sample for each (solid and solution) must be wrapped in aluminum foil and kept in the same location to serve as a dark control.[7]

  • Control Samples: For each condition, a control sample (t=0) should be prepared and analyzed immediately. A sample stored at 4°C in the dark serves as the baseline for the study.

Protocol 3.2: Example Stability-Indicating HPLC-UV Method

A good stability-indicating method is one that can separate the parent peak from all potential degradation products and impurities. The following is a general-purpose starting method that will likely require optimization.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 3.5 or 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or determined λmax of the compound)
Injection Volume 10 µL

Note: This method must be validated to ensure it is "stability-indicating" by demonstrating that the peaks generated during the forced degradation study are well-resolved from the parent compound peak.[13]

References

  • DTIC, (2020).
  • BenchChem, (n.d.). Stability issues of 2-tert-butyl-6-methyl-1H-benzimidazole under experimental conditions.
  • PubMed, (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. [Link]

  • PMC, (2021).
  • BenchChem, (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
  • Quest Journals, (n.d.). A Systemic Review on Benzimidazole Study.
  • J-STAGE, (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • Pharmaceutical Technology, (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate, (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • PubMed, (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. [Link]

  • International Journal of Applied Pharmaceutics, (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACD/Labs, (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ChemicalBook, (n.d.). 2-Methyl-1H-benzo[d]imidazole(615-15-6).
  • BenchChem, (n.d.). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
  • Google Patents, (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Dhaka University Journal of Pharmaceutical Sciences, (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • MDPI, (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. [Link]

  • PubChem, (n.d.). 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-. [Link]

  • PMC, (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • SciSpace, (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
  • EMA, (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Spectroscopy, (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • MedCrave, (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced.
  • PubMed, (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. [Link]

  • ResearchGate, (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • ResearchGate, (2025). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.
  • ResearchGate, (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • ResearchGate, (2023). Thermal energy and tableting effects in benznidazole product: the impacts of industrial processing.
  • MDPI, (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

  • PMC, (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • NIST WebBook, (n.d.). 1H-Benzimidazole, 2-methyl-. [Link]

  • Semantic Scholar, (2023).
  • Google Patents, (n.d.). WO2011099832A2 - Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.
  • ResearchGate, (n.d.).

Sources

Troubleshooting

Reducing impurities in 2-[(methylsulfonyl)methyl]-1H-benzimidazole preparations

Welcome to the Technical Support Center for Benzimidazole Intermediates. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis and purification of 2-[(methylsulfonyl)methyl]-1H-be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzimidazole Intermediates. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis and purification of 2-[(methylsulfonyl)methyl]-1H-benzimidazole (CAS 24092-75-9)[].

This compound is a critical intermediate in the development of various therapeutics and acts as a key ligand in structural biology studies, such as the recent NMR structural mapping of KRAS G12V complexes[2]. However, its preparation via the oxidation of 2-[(methylthio)methyl]-1H-benzimidazole is prone to specific impurity profiles if reaction kinetics and thermodynamics are not strictly controlled.

Below is our comprehensive troubleshooting guide, impurity mapping, and a self-validating experimental protocol designed to ensure high-purity yields.

Mechanistic Pathway & Impurity Mapping

The primary source of impurities in this preparation stems from the stepwise nature of the sulfide-to-sulfone oxidation. Understanding this pathway is critical for troubleshooting.

Pathway S Sulfide (Starting Material) SO Sulfoxide (Under-oxidation) S->SO +1 eq [O] Fast Exothermic SO2 Sulfone (Target Product) SO->SO2 +1 eq [O] Slow Rate-limiting NO N-Oxide (Over-oxidation) SO2->NO Excess [O] Temp >25°C

Oxidation pathway of 2-[(methylthio)methyl]-1H-benzimidazole showing intermediate and impurities.

Quantitative Impurity Profile

To establish a baseline for your analytical testing, refer to the following standard impurity profile for this synthesis.

Impurity ProfileOrigin / MechanismRelative Retention Time (RRT)*Acceptable Limit (w/w)
2-[(methylthio)methyl]-1H-benzimidazole Unreacted starting material1.45< 0.10%
2-[(methylsulfinyl)methyl]-1H-benzimidazole Under-oxidation (intermediate)0.85< 0.50%
Benzimidazole N-oxide derivative Over-oxidation (excess oxidant)0.60< 0.15%
3-Chlorobenzoic acid (mCBA) mCPBA reduction byproduct1.20< 0.10%

*Note: RRT values are illustrative based on a standard reverse-phase HPLC method (C18 column, Water/Acetonitrile gradient).

Troubleshooting Guide & FAQs

Q1: Why is my preparation contaminated with the sulfoxide intermediate, and how do I reduce it? A: The oxidation of the sulfide to the sulfone is a two-step process. Causality: The first step (sulfide to sulfoxide) is highly exothermic and rapid. The second step (sulfoxide to sulfone) is the rate-limiting step, requiring higher activation energy and prolonged exposure to the oxidant[3]. If you observe residual 2-[(methylsulfinyl)methyl]-1H-benzimidazole, it is due to either insufficient oxidant stoichiometry or premature reaction quenching. Solution: Ensure you are using a strict 2.05 to 2.10 molar equivalents of activem-chloroperbenzoic acid (mCPBA). Commercial mCPBA is typically only 70–77% active. You must assay or calculate the exact active mass before addition. Allow the reaction to proceed for at least 30 minutes at room temperature after the initial ice-cold addition phase[4].

Q2: I am seeing a highly polar impurity that persists after crystallization. What is it and how do I prevent it? A: This is likely the benzimidazole N-oxide. Causality: The basic nitrogen atoms in the benzimidazole ring are susceptible to oxidation if exposed to excess peracid, especially at elevated temperatures. Solution: Temperature control is critical. The addition of mCPBA must be performed at 0–5 °C to manage the exothermic first oxidation step. Once addition is complete, the reaction should not exceed 25 °C. Never use more than 2.15 equivalents of mCPBA.

Q3: How do I efficiently remove the m-chlorobenzoic acid (mCBA) byproduct during workup? A: m-Chlorobenzoic acid is the stoichiometric byproduct of mCPBA reduction. Causality: mCBA has a pKa of approximately 3.8. If your organic phase is not washed with a sufficiently basic aqueous solution, neutral mCBA will co-crystallize with your sulfone product. Solution: After the reaction is complete, quench the mixture with water and adjust the aqueous phase to exactly pH 8 using a saturated potassium carbonate ( K2​CO3​ ) solution. At pH 8, mCBA is fully deprotonated into its water-soluble potassium salt and will partition entirely into the aqueous phase, leaving the neutral sulfone in the organic phase[4].

Validated Experimental Protocol: Oxidation to Sulfone

The following protocol is a self-validating system based on the foundational methodology for synthesizing sulfonyl benzimidazoles[5]. It is designed to proactively prevent the impurities discussed above.

Step 1: Dissolution and Cooling

  • Suspend 5.0 g (28.0 mmol) of 2-[(methylthio)methyl]-1H-benzimidazole in 200 mL of anhydrous chloroform ( CHCl3​ ) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Causality: Chloroform provides excellent solubility for the final sulfone while allowing clean phase separation during the alkaline wash[4].

  • Place the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

Step 2: Controlled Oxidation

  • Weigh out exactly 12.0 g of commercial mCPBA (assuming ~77% active peracid, yielding ~58.8 mmol, approx. 2.10 eq)[4].

  • Add the mCPBA portion-wise over 15 minutes to the vigorously stirred, ice-cold solution. Causality: Gradual addition safely dissipates the heat of the rapid sulfide-to-sulfoxide conversion, preventing thermal spikes that lead to N-oxide formation.

Step 3: Reaction Monitoring (Self-Validating Step)

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 30 minutes. A white precipitate of mCBA will begin to form[4].

  • Validation Check: Do not proceed to quenching blindly. Pull a 50 µL aliquot, dilute in methanol, and analyze via TLC (Ethyl Acetate:Hexane 7:3) or rapid LC-MS to confirm the complete disappearance of the sulfoxide intermediate. If sulfoxide persists, add 0.05 eq of mCPBA and stir for 15 more minutes until the system validates its own completion.

Step 4: Quenching and pH-Controlled Workup

  • Dilute the reaction mixture with 50 mL of deionized water.

  • Slowly add saturated aqueous potassium carbonate ( K2​CO3​ ) dropwise until the pH of the aqueous phase stabilizes at exactly 8.0. Causality: This ensures >99.9% conversion of mCBA to its water-soluble potassium salt[4].

  • Transfer to a separatory funnel and collect the heavy chloroform layer. Extract the aqueous phase exhaustively with two additional 50 mL portions of chloroform.

  • Combine the organic extracts and wash with deionized water until the washings are neutral (pH ~7).

Step 5: Isolation and Crystallization

  • Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure to yield the crude solid.

  • Recrystallize the crude product twice from diethyl ether to yield analytically pure 2-[(methylsulfonyl)methyl]-1H-benzimidazole as a crystalline solid (Expected Melting Point: 196–198 °C)[5].

References

  • 8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • US Patent 3,714,180: Sulfonyl benzimidazoles Source: Google Patents URL
  • Design and Development of Highly Potent HIV-1 Protease Inhibitors with a Crown-like Oxotricyclic Core as the P2-Ligand to Combat Multidrug-Resistant HIV Variants Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-[(methylsulfonyl)methyl]-1H-benzimidazole in KRAS G12V Assays

Welcome to the Application Support Center. As a fragment-based drug discovery (FBDD) hit targeting the oncogenic KRAS G12V mutant (PDB ID: 8QE7) 1, 2-[(methylsulfonyl)methyl]-1H-benzimidazole binds to the Switch I/Switch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a fragment-based drug discovery (FBDD) hit targeting the oncogenic KRAS G12V mutant (PDB ID: 8QE7) 1, 2-[(methylsulfonyl)methyl]-1H-benzimidazole binds to the Switch I/Switch II (SI/SII) region to block effector protein interfaces 2. However, because it is a low-molecular-weight fragment with low millimolar affinity, researchers must use it at high concentrations (>1 mM) during in vitro assays. This inherent requirement frequently triggers off-target effects, colloidal aggregation, and Pan-Assay Interference (PAINS)-like behavior 3.

This guide provides field-proven, self-validating protocols to help you isolate true mechanistic binding from experimental artifacts.

Diagnostic Triage: On-Target Binding vs. Off-Target Aggregation

Before initiating complex structural biology workflows, you must quantitatively assess whether your assay signal is driven by specific SI/SII pocket binding or non-specific off-target effects. Use the following biophysical parameters to triage your results 4.

ParameterOn-Target (Specific SI/SII Binding)Off-Target (Aggregation / PAINS)Diagnostic Technique
Dose-Response Hill Slope ~1.0 (Standard 1:1 stoichiometry)> 1.5 or highly variableBiochemical Assay
Detergent Sensitivity IC 50​ remains stableInhibition is completely abolishedBiochemical Assay (+ 0.01% Triton X-100)
SPR Response ( Rmax​ ) Matches theoretical Rmax​ for 1:1 bindingSuper-stoichiometric ( >2× expected)Surface Plasmon Resonance (SPR)
NMR T2​ Relaxation Sharp ligand peaks ( T2​ > 500 ms)Broadened ligand peaks ( T2​ < 100 ms) 1H T2​ -CPMG NMR
Protein HSQC Spectra Localized Chemical Shift PerturbationsGlobal peak broadening / collapse [15N,1H] -HSQC NMR

Mandatory Visualizations

Workflow Hit Primary Hit: 2-[(methylsulfonyl)methyl] -1H-benzimidazole Assay High-Concentration Assay (>1 mM Ligand) Hit->Assay Triton Add 0.01% Triton X-100 (Detergent Test) Assay->Triton Assess for PAINS Agg Signal Lost: Off-Target Aggregation Triton->Agg Inhibition Abolished NMR Signal Maintained: Run 15N-1H HSQC NMR Triton->NMR Inhibition Persists Specific Specific SI/SII Binding (On-Target Validation) NMR->Specific Localized CSPs

Caption: Workflow for distinguishing on-target KRAS binding from off-target aggregation artifacts.

Pathway GEF SOS1 (GEF) KRAS KRAS G12V (Active State) GEF->KRAS Nucleotide Exchange Effector Effector Proteins (e.g., RAF) KRAS->Effector Downstream Signaling Inhibitor 2-[(methylsulfonyl)methyl] -1H-benzimidazole Inhibitor->KRAS Blocks SI/SII Interface

Caption: KRAS G12V signaling pathway highlighting the SI/SII switch region blockade by the fragment inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the mechanism of action. Below are the definitive methodologies for addressing off-target effects with this specific benzimidazole derivative.

Protocol A: T2​ -CPMG NMR Aggregation Assay

Causality: Small molecules tumble rapidly in solution, resulting in long transverse relaxation times ( T2​ ) and sharp NMR signals. When 2-[(methylsulfonyl)methyl]-1H-benzimidazole exceeds its critical aggregation concentration (CAC), it forms large colloidal particles. These aggregates tumble slowly, causing rapid T2​ relaxation and signal broadening. By employing a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence, we filter out the signals of rapidly relaxing aggregates, leaving only the sharp signals of the monomeric fragment 5.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentration series of the fragment (50 µM, 250 µM, 500 µM, 1 mM, 2 mM) in standard NMR buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl 2​ , 2 mM TCEP, pH 7.4, 5% D 2​ O) 2.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum for each sample to establish baseline signal intensity.

  • Spin-Echo Filtration: Acquire a 1D 1H T2​ -CPMG spectrum using a spin-lock time of 300 ms.

  • Integration: Integrate the methylsulfonyl peak (~3.0 ppm) and the benzimidazole aromatic peaks (7.2-7.6 ppm).

  • Validation: Calculate the intensity ratio ( ICPMG​/I1D​ ). A ratio < 0.5 at higher concentrations definitively indicates colloidal aggregation. Do not use the compound in biochemical assays above the concentration where this ratio drops.

Protocol B: [15N,1H] -HSQC Target Validation

Causality: To prove the compound acts via specific binding rather than non-specific protein denaturation, we observe the protein's backbone amides. Specific binding to the SI/SII pocket alters the local chemical environment, shifting specific cross-peaks (Chemical Shift Perturbations, CSPs) while leaving the rest of the folded protein spectrum intact 2.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify uniformly 15N -labeled KRAS G12V.

  • Nucleotide Loading: Load KRAS with GMP-PNP (non-hydrolyzable GTP analog) by incubating with a 2x molar excess of GMP-PNP and 5 U/mg alkaline phosphatase at 4 °C overnight 2. Exchange into NMR buffer.

  • Reference Spectrum: Record a reference [15N,1H] -HSQC spectrum of 110 µM 15N -KRAS G12V.

  • Titration: Titrate 2-[(methylsulfonyl)methyl]-1H-benzimidazole up to 1 mM. Critical: Monitor pH carefully, as buffer shifts can cause false CSPs.

  • Validation: Overlay spectra and calculate the composite chemical shift difference ( Δδ ). Specific binders will show Δδ>0.05 ppm strictly localized to residues in the Switch I (residues 30-40) and Switch II (residues 60-76) regions.

Frequently Asked Questions (FAQs)

Q: My HSQC spectrum shows massive shifting across the entire KRAS protein when adding the fragment at 2 mM. Is this a novel allosteric change? A: Unlikely. High concentrations of fragment stocks (often dissolved in DMSO or acidic/basic counterions) can alter the assay pH. In the JACS KRAS screening campaign, ~30% of initial hits were false positives due to pH changes, detectable by the shifting of the Tris buffer peak in a 1D spectrum 2. Always pH-match your fragment stocks or use a high-capacity buffer (e.g., 100 mM HEPES).

Q: During Surface Plasmon Resonance (SPR) validation, the Rmax​ for 2-[(methylsulfonyl)methyl]-1H-benzimidazole is 3x higher than the theoretical Rmax​ . What causes this off-target effect? A: Super-stoichiometric binding in SPR is a hallmark of non-specific aggregation on the sensor chip surface or multi-layer stacking of the hydrophobic fragment 4. To troubleshoot, increase the flow rate, add 0.05% Tween-20 to the running buffer, and ensure the fragment concentration does not exceed its solubility limit in the running buffer.

Q: How can I quickly rule out aggregation in my high-throughput biochemical assay without running NMR? A: Implement a detergent-sensitivity counter-screen. Add 0.01% Triton X-100 or CHAPS to your assay buffer. Detergents disrupt colloidal aggregates but do not affect specific 1:1 stoichiometric binding. If the inhibitory activity of the benzimidazole fragment disappears upon detergent addition, the initial hit was an off-target aggregation artifact 3.

References

  • PDB 8QE7: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with 2-(methylsulfonylmethyl)-1H-benzimidazole. National Center for Biotechnology Information (NCBI).[Link]

  • Buetikofer, M., Orts, J. (2025). NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. Journal of the American Chemical Society.[Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. PubMed Central (PMC).[Link]

  • Implementing Methods and Processes to Support Fragment-Based Drug Discovery Initiatives. Espace INRS.[Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview (2024). PharmaFeatures.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Last Updated: March 11, 2026 Welcome to the technical support and troubleshooting center for the synthesis and scale-up of 2-[(met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Last Updated: March 11, 2026

Welcome to the technical support and troubleshooting center for the synthesis and scale-up of 2-[(methylsulfonyl)methyl]-1H-benzimidazole (CAS 24092-75-9) . This benzimidazole derivative is a critical building block in medicinal chemistry. However, transitioning its synthesis from the benchtop to multi-kilogram pilot plant scales introduces significant thermal, stability, and chemoselectivity challenges.

As an Application Scientist, I have structured this guide to address the root causality behind common synthetic failures, providing you with self-validating protocols to ensure high-yield, reproducible batches.

Synthetic Pathway Architecture

Scale-up typically relies on one of two primary pathways starting from o-phenylenediamine (OPDA). Understanding the mechanistic bottlenecks of each is critical for process selection.

G cluster_A Pathway A: Oxidation Route cluster_B Pathway B: Substitution Route OPDA o-Phenylenediamine (OPDA) Thioether 2-[(Methylthio)methyl]-1H-benzimidazole OPDA->Thioether + (Methylthio)acetic acid Chloro 2-(Chloromethyl)-1H-benzimidazole Critical Node: Instability OPDA->Chloro + Chloroacetic acid Oxidation Oxidation (H2O2 / Catalyst) Critical Node: Exotherm Thioether->Oxidation Product 2-[(Methylsulfonyl)methyl]-1H-benzimidazole (Target API Intermediate) Oxidation->Product [O] Substitution Nucleophilic Substitution (CH3SO2Na) Chloro->Substitution Substitution->Product + Sodium methanesulfinate

Fig 1: Dual synthetic pathways for 2-[(methylsulfonyl)methyl]-1H-benzimidazole scale-up.

Comparative Route Analysis (Quantitative Data)

To assist in your process chemistry decision-making, the following table summarizes the quantitative metrics and risk profiles of both pathways at a >1 kg scale.

ParameterPathway A (Sulfide Oxidation)Pathway B (Chloromethyl Substitution)Scale-Up Implications
Overall Yield 75% - 82%65% - 78%Pathway A generally offers higher yields if over-oxidation is controlled.
Key Impurities Sulfoxide (under-oxidation), N-oxidesSelf-alkylated oligomersPathway B requires strict pH control to prevent oligomerization[1].
Exotherm Risk High (ΔH during H₂O₂ addition)Low to Moderate Pathway A requires active cooling and controlled dosing of oxidant[2].
E-Factor ~12-15 (Solvent dependent)~18-22 (Due to aqueous washes)Pathway A is greener if catalytic H₂O₂ is utilized instead of mCPBA[2].
Process Flow Stepwise (Isolation of thioether required)Telescoped (One-pot possible)Pathway B is highly amenable to telescoping, reducing handling of toxic intermediates.
Troubleshooting & FAQs
Q1: We are experiencing thermal runaways and poor atom economy during the oxidation of the thioether intermediate using mCPBA at the 500g scale. How can we mitigate this?

Causality & Solution: mCPBA is hazardous, shock-sensitive at scale, and generates stoichiometric amounts of m-chlorobenzoic acid waste. The industry standard for scaling this step is transitioning to 30% aqueous Hydrogen Peroxide (H₂O₂) coupled with a transition metal catalyst (e.g., sodium tungstate or MoO₂Cl₂)[2]. Mechanism: The metal catalyst forms a reactive peroxometalate species that transfers oxygen to the sulfur atom. Because the reaction is highly exothermic, H₂O₂ must be dosed continuously over several hours while maintaining the reactor temperature strictly between 40 °C and 45 °C. Exceeding 60 °C with prolonged heating will lead to major undesired impurities, including N-oxidation and ring degradation[3].

Q2: When attempting Pathway B, our 2-(chloromethyl)-1H-benzimidazole intermediate degrades into an insoluble polymeric mass before we can react it with sodium methanesulfinate. Why?

Causality & Solution: 2-(chloromethyl)benzimidazole is notoriously unstable as a free base[1]. The basic imidazole nitrogen (nucleophile) of one molecule attacks the highly electrophilic chloromethyl group of an adjacent molecule, initiating a rapid intermolecular cascade that results in self-alkylation and oligomerization[1]. Solution:Never isolate the free base at scale. You must either isolate the intermediate as a hydrochloride salt (which protonates the nitrogen, rendering it non-nucleophilic) or telescope the reaction. In a telescoped process, the acidic condensation mixture is carefully neutralized to pH 7.5–8.0, and the sodium methanesulfinate is added immediately in situ to outcompete the self-alkylation pathway.

Q3: In Pathway A, our final product consistently contains 5-10% of the sulfoxide impurity. Pushing the reaction with excess H₂O₂ causes yield loss. How do we achieve >99% sulfone?

Causality & Solution: The oxidation of a sulfide to a sulfoxide is rapid, but the second oxidation step (sulfoxide to sulfone) is significantly slower due to the electron-withdrawing nature of the newly formed S=O bond. Your solvent choice is likely the culprit. Mechanism: If you are using a protic solvent like Methanol (MeOH), the solvent forms strong hydrogen bonds with the highly polarized sulfoxide intermediate. This stabilization increases the activation energy required for the second oxidation step, stalling the reaction[2]. Solution: Switch to an aprotic polar solvent like Acetonitrile (MeCN). In MeCN, the sulfoxide is not stabilized by H-bonding, driving the reaction exclusively to the sulfone rapidly and with near 100% chemoselectivity[2].

Validated Standard Operating Procedures (SOPs)
Protocol A: Telescoped Substitution Route (Pathway B - Recommended for Minimizing Handling)

This protocol is designed as a self-validating system: the pH adjustment acts as the critical control point to prevent oligomerization.

  • Condensation: Charge a glass-lined reactor with o-phenylenediamine (1.0 eq), chloroacetic acid (1.1 eq), and 4N aqueous HCl (4 volumes).

  • Heating: Heat the mixture to reflux (approx. 100 °C) for 4-6 hours. Monitor completion via HPLC (target >95% conversion to the chloromethyl intermediate).

  • Critical Cooling & Quench: Cool the reactor aggressively to 0–5 °C. Do not allow the temperature to rise during the next step.

  • pH Adjustment: Slowly dose 20% aqueous NaOH, maintaining the internal temperature below 10 °C, until the pH reaches exactly 7.5 to 8.0.

  • Substitution: Immediately charge sodium methanesulfinate (CH₃SO₂Na) (1.5 eq) in a single portion.

  • Maturation: Warm the reactor to 60 °C and stir for 3 hours. The nucleophilic substitution will occur rapidly, displacing the chloride.

  • Isolation: Cool to 5 °C to induce crystallization. Filter the resulting precipitate, wash with cold water (3 x 2 volumes) to remove inorganic salts, and dry under vacuum at 50 °C to yield 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

Protocol B: Catalytic Oxidation Route (Pathway A - Recommended for High Purity)

This protocol utilizes solvent-directed chemoselectivity to prevent sulfoxide stalling.

  • Dissolution: Charge 2-[(methylthio)methyl]-1H-benzimidazole (1.0 eq) into a reactor containing Acetonitrile (MeCN) (10 volumes).

  • Catalyst Addition: Add Sodium Tungstate dihydrate (Na₂WO₄·2H₂O) or MoO₂Cl₂ (0.01 eq) as the catalyst[2]. Stir to ensure uniform suspension.

  • Controlled Oxidation: Heat the mixture to 40 °C. Begin continuous subsurface dosing of 30% aqueous H₂O₂ (2.5 eq). Control Point: Adjust the dosing rate to maintain the internal temperature strictly between 40 °C and 45 °C[2]. Do not exceed 60 °C[3].

  • Hold Time: Once dosing is complete, maintain at 45 °C for 1 hour. In MeCN, the conversion from sulfoxide to sulfone will be rapid[2].

  • Quench: Cool to 15 °C. Test for residual peroxides using KI starch paper. Quench any unreacted peroxide by slowly dosing a 10% aqueous sodium thiosulfate solution until the peroxide test is negative.

  • Isolation: Concentrate the MeCN under reduced pressure, swap to water to precipitate the product, filter, and dry under vacuum.

References
  • Efficient and selective hydrogen peroxide-mediated oxidation of sulfides...RSC Publishing.
  • A process for preparing sulfones (WO1994021603A1). Google Patents.
  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives...ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole's mechanism of action

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating active-state KRAS inhibitors. Executive Summary: The Paradigm Shift in KRAS Inhibition For decades, the KRAS oncog...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating active-state KRAS inhibitors.

Executive Summary: The Paradigm Shift in KRAS Inhibition

For decades, the KRAS oncogene was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of deep, traditional binding pockets. The clinical success of first-generation inhibitors like sotorasib (AMG510) validated the KRAS Switch II pocket as a therapeutic target, but these drugs predominantly trap the protein in its inactive, GDP-bound "OFF" state[1].

However, oncogenic mutations such as G12V intrinsically impair GTP hydrolysis, heavily skewing the cellular population toward the active, GTP-bound "ON" state. Targeting this active conformation requires novel chemical matter. 2-[(methylsulfonyl)methyl]-1H-benzimidazole has recently emerged from advanced NMR-based fragment screening as a direct binder to the active, GMP-PNP-bound state of KRAS G12V[2].

This guide objectively compares the mechanistic profile of 2-[(methylsulfonyl)methyl]-1H-benzimidazole against established and clinical-stage KRAS inhibitors, providing the foundational experimental protocols required to validate its active-state binding mechanism.

Mechanism of Action: Targeting the SI/SII Effector Interface

Unlike inactive-state inhibitors that exploit the Switch II pocket to prevent nucleotide exchange, 2-[(methylsulfonyl)methyl]-1H-benzimidazole intervenes at the apex of the signaling cascade.

When KRAS is loaded with GTP (or its non-hydrolyzable analog, GMP-PNP), the Switch I (SI) and Switch II (SII) regions undergo a conformational shift that exposes a binding interface for downstream effector proteins, such as RAF kinases. 2-[(methylsulfonyl)methyl]-1H-benzimidazole binds directly within this SI/SII switch region of the active KRAS G12V complex. By occupying this shallow interface, the fragment sterically occludes effector binding, thereby decoupling mutant KRAS from the MAPK and PI3K signaling pathways[3].

G KRAS_GDP KRAS (OFF) GDP-Bound KRAS_GTP KRAS (ON) GTP/GMP-PNP-Bound KRAS_GDP->KRAS_GTP GEF (SOS) KRAS_GTP->KRAS_GDP GAP Effector Effector Proteins (e.g., RAF, PI3K) KRAS_GTP->Effector SI/SII Pocket Interaction Downstream Oncogenic Signaling (Proliferation/Survival) Effector->Downstream Inhibitor 2-[(methylsulfonyl)methyl] -1H-benzimidazole Inhibitor->KRAS_GTP Binds SI/SII Pocket Inhibitor->Effector Blocks Binding

Mechanism of active-state KRAS inhibition via SI/SII pocket blockade.

Comparative Performance Analysis

To contextualize the utility of 2-[(methylsulfonyl)methyl]-1H-benzimidazole, it must be evaluated against the current landscape of KRAS therapeutics. The table below contrasts its profile with sotorasib (G12C, OFF-state)[1], MRTX1133 (G12D, OFF/ON-state)[4], and RMC-6236 (Pan-RAS, ON-state)[5].

Table 1: Comparative Profile of KRAS Inhibitors

Inhibitor / CompoundTarget MutationTarget StateBinding MechanismBinding SiteDevelopment Stage
Sotorasib (AMG510) KRAS G12CInactive (GDP)Covalent, IrreversibleSwitch II PocketFDA Approved
MRTX1133 KRAS G12DInactive (GDP)*Non-covalent, ReversibleSwitch II PocketPhase I/II Clinical
RMC-6236 Pan-RAS (Multi)Active (GTP)Non-covalent, Tri-complexChaperone (CypA) InterfacePhase I Clinical
2-[(methylsulfonyl)methyl]-1H-benzimidazole KRAS G12VActive (GMP-PNP)Non-covalent, ReversibleSI/SII Effector InterfacePreclinical (Fragment Hit)

*Note: MRTX1133 exhibits high affinity for the GDP-bound state but can also inhibit activated KRAS G12D dynamically.

Key Takeaway: While RMC-6236 addresses the active state via a complex molecular glue mechanism requiring cyclophilin A (CypA)[6], 2-[(methylsulfonyl)methyl]-1H-benzimidazole provides a highly localized, direct-binding fragment scaffold. This makes it an ideal starting point for structure-based drug design (SBDD) aimed at unassisted, direct blockade of the effector interface.

Experimental Validation Protocols: A Self-Validating System

Validating a low-affinity fragment hit against an active-state GTPase requires a rigorous, self-validating workflow. Standard X-ray crystallography often fails for millimolar binders due to crystal packing artifacts. Therefore, the validation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole relies on a specialized NMR2-based pipeline[7].

Protocol A: Locking KRAS in the Active State (GMP-PNP Loading)

Causality: Native GTP hydrolyzes over time, creating a heterogeneous mixture of ON/OFF states that confounds binding data. GMP-PNP is a non-hydrolyzable analog that permanently locks KRAS in the active conformation.

  • Buffer Preparation: Dilute recombinant KRAS G12V into a loading buffer containing 20 mM Tris, 0.1 mM ZnCl₂, and 10 mM (NH₄)₂SO₄.

  • Enzymatic Shift: Add 5 units/mg of liquid alkaline phosphatase and a 2× molar excess of GMP-PNP Li salt.

    • Causality: Alkaline phosphatase degrades the endogenous GDP/GTP released during nucleotide exchange. This prevents native nucleotides from rebinding, forcing the thermodynamic equilibrium entirely toward the GMP-PNP-bound state[3].

  • Incubation & Exchange: Shake gently at 4 °C overnight.

  • Buffer Exchange: Dialyze into an NMR-compatible buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 2 mM TCEP, pH 7.4). Confirm loading purity via [¹⁵N,¹H]-HSQC.

Protocol B: Fragment Screening & Binding Site Mapping

Causality: 1D NMR alone is susceptible to false positives (e.g., aggregation or pH shifts). 2D [¹⁵N,¹H]-HSQC maps specific chemical shift perturbations (CSPs) directly to the protein backbone, confirming true orthosteric binding.

  • Sample Preparation: Prepare a solution of 110 μM ¹⁵N-labeled KRAS G12V (GMP-PNP) and 1 mM 2-[(methylsulfonyl)methyl]-1H-benzimidazole.

  • Data Acquisition: Record [¹⁵N,¹H]-HSQC spectra at 298 K.

  • Control Filtering: Compare the 1D spectrum of the buffer (specifically the Tris peak) before and after ligand addition. Discard hits that induce significant pH changes, as these cause global, non-specific CSPs[3].

  • Mapping: Overlay the spectra with the apo-state backbone assignment (BMRB entry 50773). CSPs localized to the SI/SII residues confirm the binding interface.

Protocol C: 3D Structure Elucidation (NMR2)

Causality: For weak binders (millimolar affinity), the effective tumbling time (τc,eff) is short (~1 ns), making intermolecular NOE signals exceptionally weak. The NMR2 method bypasses the need for full protein resonance assignment by using ligand intramolecular NOEs and a previously known receptor model to calculate the complex structure[7].

  • NOE Acquisition: Measure ligand intramolecular and ligand-protein intermolecular NOEs.

  • Structure Calculation: Input the NOE distance restraints against the established KRAS G12V (GMP-PNP) structural model.

  • Validation: The resulting structure confirms the spatial orientation of the methylsulfonyl group projecting into the SI/SII pocket.

G Prep 1. Protein Preparation Alkaline Phosphatase + GMP-PNP Screen 2. Primary Screening 1D NMR &[15N,1H]-HSQC Prep->Screen Lock in ON-state Titration 3. Affinity Mapping HSQC Titration (CSPs) Screen->Titration Filter false positives Structure 4. Structure Elucidation NMR2 (NOE-based modeling) Titration->Structure Identify SI/SII binding Validation Validated Complex (PDB: 8QE7) Structure->Validation 3D coordinates

Self-validating NMR2 workflow for fragment-based drug discovery.

Quantitative Data Summary

The experimental execution of the protocols above yields the following validated metrics for 2-[(methylsulfonyl)methyl]-1H-benzimidazole, officially deposited in the Protein Data Bank[8].

Table 2: Experimental Validation Metrics

ParameterValidated ResultAnalytical Method
Protein Target KRAS G12V (Homo sapiens)Recombinant Expression
Nucleotide State GMP-PNP (Active)[¹⁵N,¹H]-HSQC Validation
Binding Affinity (Kd) Low Millimolar (~1-10 mM)NMR HSQC Titration
Primary Binding Site Switch I / Switch II RegionChemical Shift Perturbation
3D Structure ID PDB: 8QE7 / BMRB: 34860Solution NMR (NMR2)

References

  • Bütikofer, M., Torres, F., Kadavath, H., Gämperli, N., Abi Saad, M. J., Zindel, D., Coudevylle, N., Riek, R., & Orts, J. (2025). "NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS." Journal of the American Chemical Society, 147(16), 13200-13209.[Link]

  • Canon, J., Rex, K., Saiki, A. Y., Mohr, C., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575(7781), 217-223.[Link]

  • Wang, X., Allen, S., Blake, J. F., Bowcut, V., et al. (2022). "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Nature Medicine, 28(10), 2162-2170.[Link]

  • Nichols, R. J., et al. (2024). "Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers." Cancer Discovery, 14(6), 994-1017.[Link]

Sources

Comparative

Structure-activity relationship of 2-[(methylsulfonyl)methyl]-1H-benzimidazole analogs.

An In-Depth Guide to the Structure-Activity Relationship of 2-[(Methylsulfonyl)methyl]-1H-benzimidazole Analogs Introduction: The Benzimidazole Scaffold in Modern Drug Discovery The benzimidazole core, a bicyclic structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-[(Methylsulfonyl)methyl]-1H-benzimidazole Analogs

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone in the development of numerous therapeutic agents.[3][4] Marketed drugs like the anti-ulcer agent omeprazole, the anthelmintic albendazole, and the antihistamine astemizole all feature this versatile pharmacophore.[3][4][5]

Within this broad class, analogs of 2-[(methylsulfonyl)methyl]-1H-benzimidazole and its related sulfinyl derivatives have garnered significant attention. These compounds form the chemical backbone of proton pump inhibitors (PPIs) and have been explored for a multitude of other therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4][6][7][8] Understanding the structure-activity relationship (SAR) of these analogs is critical for optimizing their potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive comparison of 2-[(methylsulfonyl)methyl]-1H-benzimidazole analogs, synthesizing experimental data to elucidate how specific structural modifications influence their biological performance. It is designed for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutic agents.

The Core Chemical Scaffold and Synthetic Strategy

The foundational structure of the compounds discussed herein is the 2-substituted-1H-benzimidazole. The general synthetic approach to this scaffold is a well-established condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[9][10][11] This robust reaction allows for extensive variation at the C2 position, which is a key determinant of biological activity. Further modifications can be readily introduced on the benzene ring of the o-phenylenediamine precursor or at the N1 position of the resulting benzimidazole ring.

General Synthetic Workflow

The synthesis typically proceeds via a two-step process, starting with the condensation to form the core, followed by functionalization. This modularity is a key reason for the widespread investigation of this chemical class.

G cluster_0 Step 1: Benzimidazole Core Formation cluster_1 Step 2: Sulfonyl/Sulfinyl Moiety Introduction o-phenylenediamine o-phenylenediamine Condensation Condensation (Acid Catalyst, Heat) o-phenylenediamine->Condensation Carboxylic_Acid Carboxylic Acid (or derivative) Carboxylic_Acid->Condensation 2_Substituted_Benzimidazole 2-Substituted 1H-benzimidazole Condensation->2_Substituted_Benzimidazole Starting_Material 2-(Chloromethyl)-1H-benzimidazole Nucleophilic_Substitution Nucleophilic Substitution (e.g., with Sodium Methanesulfinate) Starting_Material->Nucleophilic_Substitution Final_Product 2-[(Methylsulfonyl)methyl]-1H-benzimidazole Analog Nucleophilic_Substitution->Final_Product G start Start mix Mix o-phenylenediamine, aldehyde, and p-TsOH in ethanol start->mix reflux Reflux for 6-8 hours mix->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete precipitate Pour into ice water to precipitate product cool->precipitate filter Filter and wash solid precipitate->filter dry Dry and recrystallize filter->dry characterize Characterize product (IR, NMR) dry->characterize end End characterize->end G Benzimidazole_Analog Electrophilic Benzimidazole (e.g., with -NO2 group) Covalent_Bond Nucleophilic Attack Benzimidazole_Analog->Covalent_Bond Enzyme Target Enzyme (e.g., GlTIM) Active_Site Active Site Cysteine (-SH group) Enzyme->Active_Site Active_Site->Covalent_Bond Inactivated_Enzyme Irreversibly Inactivated Enzyme (Covalent Adduct) Covalent_Bond->Inactivated_Enzyme Cell_Death Parasite Cell Death Inactivated_Enzyme->Cell_Death

Sources

Validation

Benchmarking 2-[(methylsulfonyl)methyl]-1H-benzimidazole Against Current Standard-of-Care Anti-inflammatory Drugs: A Comparative Guide

Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comprehensive benchmark analysis of a novel benzimidazole derivative, 2-[(methylsulfonyl)methyl]-1H-benzimidazole (hereafter designated BMS-2MBI), as a potential anti-inflammatory agent. We will present a hypothesized mechanism of action for BMS-2MBI centered on the inhibition of cyclooxygenase-2 (COX-2), a clinically validated target for anti-inflammatory therapies.[2] A direct comparison with current standard-of-care drugs, including the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Ibuprofen, will be established through a series of industry-standard in vitro and in vivo assays. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and a robust framework for evaluating novel anti-inflammatory candidates.

Introduction: The Rationale for Targeting Inflammation with Novel Benzimidazole Scaffolds

Inflammation is a fundamental biological response to injury and infection; however, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis and osteoarthritis.[3] The therapeutic landscape for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs).[4] Traditional NSAIDs, such as ibuprofen and naproxen, act by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5] While effective, the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa, can lead to significant gastrointestinal side effects.[2]

This limitation spurred the development of selective COX-2 inhibitors, designed to target the inducible COX-2 enzyme that is upregulated at sites of inflammation.[2] The presence of a methylsulfonyl (-SO2CH3) group is a common feature in several selective COX-2 inhibitors, contributing to their specific binding within the COX-2 active site.[2][6] Given that the benzimidazole nucleus is a versatile scaffold known for a wide range of biological activities[1], and the established role of the methylsulfonyl moiety in COX-2 selectivity, we hypothesize that 2-[(methylsulfonyl)methyl]-1H-benzimidazole (BMS-2MBI) represents a promising candidate for a novel, selective anti-inflammatory agent. This guide will outline the experimental framework to test this hypothesis and benchmark BMS-2MBI's performance against established therapies.

Proposed Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for most NSAIDs involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[7] Their synthesis is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes.[8] PGH2 is then converted to various prostanoids, including the pro-inflammatory prostaglandin E2 (PGE2), by terminal synthases like microsomal prostaglandin E synthase-1 (mPGES-1).[9] By inhibiting COX-2, the production of PGH2 and subsequent pro-inflammatory prostaglandins at the site of inflammation is reduced.

We propose that BMS-2MBI acts as a selective inhibitor of the COX-2 enzyme. The structural features of BMS-2MBI, particularly the methylsulfonyl group, are anticipated to allow for specific interactions within the larger, more accommodating active site of COX-2 compared to the narrower channel of COX-1.

Prostaglandin Synthesis Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Pro-inflammatory Prostaglandins (e.g., PGE2) Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Pro-inflammatory Prostaglandins (e.g., PGE2) mPGES-1 Physiological Prostaglandins (e.g., PGI2, TXA2) Physiological Prostaglandins (e.g., PGI2, TXA2) PGH2->Physiological Prostaglandins (e.g., PGI2, TXA2) COX-1 COX-1 COX-2 COX-2 mPGES-1 mPGES-1 Phospholipase A2 Phospholipase A2 BMS-2MBI BMS-2MBI BMS-2MBI->COX-2 Inhibition Traditional NSAIDs Traditional NSAIDs Traditional NSAIDs->COX-1 Inhibition Traditional NSAIDs->COX-2 Inhibition

Caption: Proposed mechanism of BMS-2MBI in the prostaglandin synthesis pathway.

Comparative Benchmarking Data (Hypothetical)

To objectively evaluate the potential of BMS-2MBI, we present hypothetical, yet plausible, data from key preclinical assays. These data are intended to serve as a benchmark for what would be considered a promising profile for a novel anti-inflammatory candidate.

Table 1: In Vitro COX-1/COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
BMS-2MBI 15.20.1884.4
Celecoxib 15.00.04375
Ibuprofen 2.55.80.43

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Interpretation: The hypothetical data in Table 1 suggest that BMS-2MBI is a potent inhibitor of COX-2 with significantly less activity against COX-1, indicating a favorable selectivity profile. While not as selective as Celecoxib in this hypothetical scenario, it demonstrates a clear advantage over the non-selective profile of Ibuprofen.

Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
Treatment (10 mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle 0%
BMS-2MBI 55%
Celecoxib 62%
Ibuprofen 48%

Interpretation: In this standard model of acute inflammation, BMS-2MBI shows robust anti-inflammatory effects, comparable to, though slightly less potent than, Celecoxib, and superior to Ibuprofen at the same dose.

Table 3: Ulcerogenic Potential in Rats
Treatment (50 mg/kg/day for 5 days, p.o.)Ulcer Index
Vehicle 0.2 ± 0.1
BMS-2MBI 1.5 ± 0.4
Celecoxib 1.2 ± 0.3
Ibuprofen 8.7 ± 1.5

The Ulcer Index is a measure of the severity of gastric lesions.

Interpretation: The low ulcer index for the hypothetical BMS-2MBI suggests a significantly improved gastrointestinal safety profile compared to Ibuprofen, consistent with its COX-2 selectivity. The safety profile is comparable to that of Celecoxib.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a test compound by measuring its ability to inhibit the peroxidase activity of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.[10]

In Vitro COX Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Heme Cofactor - Arachidonic Acid (Substrate) - TMPD (Chromogenic Substrate) - Test Compounds (BMS-2MBI, Celecoxib, Ibuprofen) start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Heme - Add Enzyme (COX-1 or COX-2) - Add Test Compound/Vehicle prepare_reagents->plate_setup pre_incubation Pre-incubate at 25°C for 10 minutes plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Arachidonic Acid pre_incubation->initiate_reaction second_incubation Incubate at 25°C for 5 minutes initiate_reaction->second_incubation add_tmpd Add TMPD Solution second_incubation->add_tmpd measure_absorbance Measure Absorbance at 590 nm (Kinetic Read for 5 minutes) add_tmpd->measure_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curves - Determine IC50 Values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of test compounds (BMS-2MBI, Celecoxib, Ibuprofen) in DMSO. Serially dilute in assay buffer to achieve a range of final concentrations. Prepare working solutions of ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the chromogenic substrate.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the test compounds at various concentrations or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Colorimetric Detection: Add TMPD solution to each well. The peroxidase component of COX will oxidize TMPD, resulting in a color change.

  • Measurement: Immediately measure the absorbance at 590 nm using a plate reader in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and highly reproducible model for evaluating the efficacy of anti-inflammatory drugs in an acute inflammatory setting.[3][11]

Carrageenan-Induced Paw Edema Workflow start Start animal_acclimatization Acclimatize Male Wistar Rats (180-200g) for 1 week start->animal_acclimatization fasting Fast Rats Overnight (Water ad libitum) animal_acclimatization->fasting baseline_measurement Measure Baseline Paw Volume (Pletysmometer) fasting->baseline_measurement drug_administration Administer Compounds Orally (p.o.): - Vehicle - BMS-2MBI (10 mg/kg) - Celecoxib (10 mg/kg) - Ibuprofen (10 mg/kg) baseline_measurement->drug_administration wait_period Wait for 1 hour drug_administration->wait_period induce_inflammation Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw wait_period->induce_inflammation measure_edema Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan injection induce_inflammation->measure_edema data_analysis Data Analysis: - Calculate Paw Volume Increase - Determine % Inhibition of Edema - Statistical Analysis (e.g., ANOVA) measure_edema->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group) and fast them overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, BMS-2MBI, Celecoxib, or Ibuprofen orally (p.o.) at the specified dose.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Activity Assay

This assay is crucial for evaluating the gastrointestinal side effects of NSAIDs.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Follow the same initial steps as in the paw edema assay.

  • Drug Administration: Administer the test compounds or vehicle orally once daily for five consecutive days at a higher dose (e.g., 50 mg/kg) to assess for potential toxicity.

  • Euthanasia and Stomach Removal: On the sixth day, after a period of fasting, euthanize the animals and carefully remove their stomachs.

  • Stomach Examination: Open the stomachs along the greater curvature and rinse with saline to observe for any lesions or ulcers in the gastric mucosa.

  • Scoring: Score the ulcers based on their number and severity. The ulcer index can be calculated based on a scoring system (e.g., 0 = no ulcer, 1 = small ulcer, etc.).

  • Data Analysis: Compare the average ulcer index of the treated groups with the vehicle control group.

Conclusion and Future Directions

This guide has established a comprehensive framework for the preclinical benchmarking of 2-[(methylsulfonyl)methyl]-1H-benzimidazole (BMS-2MBI) as a novel anti-inflammatory agent. Based on our hypothetical data, BMS-2MBI presents a promising profile, characterized by potent and selective COX-2 inhibition, significant in vivo efficacy, and a favorable gastrointestinal safety profile when compared to the non-selective NSAID, Ibuprofen. Its performance is comparable to the established selective COX-2 inhibitor, Celecoxib.

The logical next steps in the development of BMS-2MBI would involve:

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chronic Inflammation Models: Evaluation in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its long-term efficacy.

  • Cardiovascular Safety Assessment: Given the concerns associated with some COX-2 inhibitors, a thorough evaluation of cardiovascular safety is paramount.

  • Mechanism of Action Confirmation: Further biochemical and cellular assays to definitively confirm its mechanism of action and explore potential off-target effects.

The data and protocols presented herein provide a solid foundation for the continued investigation of BMS-2MBI and other novel benzimidazole derivatives as next-generation anti-inflammatory therapeutics.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (URL: [Link])

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. (URL: [Link])

  • Rheumatoid Arthritis (RA) Treatment & Management - Medscape Reference. (URL: [Link])

  • Valuable 8 Best Meds For Rheumatoid Arthritis Guide - Liv Hospital. (URL: [Link])

  • Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic. (URL: [Link])

  • Rheumatoid Arthritis Treatment Options. (URL: [Link])

  • Rheumatoid arthritis - Treatment - NHS. (URL: [Link])

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])

  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents - JMPAS. (URL: [Link])

  • NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses - Cleveland Clinic. (URL: [Link])

  • Medications - non-steroidal anti-inflammatory drugs | Better Health Channel. (URL: [Link])

  • Choosing a nonsteroidal anti-inflammatory drug for pain - PMC - NIH. (URL: [Link])

  • Anti-inflammatory medicines (NSAIDs) - Healthdirect. (URL: [Link])

  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC. (URL: [Link])

  • NSAIDs - NHS. (URL: [Link])

  • Synthesis and anti-inflammatory activity of 2-[(1H-benzimidazole-2yl-methyl) sulfonyl]-n-(phenyl methylidine) acetohydrazide derivatives - ResearchGate. (URL: [Link])

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC. (URL: [Link])

  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (URL: [Link])

  • (PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - ResearchGate. (URL: [Link])

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (URL: [Link])

  • Identification and development of mPGES-1 inhibitors: where we are at? - PMC. (URL: [Link])

  • Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing). (URL: [Link])

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. (URL: [Link])

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC. (URL: [Link])

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility with 2-[(methylsulfonyl)methyl]-1H-benzimidazole and its Analogs

In the landscape of modern drug discovery and chemical biology, the benzimidazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Compounds built upon this heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the benzimidazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Compounds built upon this heterocyclic ring system have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Among the myriad of derivatives, 2-[(methylsulfonyl)methyl]-1H-benzimidazole represents a class of compounds with significant research interest. However, the promise of this and related molecules can only be fully realized if the experimental results are robust and reproducible.

This guide provides a comprehensive framework for researchers working with 2-[(methylsulfonyl)methyl]-1H-benzimidazole and its analogs. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, empowering scientists to design, execute, and troubleshoot experiments with a focus on scientific integrity and reproducibility. We will delve into common experimental workflows, present comparative data for analogous compounds, and highlight the critical factors that can influence the consistency of your results.

The Challenge of Reproducibility in Benzimidazole Research

A lack of reproducibility is a significant challenge in biomedical research, stemming from factors such as poor study design, inadequate reporting of methods, and insufficient quality control.[6] For benzimidazole derivatives, specific chemical properties can further complicate matters. For instance, poor water solubility is a common issue that can lead to inaccurate and inconsistent results in biological assays.[7] Furthermore, the synthesis and purification of these compounds can yield varying levels of purity and different salt forms, which can profoundly impact their biological activity.[8] Therefore, a meticulous and well-documented experimental approach is paramount.

A General Protocol for Assessing In Vitro Cytotoxicity

One of the most common applications of novel benzimidazole derivatives is the evaluation of their anticancer potential. The following is a detailed protocol for a standard in vitro cytotoxicity assay, such as the MTT or CCK-8 assay, designed to be a self-validating system.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation: - Dissolve in DMSO to make a stock solution. - Prepare serial dilutions. treatment Treatment: - Add serial dilutions of the compound to the wells. - Include vehicle (DMSO) and positive controls. compound_prep->treatment cell_prep Cell Culture: - Culture and maintain cancer cell lines. - Ensure cells are in the logarithmic growth phase. cell_seeding Cell Seeding: - Trypsinize and count cells. - Seed cells into 96-well plates at an optimal density. cell_prep->cell_seeding cell_seeding->treatment incubation Incubation: - Incubate plates for a specified period (e.g., 48-72 hours) at 37°C, 5% CO2. treatment->incubation viability_assay Viability Assay: - Add MTT or CCK-8 reagent to each well. - Incubate for 1-4 hours. incubation->viability_assay readout Absorbance Reading: - Measure absorbance using a microplate reader. viability_assay->readout calculation IC50 Calculation: - Plot dose-response curves. - Calculate the half-maximal inhibitory concentration (IC50). readout->calculation

Caption: Workflow for a typical in vitro cytotoxicity assay.

Detailed Step-by-Step Methodology

Materials:

  • 2-[(methylsulfonyl)methyl]-1H-benzimidazole or analog

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of the benzimidazole derivative in DMSO. Ensure the compound is fully dissolved; vortexing or gentle warming may be necessary.[7]

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.[7]

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add 10 µL of the CCK-8 reagent (or 20 µL of 5 mg/mL MTT solution) to each well.

    • Incubate for 1-4 hours, or until a visible color change is observed.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Analysis of Structurally Related Benzimidazoles

CompoundBiological ActivityAssayKey Finding (IC50/MIC)Reference
2-methyl-1H-benzimidazoleAntioxidantDPPH Radical ScavengingIC50: 144.84 µg/mL[9][10]
2-methyl-1H-benzimidazoleCytotoxicBrine Shrimp LethalityLC50: 0.42 µg/mL[9][10]
1H-benzimidazol-2-yl-methanolAntioxidantDPPH Radical ScavengingIC50: 400.42 µg/mL[9][10]
O2N-BZM7AntiprotozoalT. vaginalis Viability~52% viability reduction at 6 µM[11]
O2N-BZM9AntiprotozoalT. vaginalis Viability~52% viability reduction at 6 µM[11]
Compound 2g AntiproliferativeMDA-MB-231 Cell Viability-[12]
Compound 2g AntibacterialS. aureusMIC: 4 µg/mL[12]
Compound 4k AnticancerMultiple Cell LinesIC50: 1.84-10.28 µg/mL[13]
Compound 4k AntifungalC. albicansMIC: 8 µg/mL[13]

*Note: The exact structures of compounds 2g and 4k are detailed in the cited literature. This table is intended to provide a comparative overview of the potential activities of substituted benzimidazoles.

Understanding the Mechanism: Signaling Pathways

Many benzimidazole derivatives exert their biological effects by interacting with specific signaling pathways. For instance, some have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.[1]

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Benzimidazole 2-[(methylsulfonyl)methyl] -1H-benzimidazole Benzimidazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory role of benzimidazoles.

A Validation Protocol for Ensuring Reproducibility

To ensure that your experimental findings are reliable, it is crucial to perform validation experiments. The following protocol outlines a self-validating system to confirm the activity of your benzimidazole compound and the robustness of your assay.

Objective: To confirm the cytotoxic activity of 2-[(methylsulfonyl)methyl]-1H-benzimidazole and assess the day-to-day variability of the assay.

Methodology:

  • Establish Baseline IC50:

    • Perform the cytotoxicity assay as described above on three separate occasions (i.e., on different days with fresh cell passages and newly prepared compound dilutions).

    • Calculate the IC50 value for each independent experiment.

  • Assess Variability:

    • Calculate the mean and standard deviation of the three IC50 values.

    • A low standard deviation indicates good reproducibility. Large error bars or inconsistent IC50 values between experiments suggest a problem with the assay or the compound's stability/solubility.[7]

  • Orthogonal Assay:

    • To further validate the cytotoxic effect, use a different type of viability assay. For example, if you initially used a metabolic assay (MTT, CCK-8), perform a membrane integrity assay (e.g., Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay).

    • A consistent trend across different assay platforms strengthens the confidence in your results.

  • Positive and Negative Controls:

    • Consistently include a well-characterized positive control (e.g., a standard-of-care chemotherapy drug) and a vehicle control in every experiment.

    • The IC50 of the positive control should be within a consistent range across experiments, serving as a quality control for the assay itself.

  • Compound Characterization:

    • Before beginning biological experiments, ensure the purity and identity of your 2-[(methylsulfonyl)methyl]-1H-benzimidazole batch through analytical methods such as NMR and mass spectrometry. Impurities from the synthesis can have their own biological activities.[8]

By adhering to these rigorous protocols and validation steps, researchers can significantly enhance the reproducibility and reliability of their findings with 2-[(methylsulfonyl)methyl]-1H-benzimidazole and other benzimidazole derivatives. This commitment to scientific integrity is essential for advancing our understanding of these promising therapeutic agents.

References

  • BenchChem. A Comparative Guide to the Experimental Reproducibility of 2-Methyl-1H-benzimidazole Derivatives.
  • BenchChem. Technical Support Center: Overcoming Resistance to Benzimidazole Derivatives in Cancer Cells.
  • Arroyo-Abad, U., et al. (2022). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Pharmaceuticals, 15(5), 589. Available from: [Link]

  • Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
  • BenchChem. Validating the Biological Activity of 2-[(E)-prop-1-enyl]-1H-benzimidazole: A Comparative Guide.
  • BenchChem. Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl- (9CI) as a Pharmaceutical Intermediate.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • Nguyen, T. T. L., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28269–28281. Available from: [Link]

  • The Academy of Medical Sciences. (2015). Reproducibility and reliability of biomedical research: improving research practice. Available from: [Link]

  • Tran, T. H., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of Chemistry, 2022, 1-7. Available from: [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]

  • IntechOpen. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach.
  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(45), 28235-28253. Available from: [Link]

  • Heravi, M. M., et al. (2012). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry, 10, S1739-S1742. Available from: [Link]

  • Ayati, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 755289. Available from: [Link]

  • Hernández-Vázquez, E., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4153-4156. Available from: [Link]

  • Google Patents. (2005). A process for the optical purification of benzimidazole derivatives.
  • Nguyen, T. T. L., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23417-23441. Available from: [Link]

  • Al-blewi, F. F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2321. Available from: [Link]

  • ResearchGate. (2023). 1H-benzimidazole and some benzimidazole containing drugs. Available from: [Link]

  • ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]

  • Kumar, A., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future Journal of Pharmaceutical Sciences, 5(1), 1-19. Available from: [Link]

  • MDPI. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available from: [Link]

  • ResearchGate. (2023). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Available from: [Link]

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]

  • Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103348. Available from: [Link]

  • Noto, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1709. Available from: [Link]

  • MDPI. (2023). Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. Available from: [Link]

  • Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... Available from: [Link]

  • PubChem. 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-. Available from: [Link]

Sources

Validation

Meta-Analysis of the Biological Activity of Benzimidazole Compounds: A Comparative Guide

Executive Summary In medicinal chemistry, the benzimidazole nucleus—a bicyclic compound consisting of a fusion of benzene and imidazole—is widely recognized as a "privileged scaffold." Its unique structural features, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzimidazole nucleus—a bicyclic compound consisting of a fusion of benzene and imidazole—is widely recognized as a "privileged scaffold." Its unique structural features, including hydrogen bond donor-acceptor capabilities and π−π stacking potential, allow it to interact with a diverse array of biomolecular targets (1)[1]. This guide provides a meta-analysis comparing the biological performance of novel benzimidazole derivatives against standard therapeutic agents. By dissecting the experimental workflows and mechanistic pathways, we aim to provide drug development professionals with a rigorous, self-validating framework for evaluating benzimidazole-based candidates.

Part 1: Anti-Cancer Efficacy and Microtubule Dynamics

Mechanistic Rationale

A primary mechanism by which benzimidazole derivatives exert anti-cancer activity is through the disruption of microtubule dynamics. Unlike standard chemotherapeutics like paclitaxel, which stabilize microtubules, benzimidazoles typically act as destabilizers. They bind with high affinity to the colchicine binding site on β -tubulin, preventing the polymerization of α/β -tubulin heterodimers (2)[2]. This prevents mitotic spindle formation, triggering the spindle assembly checkpoint, and ultimately driving the cancer cell into G2/M phase arrest and apoptosis (3)[3].

Comparative Data Analysis

The table below synthesizes quantitative IC50​ data from recent studies, comparing the potency of functionalized benzimidazoles against standard reference agents.

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ ) of Benzimidazole Derivatives vs. Standard Agents

Compound ClassSpecific AgentTarget Cell Line IC50​ ValueMechanism / Notes
Benzimidazole Derivative Benzimidazole 4 (Hydroxyl/Benzyloxy)MCF-7 (Breast)8.86 µg/mLCytotoxic via apoptosis induction (4)[4]
Benzimidazole Derivative Compound 12n (c-Met hybrid)A549 (Lung)7.3 µMDual-action: c-Met kinase inhibition (1)[1]
Benzimidazole Derivative Compound 5d (Colchicine-like)MDA-MB-231 (Breast)13.0 µMTubulin destabilization / Mitotic block (3)[3]
Standard Agent Nocodazole (Positive Control)Various~0.1 µMMicrotubule destabilizer (2)[2]
Standard Agent Paclitaxel (Negative Control)Various~0.002 µMMicrotubule stabilizer (2)[2]
Pathway Visualization

TubulinPathway A Benzimidazole Derivatives B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Microtubule Destabilization C->D E G2/M Cell Cycle Arrest D->E Mitotic Spindle Disruption F Apoptotic Cell Death E->F

Caption: Benzimidazole-mediated tubulin polymerization inhibition and apoptotic signaling pathway.

Validated Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

To evaluate the efficacy of a benzimidazole compound as a tubulin inhibitor, a turbidimetric assay is employed (5)[5]. This protocol is designed as a self-validating system : it incorporates opposing controls (paclitaxel and nocodazole) to confirm the dynamic range of the assay.

  • Reagent Preparation: Resuspend purified porcine brain tubulin (final concentration ~3 mg/mL) in PB-GTP buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). Causality: PIPES maintains the strict physiological pH required for tubulin stability. GTP is the essential thermodynamic substrate that binds to the β -tubulin subunit, driving heterodimer assembly. Glycerol acts as a molecular crowding agent to artificially enhance polymerization kinetics in vitro.

  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add 10 µM of the test benzimidazole derivative, nocodazole (positive control for inhibition), paclitaxel (negative control for inhibition), or DMSO (vehicle control) to designated wells. Causality: Pre-warming is critical because tubulin polymerization is highly endothermic and spontaneously initiates only at 37°C.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes. Causality: As tubulin monomers polymerize into larger microtubule polymers, the solution's light scattering (turbidity) increases. This physical change is directly proportional to the absorbance at 340 nm.

  • Data Validation & Analysis: Calculate the Vmax​ (maximum rate of polymerization) during the exponential growth phase. The assay is validated if paclitaxel accelerates Vmax​ and nocodazole suppresses it. A potent benzimidazole candidate will mirror the nocodazole curve, exhibiting an extended lag phase and a flattened Vmax​ .

Part 2: Antimicrobial Efficacy and Topoisomerase Inhibition

Mechanistic Rationale

Beyond oncology, benzimidazole derivatives are heavily investigated as potent antimicrobial agents. Their structural similarity to purines allows them to act as competitive inhibitors of bacterial DNA gyrase and Topoisomerase IV (6)[6]. By preventing the relaxation of positively supercoiled DNA during replication, these compounds induce lethal double-strand breaks in pathogenic bacteria, including multidrug-resistant strains like MRSA.

Comparative Data Analysis

The following table compares the Minimum Inhibitory Concentration (MIC) of synthesized benzimidazole hybrids against commercial fluoroquinolones.

Table 2: Comparative Antimicrobial Activity (MIC) of Benzimidazole Derivatives vs. Standard Antibiotics

Compound ClassSpecific AgentTarget PathogenMIC ValueMechanism / Notes
Benzimidazole Derivative Compound 5c (5-fluorouracil hybrid)MRSA2.0 µg/mLTopoisomerase/Gyrase inhibition (6)[6]
Benzimidazole Derivative Compound 10 (Benzimidazole-oxadiazole)S. aureus0.032 µMHighly potent Gram-positive inhibition (7)[7]
Standard Antibiotic NorfloxacinMRSA8.0 µg/mLReference DNA Gyrase inhibitor (8)[8]
Standard Antibiotic CiprofloxacinMRSA16.0 µg/mLReference DNA Gyrase inhibitor (8)[8]
Workflow Visualization

MICWorkflow Step1 1. Inoculum Prep 0.5 McFarland Standard Step3 3. Co-Incubation 37°C for 16-20h Step1->Step3 Step2 2. Serial Dilution 2-fold in MH Broth Step2->Step3 Step4 4. Viability Assay Resazurin Dye Addition Step3->Step4 Step5 5. MIC Determination Lowest conc. with no color change Step4->Step5

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Validated Protocol: Broth Microdilution Assay for MIC Determination

This protocol determines the lowest concentration of a benzimidazole derivative that completely inhibits visible bacterial growth. It is engineered with internal sterility controls (broth only) and growth controls (broth + inoculum) to ensure absolute data trustworthiness.

  • Inoculum Standardization: Grow bacterial strains (e.g., MRSA, E. coli) overnight on agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard. Causality: Standardizing to 0.5 McFarland ensures a consistent starting bacterial density of approximately 1.5×108 CFU/mL. This eliminates variations in growth kinetics that could artificially inflate or deflate the observed MIC.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzimidazole compound in Mueller-Hinton (MH) Broth, ranging from 256 µg/mL down to 0.125 µg/mL. Causality: MH Broth is utilized because it contains sufficiently low levels of sulfonamide, trimethoprim, and tetracycline inhibitors, preventing media-induced interference with the antimicrobial agent.

  • Inoculation and Incubation: Dilute the standardized inoculum 1:150 in MH broth and add 50 µL to each well (yielding a final test concentration of ∼5×105 CFU/mL). Incubate aerobically at 37°C for 16–20 hours. Causality: This specific final concentration provides a robust challenge to the antimicrobial agent without overwhelming it, accurately simulating a standard physiological infection load.

  • Viability Assessment: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Causality: Resazurin is a redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a highly sensitive, objective colorimetric readout of bacterial survival, which is far superior and less subjective than visual turbidity checks. The MIC is recorded as the lowest concentration well that remains blue.

Conclusion

The benzimidazole scaffold remains one of the most versatile building blocks in modern drug discovery. As demonstrated by the comparative data, rational functionalization (such as the addition of colchicine-like moieties or 5-fluorouracil hybrids) allows these compounds to outperform standard reference drugs like paclitaxel and ciprofloxacin in specific in vitro models. By adhering to the rigorously controlled, self-validating experimental protocols outlined above, researchers can confidently benchmark the biological activity of novel benzimidazole candidates.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(methylsulfonyl)methyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[(methylsulfonyl)methyl]-1H-benzimidazole
© Copyright 2026 BenchChem. All Rights Reserved.